molecular formula C10H14ClNO3 B14035248 Lophophine hydrochloride CAS No. 77158-52-2

Lophophine hydrochloride

货号: B14035248
CAS 编号: 77158-52-2
分子量: 231.67 g/mol
InChI 键: HAFFLVZSHUWNDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lophophine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

77158-52-2

分子式

C10H14ClNO3

分子量

231.67 g/mol

IUPAC 名称

2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H

InChI 键

HAFFLVZSHUWNDT-UHFFFAOYSA-N

规范 SMILES

COC1=CC(=CC2=C1OCO2)CCN.Cl

产品来源

United States

Foundational & Exploratory

Lophophine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of lophophine hydrochloride, a phenethylamine (B48288) compound with notable psychoactive properties. It covers the chemical structure, physicochemical properties, synthesis protocols, and pharmacological profile, presenting data in a structured format for scientific reference.

Chemical Identity and Structural Properties

This compound, systematically named 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine hydrochloride, is a synthetic compound structurally related to mescaline.[1] It is categorized as a phenethylamine and serves as a precursor in the synthesis of alkaloids such as (–)-lophophorine and (–)-anhalonine.[2] Although initially hypothesized by Alexander Shulgin to be a natural component of peyote (Lophophora williamsii), it was later confirmed to be a minor constituent in both peyote and San Pedro cacti.[3]

The structure features a methoxy-substituted benzodioxole ring linked to an ethylamine (B1201723) side chain. The hydrochloride salt form enhances its stability and solubility for experimental use.[1]

Lophophine_Structure cluster_core Lophophine Core Structure cluster_salt Salt Formation Benzodioxole 1,3-Benzodioxole Ring Ethylamine Ethylamine Side Chain (-CH2CH2NH2) Benzodioxole->Ethylamine at C5 Methoxy Methoxy Group (-OCH3) Benzodioxole->Methoxy at C7 HCl Hydrochloric Acid (HCl) Ethylamine->HCl Forms Hydrochloride Salt

Caption: Functional groups of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound have been characterized through various analytical methods. The following tables summarize key quantitative data.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride[1][4]
Synonyms MMDPEA, Homomyristicylamine, 3-methoxy-4,5-Methylenedioxyphenethylamine[2][5]
CAS Number 77158-52-2[1][2][4][5]
Molecular Formula C₁₀H₁₄ClNO₃[1][4][5]
Molecular Weight 231.67 g/mol [1][4]
Appearance Crystalline solid[1]
Melting Point 160-161 °C (initial); 164-164.5 °C (recrystallized)[6]
Solubility ≥10 mg/mL in DMSO and PBS (pH 7.2)[1][2]
Stereochemistry Achiral[7]
SMILES COC1=C(OCO2)C2=CC(CCN)=C1.Cl[1][2]
InChI InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H[1][7]

Table 2: Spectroscopic Data

TechniqueParameterSignalSource
¹H NMR Methoxy (OCH₃)δ 3.78 ppm (singlet)[1]
Methylenedioxy (O-CH₂-O)δ 5.92 ppm (doublet)[1]
Ethylamine (CH₂CH₂N)δ 2.72 ppm (triplet)[1]
HRMS Parent Ion Peak ([M+H]⁺)m/z 231.0684[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from myristicinaldehyde or sesamol. A common pathway involves the formation of a nitrostyrene (B7858105) intermediate followed by reduction and salt formation.

Synthesis_Workflow start Start: Myristicinaldehyde (3-methoxy-4,5-methylenedioxybenzaldehyde) step1 Condensation Reaction Reagents: Nitromethane (B149229), Ammonium (B1175870) Acetate (B1210297) Solvent: Acetic Acid start->step1 intermediate Intermediate: 3-methoxy-4,5-methylenedioxy-β-nitrostyrene step1->intermediate step2 Reduction of Nitro Group Reagent: Lithium Aluminum Hydride (LAH) Solvent: Anhydrous THF intermediate->step2 product_freebase Product: Lophophine (Free Base) step2->product_freebase step3 Salt Formation Reagent: Anhydrous HCl gas Solvent: Anhydrous Ether (Et2O) product_freebase->step3 final_product Final Product: This compound step3->final_product purification Purification Method: Recrystallization Solvent: Acetonitrile (B52724)/Ethanol (B145695) final_product->purification

Caption: General synthesis workflow for Lophophine HCl.

Experimental Protocol: Synthesis via Nitrostyrene Intermediate [6]

  • Condensation: A solution of myristicinaldehyde (50 g) in acetic acid (200 mL) is treated with nitromethane (33 mL) and anhydrous ammonium acetate (17.4 g). The mixture is heated on a steam bath for 5 hours. Upon cooling, the resulting yellow crystals of 3-methoxy-4,5-methylenedioxy-β-nitrostyrene are collected by filtration.

  • Reduction: The nitrostyrene intermediate is reduced to the corresponding amine. A common method involves using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

  • Salt Formation: The resulting free base (lophophine) is dissolved in anhydrous diethyl ether. The solution is saturated with anhydrous hydrogen chloride gas, leading to the precipitation of this compound.

  • Purification: The crude salt is filtered, washed with ether, and air-dried. For higher purity, it can be recrystallized from a mixture of acetonitrile and ethanol and decolorized with activated charcoal to yield a white crystalline product.[6]

Pharmacology and Mechanism of Action

This compound is a psychoactive compound with effects comparable to mescaline, though it is reported to be approximately twice as potent and less likely to induce nausea.[3] Its primary mechanism of action is believed to involve interaction with serotonin (B10506) receptors.

Serotonergic Activity:

  • 5-HT₂A Receptor: In vitro radioligand binding assays show a high affinity for the 5-HT₂A receptor, with a Ki value of 12 nM.[1]

  • Partial Agonism: Functional assays in HEK293 cells demonstrate that lophophine acts as a partial agonist at the 5-HT₂A receptor (EC₅₀ = 110 nM), stimulating phospholipase C-mediated calcium release.[1]

  • Dopamine (B1211576) Receptor: Unlike mescaline, it shows negligible activity at dopamine D₂ receptors.[1]

This interaction with the 5-HT₂A receptor is the likely source of its psychedelic effects, which are dose-dependent.

Reported Psychoactive Effects: [1][3]

  • 150–250 mg: Euphoria, peaceful mood elevation, and enhancement of color and tactile sensitivity.[1][3]

  • 250–300 mg: Emergence of closed-eye geometric patterns and time distortion.[1]

  • >300 mg: Potential for increased anxiety and transient hypertension.[1]

Signaling_Pathway Lophophine Lophophine HCl Receptor 5-HT2A Receptor (Serotonin Receptor) Lophophine->Receptor Binds as Partial Agonist G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Psychoactive Effects (Altered Perception, Mood) Ca_Release->Response PKC->Response

Caption: Proposed 5-HT2A receptor signaling pathway for Lophophine.

References

The Alkaloid Lophophorine: A Technical Examination of its Presence in Peyote and San Pedro Cacti

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the natural occurrence of the tetrahydroisoquinoline alkaloid, lophophorine (B1675078), in Lophophora williamsii (Peyote) and Echinopsis pachanoi (San Pedro). This guide synthesizes available quantitative data, details relevant experimental methodologies, and illustrates the biosynthetic context of this compound.

Quantitative Analysis of Lophophorine

Lophophorine is a recognized minor alkaloid in both Peyote and San Pedro cacti. While its psychoactive properties are considered less potent than the primary psychedelic compound, mescaline, its presence contributes to the overall pharmacological profile of these plants. The concentration of lophophorine, like other alkaloids, can vary significantly based on the specific cactus specimen, its age, growing conditions, and the analytical methods employed for quantification.

Table 1: Quantitative Data on Lophophorine and Other Major Alkaloids in Lophophora williamsii (Peyote)

AlkaloidConcentration Range (% of total alkaloid content)Notes
Mescaline30% - 35%Primary psychoactive component.
Pellotine~17%A major tetrahydroisoquinoline alkaloid.
Anhalonidine~14%Another significant tetrahydroisoquinoline alkaloid.
Lophophorine ~5% A notable minor tetrahydroisoquinoline alkaloid.[1]
Hordenine~8%A phenethylamine (B48288) alkaloid.
Anhalonine~3%A tetrahydroisoquinoline alkaloid.[1]
Anhalamine~8%A tetrahydroisoquinoline alkaloid.
Anhalinine~0.5%A minor tetrahydroisoquinoline alkaloid.[1]
Anhalidine~2%A minor tetrahydroisoquinoline alkaloid.[1]

Data compiled from various analytical studies. The percentages can fluctuate significantly.

Table 2: Alkaloid Profile of Echinopsis pachanoi (San Pedro)

AlkaloidPresenceQuantitative Data
MescalineMajor0.05% to 2.375% of dried cactus by weight.
HordeninePresent-
TyraminePresent-
3-MethoxytyraminePresent-
AnhalonidinePresent-
AnhalininePresent-
Lophophorine Present (Minor) Specific quantitative data is not widely available, but it is recognized as a minor constituent.

Experimental Protocols

The extraction and quantification of lophophorine from cactus material involve a series of established analytical chemistry techniques. The following protocols represent a generalized workflow based on common practices in the field.

General Alkaloid Extraction: Acid-Base Extraction

This method leverages the differential solubility of alkaloids in acidic and basic solutions to separate them from other plant materials.

Protocol:

  • Sample Preparation: Dried cactus material (e.g., Peyote buttons or San Pedro skin and outer flesh) is finely ground into a powder.

  • Defatting (Optional): The powdered material is first extracted with a non-polar solvent (e.g., petroleum ether or hexane) to remove fats and waxes. The solvent is then discarded.

  • Acidic Extraction: The defatted powder is then subjected to extraction with an acidified aqueous solution (e.g., dilute hydrochloric acid or acetic acid). This protonates the alkaloids, forming their water-soluble salts. This mixture is typically stirred or agitated for an extended period to ensure complete extraction.

  • Filtration: The acidic solution containing the alkaloid salts is filtered to remove the solid plant material.

  • Basification: The filtered acidic solution is then made alkaline by the addition of a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide). This deprotonates the alkaloid salts, converting them back into their freebase form, which is less soluble in water.

  • Organic Solvent Extraction: The basified aqueous solution is then extracted with a non-polar organic solvent (e.g., dichloromethane (B109758) or chloroform). The freebase alkaloids will preferentially dissolve in the organic layer. This step is often repeated multiple times to maximize the yield.

  • Evaporation: The organic solvent fractions are combined and the solvent is evaporated under reduced pressure to yield a crude alkaloid extract.

G General Workflow for Acid-Base Extraction of Alkaloids from Cacti A Dried & Powdered Cactus Material B Defatting with Non-Polar Solvent A->B C Acidic Extraction (e.g., dilute HCl) B->C D Filtration C->D E Basification of Aqueous Extract (e.g., NaOH) D->E F Extraction with Organic Solvent (e.g., DCM) E->F G Evaporation of Organic Solvent F->G H Crude Alkaloid Extract G->H

Caption: Acid-Base Extraction Workflow.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of individual alkaloids within a complex mixture.

Protocol:

  • Sample Preparation: The crude alkaloid extract is dissolved in a suitable solvent (e.g., methanol (B129727) or the mobile phase). The solution is then filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is typically used.

  • Mobile Phase: The composition of the mobile phase is optimized to achieve good separation of the alkaloids. A common mobile phase for cactus alkaloids consists of a mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid).

  • Injection and Elution: A small volume of the prepared sample is injected onto the column. The alkaloids are then separated based on their differential partitioning between the stationary phase (the C18 column) and the mobile phase.

  • Detection: The UV detector monitors the absorbance of the eluent at a specific wavelength (e.g., 280 nm). Each alkaloid will have a characteristic retention time under the given conditions.

  • Quantification: A calibration curve is generated using certified reference standards of lophophorine at known concentrations. The peak area of lophophorine in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the definitive identification of compounds by providing information on both their retention time and mass-to-charge ratio.

Protocol:

  • Sample Preparation: The crude alkaloid extract is dissolved in a volatile organic solvent (e.g., methanol or ethyl acetate). Derivatization (e.g., silylation) may be employed to increase the volatility and thermal stability of the alkaloids.

  • Instrumentation: A GC system coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for alkaloid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: A small volume of the prepared sample is injected into the heated inlet of the GC, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The alkaloids are separated based on their boiling points and interactions with the stationary phase.

  • Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting charged fragments are then separated based on their mass-to-charge ratio by the mass analyzer.

  • Identification: The resulting mass spectrum for each peak is compared to a library of known spectra (e.g., NIST/Wiley) to confirm the identity of the compound. The mass spectrum of lophophorine will show a characteristic fragmentation pattern.

Biosynthetic Pathways

Lophophorine, as a tetrahydroisoquinoline alkaloid, is biosynthesized from phenethylamine precursors, which themselves are derived from the amino acid tyrosine. The following diagrams illustrate the key steps in these biosynthetic pathways.

G Biosynthesis of Phenethylamine Precursors in Cacti Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase

Caption: Phenethylamine Precursor Biosynthesis.

The formation of the tetrahydroisoquinoline core of lophophorine involves the condensation of a phenethylamine (like dopamine) with an aldehyde or pyruvate, followed by cyclization and further modifications such as methylation.

G General Biosynthetic Pathway to Tetrahydroisoquinoline Alkaloids Dopamine Dopamine SchiffBase Schiff Base Intermediate Dopamine->SchiffBase Aldehyde Aldehyde / Pyruvate Aldehyde->SchiffBase Cyclization Pictet-Spengler Reaction SchiffBase->Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline Core Cyclization->Tetrahydroisoquinoline Modifications Further Modifications (e.g., Methylation) Tetrahydroisoquinoline->Modifications Lophophorine Lophophorine & Other Tetrahydroisoquinolines Modifications->Lophophorine

Caption: Tetrahydroisoquinoline Alkaloid Biosynthesis.

Conclusion

Lophophorine is a consistently present, albeit minor, alkaloid in Lophophora williamsii and has been identified in Echinopsis pachanoi. While its individual pharmacological effects are not as pronounced as mescaline, its contribution to the overall synergistic effects of consuming these cacti warrants further investigation. The analytical protocols outlined provide a robust framework for the accurate quantification and identification of lophophorine, which is crucial for both phytochemical research and the development of any potential pharmaceutical applications derived from these plants. A deeper understanding of its biosynthesis could also open avenues for synthetic production or bioengineering of these valuable compounds.

References

Lophophine Hydrochloride: A Technical Guide to its Presumed Mechanism of Action at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophophine hydrochloride, also known as 3-methoxy-4,5-methylenedioxyphenethylamine (MMDPEA), is a naturally occurring psychedelic compound found in peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi) cacti.[1] Structurally, it is the α-demethylated homologue of MMDA and a close analogue of mescaline.[1] Anecdotal reports by Alexander Shulgin describe its effects as similar to mescaline, producing a peaceful elevation of mood, euphoria, and mild visual enhancement at oral doses of 150-250 mg.[1] Despite its long history of traditional use and chemical characterization, a detailed in-vitro pharmacological profile of lophophine at serotonin (B10506) receptors is notably absent from the scientific literature. This guide synthesizes the current understanding of its presumed mechanism of action based on its structural similarity to other well-characterized psychedelic phenethylamines. It provides a framework for the anticipated interactions of lophophine with serotonin receptors, details the experimental protocols required to elucidate its precise pharmacological profile, and outlines the canonical signaling pathways likely to be involved.

Introduction

Lophophine is a phenethylamine (B48288) derivative with a chemical structure that strongly suggests interaction with the serotonergic system, a hallmark of classic psychedelic compounds. Its similarity to mescaline, a known serotonin 5-HT2A receptor agonist, forms the basis of its presumed mechanism of action. The primary hypothesis is that lophophine, like other psychedelic phenethylamines, exerts its psychoactive effects through agonism at the 5-HT2A receptor. This guide will explore this presumed mechanism in detail, providing the necessary context for researchers and drug development professionals interested in this lesser-studied psychedelic compound.

Presumed Pharmacological Profile at Serotonin Receptors

While direct quantitative data for this compound is not currently available in the peer-reviewed literature, its pharmacological profile can be inferred from its structural relationship to mescaline. The following table presents the binding affinity (Ki) and functional potency (EC50) of mescaline at key serotonin receptor subtypes to provide a contextual framework for the anticipated properties of lophophine. It is critical to note that these values are for mescaline and not lophophine, and experimental verification for lophophine is required.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Assay TypeReference
Mescaline5-HT2A~5,400~10,000Radioligand Binding / Calcium Flux[2][3]
Mescaline5-HT2C~14,000>10,000Radioligand Binding / Functional Assay[3]
Mescaline5-HT1A~3,700-Radioligand Binding[3]

Table 1: Serotonin Receptor Binding and Functional Data for Mescaline. This data is provided as a proxy for the potential profile of this compound due to the absence of specific data for the latter. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding, and lower values indicate higher affinity. EC50 values represent the concentration of the drug that produces 50% of its maximal effect, with lower values indicating higher potency.

Detailed Experimental Protocols

To definitively characterize the mechanism of action of this compound, a series of in-vitro pharmacological assays are necessary. The following are detailed methodologies for key experiments that would be conducted.

Radioligand Displacement Assay for Serotonin Receptors

This assay determines the binding affinity (Ki) of this compound for various serotonin receptor subtypes by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the Ki of this compound at human 5-HT2A, 5-HT2C, and 5-HT1A receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT2A, 5-HT2C, or 5-HT1A receptor.

  • Radioligands: [³H]ketanserin (for 5-HT2A), [³H]mesulergine (for 5-HT2C), [³H]8-OH-DPAT (for 5-HT1A).

  • This compound (test compound).

  • Non-specific binding control: 10 µM of a high-affinity unlabeled antagonist for each receptor (e.g., ketanserin (B1673593) for 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with appropriate cofactors.

  • 96-well microplates and glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of this compound.

  • Incubation: In a 96-well plate, combine the cell membranes, the appropriate radioligand (at a concentration near its Kd), and varying concentrations of this compound or the non-specific binding control.

  • Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with target receptor) incubation Incubate Membranes, Radioligand, and Lophophine HCl in 96-well plate prep_membranes->incubation prep_ligand Prepare Radioligand ([³H]Ketanserin) prep_ligand->incubation prep_test_compound Prepare Lophophine HCl (serial dilutions) prep_test_compound->incubation filtration Rapid Filtration (separate bound/free) incubation->filtration scintillation Scintillation Counting (measure radioactivity) filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Competitive Radioligand Binding Assay Workflow.
In-vitro Functional Assay: Calcium Mobilization

This assay measures the functional potency (EC50) and efficacy of this compound at Gq-coupled serotonin receptors like 5-HT2A and 5-HT2C by detecting intracellular calcium release upon receptor activation.

Objective: To determine the EC50 and maximal efficacy of this compound at human 5-HT2A and 5-HT2C receptors.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • This compound (test compound).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate the cells in the microplates and allow them to adhere and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Use the instrument's automated injector to add varying concentrations of this compound to the wells.

  • Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: For each concentration of this compound, determine the peak fluorescence response. Plot the response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy relative to a reference agonist like serotonin.

Intracellular Signaling Pathways

The primary mechanism of action for psychedelic phenethylamines is agonism at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Activation of this pathway is believed to be responsible for the downstream cellular effects that ultimately lead to the psychedelic experience.

Upon binding of an agonist like lophophine, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cascade of cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lophophine Lophophine HCl (Agonist) Receptor 5-HT2A Receptor Lophophine->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Targets

Canonical 5-HT2A Receptor Gq Signaling Pathway.

Conclusion

This compound is a classic psychedelic phenethylamine with a rich history but a surprisingly sparse modern pharmacological characterization. Based on its structural similarity to mescaline and other 5-HT2A agonists, it is strongly presumed that its primary mechanism of action involves agonism at the 5-HT2A receptor, leading to the activation of the Gq/11 signaling pathway. This technical guide provides a comprehensive overview of this presumed mechanism, outlines the necessary experimental protocols to confirm it, and presents the canonical signaling pathway in a clear, visual format. Further research employing these methodologies is essential to fully elucidate the pharmacological profile of lophophine and to understand its potential as a research tool or therapeutic agent. The lack of quantitative data for lophophine represents a significant gap in the literature and a clear opportunity for future investigation.

References

The Biosynthesis of Tetrahydroisoquinolines in Lophophora williamsii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of tetrahydroisoquinoline (TIQ) alkaloids within Lophophora williamsii (peyote), the cactus known for producing mescaline and a diverse array of TIQs, including lophophorine (B1675078). While the direct conversion of lophophorine to other TIQs is not established, this document details the known enzymatic steps leading to the formation of the TIQ core structure from primary metabolites, placing lophophorine within its biosynthetic context. The guide includes detailed experimental protocols, quantitative data, and pathway visualizations to support research and development in this field.

Introduction to Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline alkaloids are a large and structurally diverse family of natural products with a wide range of pharmacological activities.[1] Their core structure, the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, is a key pharmacophore found in numerous pharmaceuticals.[2][3] In plants, particularly in species like Lophophora williamsii, these alkaloids are biosynthesized from amino acid precursors, primarily L-tyrosine.[4][5] This guide focuses on the enzymatic reactions that form the foundational TIQ structure from which alkaloids like lophophorine are derived.

Biosynthetic Pathway of Tetrahydroisoquinolines in Lophophora williamsii

The biosynthesis of TIQs in L. williamsii begins with the amino acid L-tyrosine and proceeds through a series of enzymatic modifications to produce key precursor molecules, which then cyclize to form the characteristic TIQ scaffold. The renowned psychoactive alkaloid mescaline is also synthesized from the same precursors, highlighting a shared metabolic origin.[4][5]

The key steps in the pathway are:

  • Hydroxylation of L-Tyrosine: The pathway is initiated by the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by a cytochrome P450 enzyme.[6][7]

  • Decarboxylation: L-DOPA is then decarboxylated to produce dopamine (B1211576). This step is carried out by a tyrosine/DOPA decarboxylase.[5][6][7] Dopamine is a central intermediate in the biosynthesis of numerous TIQs.

  • Further Modifications of the Phenylethylamine Backbone: Dopamine and other phenylethylamine intermediates can undergo a series of O-methylation and N-methylation reactions, catalyzed by specific O-methyltransferases (OMTs) and N-methyltransferases (NMTs), respectively.[6][7] These modifications create the specific precursors required for the synthesis of the various TIQs found in L. williamsii. An N-methyltransferase with broad substrate specificity has been identified in peyote, which is believed to be an early step in TIQ biosynthesis.[7][8]

  • Formation of the Tetrahydroisoquinoline Core: The hallmark of TIQ biosynthesis is the Pictet-Spengler reaction. In this crucial step, a β-phenylethylamine derivative (such as dopamine) condenses with an aldehyde or a keto acid to form the heterocyclic TIQ ring system.[9][10] This reaction is catalyzed by enzymes known as Pictet-Spenglerases, with norcoclaurine synthase (NCS) being a well-characterized example in other plant species that catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde.[1][9][11] While a specific NCS for lophophorine biosynthesis has not been detailed, the presence of a diverse array of TIQs in L. williamsii strongly suggests the activity of such enzymes.[5]

Lophophorine, a specific TIQ found in L. williamsii, is formed through the cyclization of an appropriately N-methylated and O-methylated phenylethylamine precursor with a suitable carbonyl compound.

Biosynthesis of Tetrahydroisoquinolines in Lophophora williamsii L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Cytochrome P450 (Hydroxylation) Dopamine Dopamine L_DOPA->Dopamine Tyrosine/DOPA Decarboxylase (Decarboxylation) Modified_PEAs Modified Phenylethylamines (via O- and N-methylation) Dopamine->Modified_PEAs OMTs / NMTs Mescaline Mescaline Dopamine->Mescaline OMTs / Hydroxylases TIQ_Scaffold Tetrahydroisoquinoline Scaffold Modified_PEAs->TIQ_Scaffold Pictet-Spenglerase (e.g., NCS) Carbonyl_Compounds Carbonyl Compounds (Aldehydes/Keto Acids) Carbonyl_Compounds->TIQ_Scaffold Lophophorine Lophophorine TIQ_Scaffold->Lophophorine Other_TIQs Other TIQ Alkaloids TIQ_Scaffold->Other_TIQs

Biosynthetic pathway leading to the TIQ scaffold in L. williamsii.

Quantitative Data

Quantitative data for the specific enzymatic steps leading to lophophorine are scarce. However, studies on related enzymes and pathways provide valuable benchmarks for researchers. The following table summarizes relevant quantitative information.

Enzyme/ProcessSubstrate(s)ProductKm (µM)kcat (s⁻¹)Yield (%)Organism/System
Norcoclaurine Synthase (TfNCS) Dopamine, 4-Hydroxyphenylacetaldehyde(S)-Norcoclaurine230 (Dopamine), 130 (4-HPAA)1.8~80%Thalictrum flavum (recombinant)[12]
Engineered Yeast Platform Glucose(S)-Reticuline--4.6 g/L (titer)Saccharomyces cerevisiae[13]
LwNMT (N-methyltransferase) DopamineN-methyldopamine---Lophophora williamsii[6]
LwOMT (O-methyltransferase) Dopamine3-methoxytyramine---Lophophora williamsii[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of TIQ biosynthesis.

Protocol for Extraction of Alkaloids from Lophophora williamsii

This protocol is adapted from standard methods for alkaloid extraction.[14]

Materials:

  • Dried and powdered L. williamsii plant material

  • Methanol (B129727)

  • 2M Hydrochloric acid (HCl)

  • 2M Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Macerate 50 g of dried, powdered L. williamsii material in 500 mL of methanol for 48 hours at room temperature with occasional stirring.

  • Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Resuspend the crude extract in 100 mL of 2M HCl. This acidic solution will protonate the alkaloids, making them water-soluble.

  • Wash the acidic solution twice with 50 mL of DCM in a separatory funnel to remove non-alkaloidal, lipophilic compounds. Discard the DCM layers.

  • Adjust the pH of the aqueous layer to approximately 10-11 with 2M NaOH. This will deprotonate the alkaloids, making them soluble in organic solvents.

  • Extract the alkaloids from the basified aqueous solution three times with 50 mL of DCM.

  • Combine the DCM extracts and dry them over anhydrous sodium sulfate.

  • Filter the dried DCM extract and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

  • The resulting extract can be subjected to further purification by chromatography (e.g., column chromatography or preparative HPLC) to isolate specific alkaloids like lophophorine.

Alkaloid Extraction Workflow start Start: Dried Plant Material maceration Maceration in Methanol start->maceration filtration Filtration & Concentration maceration->filtration acidification Acidification (2M HCl) filtration->acidification dcm_wash Wash with Dichloromethane acidification->dcm_wash basification Basification (2M NaOH, pH 10-11) dcm_wash->basification extraction Extraction with Dichloromethane basification->extraction drying Drying & Evaporation extraction->drying end End: Total Alkaloid Extract drying->end

Workflow for the extraction of alkaloids from L. williamsii.
Protocol for Enzymatic Synthesis of a Tetrahydroisoquinoline (Model Reaction)

This protocol describes a model enzymatic synthesis of a simple TIQ using a recombinant Pictet-Spenglerase like norcoclaurine synthase (NCS).

Materials:

  • Purified recombinant NCS enzyme

  • Dopamine hydrochloride

  • An aldehyde substrate (e.g., 4-hydroxyphenylacetaldehyde)

  • TRIS buffer (100 mM, pH 7.0)

  • Ascorbic acid

  • Methanol (for quenching)

  • HPLC-MS system for analysis

Procedure:

  • Prepare a reaction mixture containing 100 mM TRIS buffer (pH 7.0), 1 mM dopamine hydrochloride, 1 mM aldehyde substrate, and 2 mM ascorbic acid (as an antioxidant).

  • Equilibrate the reaction mixture to the optimal temperature for the enzyme (typically 25-30°C).

  • Initiate the reaction by adding a purified recombinant NCS enzyme to a final concentration of approximately 300 µM.

  • Incubate the reaction for 1-3 hours with gentle agitation.

  • Quench the reaction by adding an equal volume of cold methanol.

  • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

  • Analyze the supernatant for the formation of the TIQ product by HPLC-MS.

Protocol for LC-MS/MS Analysis of Tetrahydroisoquinolines

This protocol provides a general framework for the quantification of TIQs using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column.

Mobile Phase:

  • A: 0.1% formic acid in water

  • B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation: Dilute the alkaloid extract or quenched reaction mixture in the initial mobile phase composition.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Elute with a gradient of mobile phase B (e.g., 5% to 95% B over 10 minutes).

    • Set the flow rate and column temperature as appropriate for the column dimensions (e.g., 0.4 mL/min and 40°C).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Perform multiple reaction monitoring (MRM) for each target TIQ. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and specific product ions generated by collision-induced dissociation.

    • Optimize MRM transitions and collision energies for each analyte using authentic standards.

  • Quantification:

    • Generate a calibration curve using serial dilutions of a certified reference standard for each TIQ.

    • Use an appropriate internal standard to correct for variations in sample preparation and instrument response.

    • Calculate the concentration of the TIQs in the samples by comparing their peak areas to the calibration curve.

Conclusion

The biosynthesis of tetrahydroisoquinolines in Lophophora williamsii is a complex process rooted in primary metabolism, specifically the L-tyrosine pathway. While lophophorine is a notable TIQ product, it is one of many alkaloids synthesized through the foundational Pictet-Spengler condensation of modified phenylethylamine precursors. This guide provides a framework for understanding these biosynthetic pathways and offers practical protocols for the extraction, synthesis, and analysis of these pharmacologically significant compounds. Further research, particularly in the characterization of the specific Pictet-Spenglerases and methyltransferases in L. williamsii, will be crucial for a complete elucidation of the biosynthetic network leading to lophophorine and other TIQs.

References

The Enigmatic Entactogen: A Technical Guide to the Putative Psychedelic and Entactogen Effects of Lophophine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophophine (3-methoxy-4,5-methylenedioxyphenethylamine) is a naturally occurring phenethylamine (B48288) with putative psychedelic and entactogenic properties. Structurally analogous to mescaline and MMDA, it represents a compelling subject for neuropsychopharmacological investigation. This technical guide provides a comprehensive overview of Lophophine, consolidating available qualitative data with established experimental protocols for the rigorous characterization of novel psychoactive compounds. While specific quantitative data for Lophophine remains limited in publicly accessible literature, this paper outlines the requisite in vitro and in vivo methodologies to elucidate its pharmacological profile. Detailed experimental workflows, data presentation formats, and visualizations of key signaling pathways are provided to guide future research and drug development efforts in the burgeoning field of psychedelic science.

Introduction

Lophophine, a lesser-known alkaloid found in trace amounts in Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi) cacti, occupies an intriguing position in the landscape of psychoactive compounds.[1] First described by Alexander Shulgin in his seminal work PiHKAL (Phenethylamines I Have Known and Loved), Lophophine is reported to induce effects with some similarity to mescaline, including mood elevation and enhanced visual perception, but notably without the accompanying nausea.[1][2] Shulgin's qualitative bioassays suggest an oral dosage range of 150-250 mg, with an estimated potency approximately twice that of mescaline.[1]

The structural characteristics of Lophophine, featuring a phenethylamine backbone with methoxy (B1213986) and methylenedioxy substitutions, place it firmly within a class of compounds known for their interaction with the serotonergic system, particularly the 5-HT₂A receptor, a key mediator of psychedelic effects.[3] Its classification as a putative entactogen suggests potential for inducing introspective and empathogenic states, a characteristic of significant interest for therapeutic applications.

This guide serves as a technical framework for researchers and drug development professionals seeking to systematically investigate the psychedelic and entactogen effects of Lophophine. In the absence of extensive empirical data for this specific molecule, we present standardized experimental protocols and data presentation formats that are industry standards for the evaluation of novel psychoactive substances.

Chemical and Pharmacological Profile

  • IUPAC Name: 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine[1]

  • Chemical Formula: C₁₀H₁₃NO₃[1]

  • Molar Mass: 195.218 g/mol [1]

  • Structural Analogs: Mescaline, MMDA, MDPEA[1]

Synthesis

A detailed synthesis of Lophophine hydrochloride from myristicinaldehyde is documented in PiHKAL.[2] The process involves the formation of the corresponding nitrostyrene, followed by reduction with lithium aluminum hydride.[2]

Putative Mechanism of Action

Based on its structural similarity to other psychedelic phenethylamines, the primary pharmacological target of Lophophine is hypothesized to be the serotonin (B10506) 5-HT₂A receptor.[3] Agonism at this receptor is a hallmark of classic psychedelics and is believed to initiate a cascade of intracellular signaling events responsible for their profound effects on perception, cognition, and mood. The entactogenic effects may be mediated by additional interactions with other serotonin receptors or monoamine transporters.

In Vitro Characterization: Experimental Protocols

To elucidate the specific molecular interactions of Lophophine, a series of in vitro assays are essential. The following protocols are standard in the field for characterizing novel psychoactive compounds.

Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of Lophophine for a panel of relevant G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (B1211576) (D) receptors.

Methodology: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human receptor of interest (e.g., 5-HT₂A) are cultured to confluency.

    • Cells are harvested and homogenized in a cold buffer solution.

    • The cell lysate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂A) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (Lophophine) are added to compete with the radioligand for binding to the receptor.

    • The reaction is incubated to allow for binding equilibrium to be reached.

  • Detection and Data Analysis:

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Table 1: Hypothetical Receptor Binding Affinity Profile for Lophophine

ReceptorRadioligandLophophine Ki (nM)
5-HT₂A[³H]-KetanserinTo be determined
5-HT₂C[³H]-MesulergineTo be determined
5-HT₁A[³H]-8-OH-DPATTo be determined
D₂[³H]-SpiperoneTo be determined
SERT[³H]-CitalopramTo be determined
DAT[³H]-WIN 35,428To be determined
NET[³H]-NisoxetineTo be determined
Functional Activity

Objective: To determine the functional activity (e.g., agonism, partial agonism, antagonism) and potency (EC₅₀) of Lophophine at key receptors.

Methodology: Inositol (B14025) Phosphate (IP-1) Accumulation Assay (for Gq-coupled receptors like 5-HT₂A)

  • Cell Culture:

    • CHO or HEK-293 cells expressing the human 5-HT₂A receptor are cultured in 96-well plates.

  • Assay Procedure:

    • Cells are incubated with varying concentrations of Lophophine.

    • Following stimulation, the cells are lysed, and the accumulation of inositol monophosphate (IP-1), a downstream product of Gq-protein activation, is measured.

    • Commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kits are typically used for IP-1 quantification.

  • Data Analysis:

    • A dose-response curve is generated by plotting the IP-1 concentration against the logarithm of the Lophophine concentration.

    • The EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) are determined using non-linear regression.

Table 2: Hypothetical Functional Activity Profile for Lophophine

ReceptorAssay TypeLophophine EC₅₀ (nM)Lophophine Emax (%)
5-HT₂AIP-1 AccumulationTo be determinedTo be determined
5-HT₂CIP-1 AccumulationTo be determinedTo be determined

Signaling Pathway Visualization

G cluster_0 Putative 5-HT2A Receptor Signaling Pathway for Lophophine Lophophine Lophophine HT2A 5-HT2A Receptor Lophophine->HT2A Binds to Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Signaling (Psychedelic Effects) Ca->Downstream PKC->Downstream

Caption: Putative 5-HT₂A receptor signaling cascade initiated by Lophophine.

In Vivo Characterization: Experimental Protocols

Animal models are crucial for understanding the behavioral effects of Lophophine and for predicting its potential psychoactivity in humans.

Head-Twitch Response (HTR) in Rodents

Objective: To assess the 5-HT₂A receptor-mediated psychedelic-like activity of Lophophine. The HTR is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for hallucinogenic potential.[5]

Methodology:

  • Animals:

    • Male C57BL/6J mice are commonly used.

    • Animals are habituated to the testing environment to reduce novelty-induced stress.

  • Drug Administration:

    • Lophophine is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • A range of doses should be tested to generate a dose-response curve.

  • Behavioral Observation:

    • Immediately after injection, individual mice are placed in observation chambers.

    • Head twitches are manually counted by a trained observer for a defined period (e.g., 30-60 minutes). Alternatively, automated detection systems using video analysis or head-mounted magnets can be employed for higher throughput and objectivity.[6][7]

  • Data Analysis:

    • The total number of head twitches within the observation period is recorded for each animal.

    • The data is analyzed to determine the dose-dependent effect of Lophophine on HTR frequency.

    • To confirm 5-HT₂A receptor mediation, a separate group of animals can be pre-treated with a selective 5-HT₂A antagonist (e.g., M100907) prior to Lophophine administration. A significant attenuation of the HTR would confirm the involvement of this receptor.

Table 3: Hypothetical Head-Twitch Response Data for Lophophine

Treatment GroupDose (mg/kg, i.p.)Mean HTR Count (± SEM)
Vehicle0To be determined
Lophophine1To be determined
Lophophine3To be determined
Lophophine10To be determined
M100907 + Lophophine0.1 + 10To be determined

Experimental Workflow Visualization

G cluster_0 Experimental Workflow for Head-Twitch Response Assay start Start acclimatize Animal Acclimatization start->acclimatize dosing Drug Administration (Lophophine or Vehicle) acclimatize->dosing observation Behavioral Observation (e.g., 60 min) dosing->observation data_collection Data Collection (HTR Count) observation->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Workflow for the rodent head-twitch response (HTR) assay.

Conclusion and Future Directions

Lophophine presents a compelling yet understudied molecule within the phenethylamine class of psychedelics. While anecdotal reports from Alexander Shulgin provide a foundational understanding of its subjective effects, a thorough scientific investigation is warranted to fully characterize its pharmacological and behavioral profile. The experimental protocols detailed in this guide offer a roadmap for researchers to systematically evaluate Lophophine's receptor binding affinities, functional activities, and in vivo psychedelic-like effects.

Future research should prioritize the generation of robust quantitative data to populate the tables presented herein. Such data will be instrumental in understanding the structure-activity relationships of Lophophine in comparison to its structural analogs. Furthermore, advanced in vivo studies, including drug discrimination paradigms and assessments of entactogenic-like behaviors (e.g., social interaction tests), will be crucial for a more complete understanding of its psychoactive properties. The elucidation of Lophophine's full pharmacological profile will not only contribute to the broader understanding of psychedelic science but may also unveil novel therapeutic potentials for this enigmatic entactogen.

References

Lophophine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophophine hydrochloride, a phenethylamine (B48288) derivative, is a compound of significant interest in neuropharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, analytical methods, and pharmacological properties. Particular emphasis is placed on its interaction with serotonergic systems, for which detailed signaling pathways are illustrated. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this and related psychoactive compounds.

Chemical and Physical Properties

This compound, with the CAS number 77158-52-2 , is the hydrochloride salt of Lophophine.[1][2] Its chemical structure and properties are summarized in the tables below.

Identifier Value
CAS Number 77158-52-2[1]
Molecular Formula C10H14ClNO3[2]
IUPAC Name 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride[2]
Synonyms 3-Methoxy-4,5-methylenedioxyphenethylamine HCl, MMDPEA HCl[1][3]
Physicochemical Property Value
Molecular Weight 231.67 g/mol [2]
Appearance Solid (formulation)[1]
Purity ≥98%[1]
Solubility Soluble in DMSO (≥10 mg/ml) and PBS (pH 7.2) (≥10 mg/ml)[1]
Stability Stable for ≥ 4 years when stored at -20°C[1]

Synthesis and Spectroscopic Analysis

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. While a detailed, unified experimental protocol is not available in a single source, the general synthetic route can be inferred from procedures for structurally related phenethylamines. A plausible synthetic workflow is outlined below.

General Synthesis Workflow

A common route to phenethylamines involves the condensation of a substituted benzaldehyde (B42025) with a nitroalkane, followed by reduction of the resulting nitroalkene.

G cluster_synthesis Synthesis of this compound Myristicinaldehyde Myristicinaldehyde Condensation Condensation Myristicinaldehyde->Condensation Nitromethane Nitromethane Nitromethane->Condensation Nitrostyrene_intermediate β-nitro-3-methoxy- 4,5-methylenedioxystyrene Condensation->Nitrostyrene_intermediate Reduction Reduction Nitrostyrene_intermediate->Reduction Lophophine_freebase Lophophine (free base) Reduction->Lophophine_freebase HCl_treatment Treatment with HCl Lophophine_freebase->HCl_treatment Lophophine_HCl This compound HCl_treatment->Lophophine_HCl

A plausible synthetic route to this compound.

Experimental Protocol (Adapted from Mescaline Synthesis):

A detailed protocol for the synthesis of the structurally similar compound, mescaline, can be adapted for Lophophine.[4]

  • Condensation: A solution of myristicinaldehyde (3-methoxy-4,5-methylenedioxybenzaldehyde), nitromethane, and a catalyst such as cyclohexylamine (B46788) or ammonium (B1175870) acetate (B1210297) in a suitable solvent like acetic acid or benzene (B151609) is heated to form the corresponding β-nitrostyrene derivative.[4]

  • Reduction: The intermediate nitrostyrene (B7858105) is then reduced to the primary amine, Lophophine. A common reducing agent for this transformation is lithium aluminum hydride (LAH) in an anhydrous ether solvent.[4]

  • Salt Formation: The resulting Lophophine freebase is dissolved in a suitable solvent, such as isopropanol, and neutralized with concentrated hydrochloric acid to precipitate this compound.[4] The product can then be purified by recrystallization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific published NMR spectrum for this compound was not found in the search results, typical chemical shifts for related phenethylamine structures can be predicted. The proton NMR spectrum would be expected to show signals for the aromatic protons, the methoxy (B1213986) group, the methylenedioxy protons, and the two methylene (B1212753) groups of the ethylamine (B1201723) side chain.

Mass Spectrometry (MS): The mass spectrum of Lophophine would show a molecular ion peak corresponding to the mass of the free base (C10H13NO3, MW: 195.22 g/mol ).[5] Fragmentation patterns would be characteristic of the phenethylamine structure, with cleavage of the bond between the alpha and beta carbons of the side chain being a prominent feature. A searchable GC-MS spectral database is available from Cayman Chemical which may contain data for Lophophine.[1]

Analytical Methodologies

The quantification and identification of this compound in various matrices can be achieved using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. A typical method would utilize a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium formate) and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector.

General HPLC Method Parameters:

Parameter Condition
Column C18 (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 225 nm)
Injection Volume 20 µL

Method validation according to ICH guidelines should be performed to ensure linearity, precision, accuracy, and robustness.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of Lophophine. The sample would typically be derivatized to improve its chromatographic properties. The mass spectrometer provides definitive identification based on the fragmentation pattern.

General GC-MS Parameters:

Parameter Condition
Column HP-5ms or similar
Carrier Gas Helium
Injection Mode Split or splitless
Temperature Program Ramped from an initial to a final temperature
Ionization Mode Electron Impact (EI)
Detector Mass Spectrometer (scanning or SIM mode)

Pharmacology

Lophophine is a psychoactive compound with effects similar to mescaline.[3] Its primary mechanism of action is believed to be through interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype.

Pharmacodynamics

Lophophine is reported to be active in humans at an oral dose of 150-250 mg.[3] It produces a peaceful elevation of mood, euphoria, and mild enhancement of visual perception without the nausea often associated with mescaline.[3] It is estimated to be about twice as potent as mescaline.[3]

The psychoactive effects of phenethylamines like Lophophine are primarily mediated by their agonist activity at the 5-HT2A receptor. This interaction initiates a cascade of intracellular signaling events.

Signaling Pathway

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), by an agonist like Lophophine leads to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events are believed to be responsible for the profound effects on perception and cognition associated with 5-HT2A receptor activation.

G cluster_pathway Lophophine-Induced 5-HT2A Receptor Signaling Lophophine Lophophine 5HT2A_R 5-HT2A Receptor Lophophine->5HT2A_R Agonist Binding Gq Gq Protein 5HT2A_R->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Simplified signaling cascade following 5-HT2A receptor activation.
Pharmacokinetics

Conclusion

This compound is a psychoactive phenethylamine with a mechanism of action centered on the 5-HT2A receptor. This guide has provided a summary of its known chemical, analytical, and pharmacological properties. While foundational information is available, there is a clear need for more detailed research, particularly in the areas of quantitative receptor pharmacology, detailed experimental protocols for synthesis and analysis, and comprehensive pharmacokinetic studies. Such data will be crucial for a complete understanding of its properties and potential applications in neuroscience research and drug development.

References

An In-depth Technical Guide to the Early Studies on the Psychoactive Properties of Lophophine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophophine (3-methoxy-4,5-methylenedioxyphenethylamine) is a naturally occurring psychoactive phenethylamine (B48288) found in peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi) cacti.[1] As a structural analog of mescaline and a homolog of MMDA, its psychoactive properties have been of interest to the scientific community. This technical guide provides a comprehensive overview of the early studies on lophophine, with a particular focus on the seminal work of Alexander Shulgin. It details the synthesis, experimental protocols for human bioassays, and the qualitative psychoactive effects as documented in early research. Due to a lack of specific quantitative receptor binding data for lophophine in early literature, this guide also presents comparative data for its close structural analog, mescaline, to provide a contextual pharmacological profile.

Introduction

Lophophine, also known as MMDPEA, is a phenethylamine that stands as a chemical intermediate in the biosynthesis of several tetrahydroisoquinoline alkaloids present in peyote.[1] Its structural similarity to the well-characterized psychedelic mescaline has prompted investigations into its own psychoactive potential. The primary early research on lophophine was conducted by Alexander Shulgin, a biochemist and pharmacologist renowned for his extensive work on psychoactive compounds.[2][3][4] Shulgin's synthesis and personal bioassays, documented in his book PiHKAL (Phenethylamines I Have Known and Loved), provide the foundational knowledge of this compound's effects in humans.[5]

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine
Other Names 3-Methoxy-4,5-methylenedioxyphenethylamine, MMDPEA
Molecular Formula C₁₀H₁₃NO₃
Molar Mass 195.22 g/mol
Appearance White solid

Synthesis of Lophophine

The synthesis of lophophine was described in detail by Alexander Shulgin. The process involves a two-step reaction starting from myristicinaldehyde.

Experimental Protocol: Synthesis of Lophophine

Step 1: Synthesis of 3-methoxy-4,5-methylenedioxy-β-nitrostyrene

  • A solution of 50 g of myristicinaldehyde (3-methoxy-4,5-methylenedioxybenzaldehyde) in 200 mL of acetic acid is prepared.

  • To this solution, 33 mL of nitromethane (B149229) and 17.4 g of anhydrous ammonium (B1175870) acetate (B1210297) are added.

  • The reaction mixture is heated on a steam bath for 5 hours.

  • The mixture is then diluted with a small amount of water and cooled in an ice-acetone bath to induce crystallization.

  • The resulting yellow crystals of 3-methoxy-4,5-methylenedioxy-β-nitrostyrene are collected by filtration, washed with cold acetic acid, and dried.

Step 2: Reduction to Lophophine

  • A suspension of 30 g of lithium aluminum hydride (LAH) in 1.5 L of anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flask equipped with a condenser and magnetic stirrer.

  • A solution of 30 g of the nitrostyrene (B7858105) from Step 1 in 750 mL of anhydrous THF is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is maintained at reflux for an additional 36 hours.

  • The mixture is then cooled, and the excess LAH is decomposed by the cautious addition of 30 mL of water, followed by 30 mL of 15% sodium hydroxide (B78521) solution, and finally another 90 mL of water.

  • The inorganic salts are removed by filtration, and the filter cake is washed with THF.

  • The combined filtrate and washes are stripped of solvent under vacuum.

  • The residue is dissolved in 200 mL of methanol (B129727) and neutralized with concentrated hydrochloric acid.

  • The solvent is removed under vacuum, and the residue is dissolved in 400 mL of boiling water.

  • The aqueous solution is washed with two 100 mL portions of methylene (B1212753) chloride.

  • The aqueous phase is made basic with 25% sodium hydroxide solution and extracted with three 100 mL portions of methylene chloride.

  • The pooled methylene chloride extracts are stripped of solvent under vacuum to yield the lophophine free base.

  • The final product is obtained by dissolving the free base in anhydrous ether and saturating the solution with anhydrous hydrogen chloride gas to precipitate lophophine hydrochloride.

Synthesis_of_Lophophine Myristicinaldehyde Myristicinaldehyde Nitrostyrene 3-methoxy-4,5-methylenedioxy-β-nitrostyrene Myristicinaldehyde->Nitrostyrene Nitromethane Nitromethane Nitromethane->Nitrostyrene Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Nitrostyrene Lophophine Lophophine Nitrostyrene->Lophophine Reduction LAH Lithium Aluminum Hydride (LAH) LAH->Lophophine

Figure 1: Synthesis pathway of Lophophine.

Early Human Bioassay Studies

The primary data on the psychoactive effects of lophophine in humans come from the personal bioassays conducted by Alexander Shulgin and a small group of associates.[2][4] These studies were qualitative in nature and relied on self-reported experiences.

Experimental Protocol: Human Bioassay

The protocol followed by Shulgin for evaluating new psychoactive compounds in humans was a carefully staged process designed to ensure safety and systematically document the effects.[6]

  • Subject Selection: Participants were experienced with psychoactive substances and were in good physical and mental health.

  • Dosage Escalation: A new compound was first tested at a very low, sub-threshold dose. The dosage was then gradually increased in subsequent trials until psychoactive effects were observed.

  • Data Collection: Subjects would meticulously record the chronology and nature of the effects, including sensory, emotional, and cognitive changes.

  • Qualitative Rating: The intensity of the experience was rated using the Shulgin Rating Scale.[7][8][9]

Human_Bioassay_Workflow Start Start: New Compound Dose_Selection Select Sub-Threshold Dose Start->Dose_Selection Administration Administer Compound Dose_Selection->Administration Observation Observe and Record Effects Administration->Observation Rating Rate Intensity (Shulgin Scale) Observation->Rating Analysis Analyze Qualitative Data Rating->Analysis Decision Effects Observed? Analysis->Decision Increase_Dose Increase Dosage Decision->Increase_Dose No Conclusion Determine Active Dose & Effects Decision->Conclusion Yes Increase_Dose->Dose_Selection

Figure 2: Experimental workflow for human bioassay.
Shulgin Rating Scale

The Shulgin Rating Scale is a simple vocabulary used to quantify the subjective intensity of a psychoactive experience.[7][8][9]

RatingDescription
(-) MINUS: No effects observed.
(±) PLUS/MINUS: A threshold level of effect is perceived. If a higher dose produces a greater response, the (±) was valid.
(+) PLUS ONE: The drug is definitely active. The chronology of the effects can be determined, but the nature of the effects is not yet apparent.
(++) PLUS TWO: Both the chronology and the nature of the drug's action are unmistakably apparent. The user still has some choice as to whether to accept the experience or to continue with their ordinary day's plans.
(+++) PLUS THREE: The drug's action is clear and consuming. The user is fully engaged in the experience and ignoring its action is no longer an option.
Qualitative Effects of Lophophine

According to Shulgin's reports, lophophine is orally active in the dosage range of 150 to 250 mg.[1] The subjective effects are described as being similar to mescaline, producing a peaceful elevation of mood, euphoria, and a mild enhancement of visual perception.[1] Notably, lophophine was reported to not induce the nausea often associated with mescaline, nor did it produce the closed-eye mental imagery characteristic of more potent psychedelics.[1] Shulgin estimated its potency to be about twice that of mescaline.[1]

Pharmacological Profile

As of the time of this writing, there is a notable absence of published in vitro receptor binding data for lophophine. To provide a contextual understanding of its likely mechanism of action, this section presents the receptor binding profile of its close structural analog, mescaline. Psychedelic phenethylamines are known to exert their effects primarily through agonism at serotonin (B10506) 5-HT₂A receptors.[10][11][12]

Presumed_Signaling_Pathway Lophophine Lophophine HT2A_Receptor 5-HT2A Receptor Lophophine->HT2A_Receptor Agonist Gq_Protein Gq Protein Activation HT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects Psychoactive_Effects Psychoactive Effects Downstream_Effects->Psychoactive_Effects

Figure 3: Presumed 5-HT2A receptor signaling pathway for Lophophine.
Comparative Receptor Binding Data of Mescaline

The following table summarizes the receptor binding affinities (Ki, nM) of mescaline at various serotonin and other receptors. This data is provided to offer a likely, though not definitive, indication of the receptor interaction profile of lophophine.

ReceptorKi (nM)
5-HT₂A 150 - 12,000
5-HT₂C 9,900
5-HT₁A >10,000
α₁A Adrenergic >10,000
α₂A Adrenergic >10,000
D₂ Dopamine >10,000
Data sourced from studies on mescaline and related compounds.[13][14][15][16]

Conclusion

The early research on lophophine, primarily conducted by Alexander Shulgin, established its synthesis, effective oral dosage in humans, and its qualitative psychoactive effects. These pioneering studies characterized lophophine as a mescaline-like substance with a gentler profile, lacking some of the more pronounced visual and physiological effects of its more famous analog. A significant gap in the current body of knowledge is the lack of quantitative data on lophophine's receptor binding profile. Future research employing modern pharmacological techniques, such as radioligand binding assays and functional assays, is necessary to fully elucidate the molecular mechanisms underlying its psychoactive properties. Such studies would provide valuable insights for drug development professionals and researchers interested in the therapeutic potential of psychedelic compounds.

References

Methodological & Application

Application Notes and Protocols for Lophophine Hydrochloride in In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophine hydrochloride (3-methoxy-4,5-methylenedioxyphenethylamine hydrochloride) is a psychoactive phenethylamine (B48288) derivative, structurally related to mescaline and MMDA.[1] It is found as a minor alkaloid in peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi) cacti.[1] Anecdotal reports from the work of Alexander Shulgin suggest that lophophine produces effects with some similarity to mescaline, including mood elevation and enhancement of visual perception, at a dose of 150-250 mg.[1] Its mechanism of action is presumed to involve interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂A receptor, which is a key target for classic psychedelic compounds.[2][3]

These application notes provide a detailed protocol for conducting in vitro receptor binding assays to characterize the interaction of this compound with various G-protein coupled receptors (GPCRs), with a primary focus on the serotonin 5-HT₂A receptor. The protocols are designed to be adaptable for screening and characterizing novel psychoactive compounds.

Data Presentation: Receptor Binding Affinities

Quantitative data on the binding affinity of this compound for a wide range of receptors is not extensively available in peer-reviewed literature. However, based on its structural similarity to mescaline and other phenethylamines, it is hypothesized to have affinity for serotonergic, dopaminergic, and adrenergic receptors. For comparative purposes, the following table summarizes the binding affinities (Ki, nM) of mescaline and the related psychedelic phenethylamine, 2C-B, at several key receptors.

ReceptorMescaline (Ki, nM)2C-B (Ki, nM)
Serotonin
5-HT₁A6,700 ± 600-
5-HT₂A9,4008 - 1700
5-HT₂C--
Dopamine
D₂>10,000-
Adrenergic
α₁A>10,000-
α₂A>10,000-
Data for mescaline and 2C-B are compiled from publicly available databases and literature.[4] Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Two primary methodologies are detailed below for determining the binding affinity of this compound to target receptors: a traditional radioligand displacement assay using filtration and a more high-throughput scintillation proximity assay (SPA).

Protocol 1: Radioligand Displacement Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for a target receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO or assay buffer).

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT₂A).

  • Radioligand: A high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Non-specific Binding (NSB) Ligand: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., 10 µM spiperone (B1681076) for 5-HT₂A).

  • 96-well Plates: For incubation.

  • Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Fluid.

  • Liquid Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the receptor membrane preparation in ice-cold assay buffer to a concentration optimized for the specific receptor.

    • Dilute the radioligand in assay buffer to a concentration typically at or below its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): Add assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding (NSB): Add NSB ligand, radioligand, and receptor membranes.

    • Competition: Add this compound at various concentrations, radioligand, and receptor membranes.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀).

  • Calculate Ki: Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.

Materials:

  • This compound: Stock solution.

  • Receptor Source: Cell membranes expressing the target receptor.

  • Radioligand: Appropriate for the target receptor.

  • SPA Beads: e.g., Wheat germ agglutinin (WGA)-coated PVT SPA beads.

  • Assay Buffer.

  • Non-specific Binding (NSB) Ligand.

  • 96-well or 384-well Microplates.

  • Microplate Scintillation Counter.

Procedure:

  • Reagent Preparation: Prepare reagents as described in Protocol 1.

  • Assay Setup (in a microplate):

    • Add receptor membranes and SPA beads to each well and incubate to allow the membranes to bind to the beads.

    • Total Binding: Add assay buffer and radioligand.

    • Non-specific Binding: Add NSB ligand and radioligand.

    • Competition: Add this compound at various concentrations and the radioligand.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium, with gentle shaking if necessary.

  • Signal Detection: Measure the light output from the SPA beads using a microplate scintillation counter. No washing or filtration is required.

Data Analysis:

  • Data analysis is similar to the radioligand displacement assay, with the raw output being luminescence counts. The IC₅₀ and Ki values are calculated using the same principles.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep_ligand Prepare Lophophine HCl Serial Dilutions setup_comp Competition: Receptor + Radioligand + Lophophine HCl prep_ligand->setup_comp prep_receptor Prepare Receptor Membrane Suspension setup_tb Total Binding: Receptor + Radioligand prep_receptor->setup_tb setup_nsb Non-specific Binding: Receptor + Radioligand + Excess Unlabeled Ligand prep_receptor->setup_nsb prep_receptor->setup_comp prep_radio Prepare Radioligand Solution prep_radio->setup_tb prep_radio->setup_nsb prep_radio->setup_comp incubation Incubate to Equilibrium setup_tb->incubation setup_nsb->incubation setup_comp->incubation filtration Filtration & Washing (Protocol 1) incubation->filtration spa_read Direct Plate Reading (Protocol 2) incubation->spa_read quantify Quantify Radioactivity (CPM or Luminescence) filtration->quantify spa_read->quantify calc_sb Calculate Specific Binding quantify->calc_sb plot_curve Plot Competition Curve calc_sb->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki G cluster_membrane cluster_intracellular Lophophine Lophophine HCl Receptor 5-HT2A Receptor Lophophine->Receptor Binds to Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., neuronal excitability) PKC->Cellular_Response Leads to Ca_ER->Cellular_Response Contributes to

References

Application Note: Quantitative Analysis of Lophophine Hydrochloride using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guidelines for the quantitative determination of Lophophine hydrochloride using a High-Performance Liquid Chromatography (HPLC) system with an Ultraviolet (UV) detector. The methodologies outlined are based on established principles for the analysis of phenethylamine (B48288) derivatives and other hydrochloride salts.

Introduction

Lophophine, a phenethylamine alkaloid, requires accurate and precise quantification for research, quality control, and drug development purposes. High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible technique for the analysis of such compounds. This application note details a general method for the quantification of this compound, including instrumentation, sample preparation, and method validation parameters. While specific optimization may be necessary for different sample matrices, the provided protocol serves as a comprehensive starting point for method development.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

    • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid or Trifluoroacetic acid (for mobile phase modification)

    • This compound reference standard

    • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions (Starting Point)

A generalized set of starting conditions for the HPLC-UV analysis of this compound is presented in Table 1. These parameters are based on methods for similar phenethylamine compounds and should be optimized for specific applications.[1]

Table 1: Suggested HPLC-UV Chromatographic Conditions

ParameterRecommended Setting
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 10-15 minutes[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL[1]
Column Temperature 25 °C
Detection Wavelength To be determined by UV scan of the reference standard (likely in the 254 nm - 280 nm range)[1][2]
Sample Preparation

Accurate sample preparation is critical for reliable quantitative results. The following protocols for preparing standard and sample solutions should be followed.

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound reference standard and transfer it to a volumetric flask. Dissolve the standard in a suitable solvent, such as methanol or the mobile phase, and dilute to the final volume.[3][4]

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).[3][4]

The preparation of sample solutions will vary depending on the matrix. For a drug substance:

  • Accurately weigh the sample powder.

  • Quantitatively transfer the powder to a volumetric flask.

  • Add a portion of the diluent (e.g., mobile phase) and sonicate or vortex to ensure complete dissolution.[5]

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6][7]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8] Key validation parameters and their typical acceptance criteria are summarized in Table 2.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (R²) ≥ 0.999[3][4]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% over multiple concentrations.[8]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day) RSD ≤ 2%Intermediate Precision (Inter-day) RSD ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio of 10:1[9]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, mobile phase composition, etc.[6][7]

Data Presentation

Quantitative data from method validation studies should be presented in a clear and organized manner. Tables 3, 4, and 5 provide templates for presenting linearity, accuracy, and precision data.

Table 3: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
0.1Value
1.0Value
10.0Value
50.0Value
100.0Value
≥ 0.999

Table 4: Example Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%ValueValueValue
100%ValueValueValue
120%ValueValueValue
Average Recovery 98-102%

Table 5: Example Precision Data

SampleIntra-day Precision (RSD%)Inter-day Precision (RSD%)
Low QCValueValue
Mid QCValueValue
High QCValueValue
Average RSD ≤ 2% ≤ 2%

Visualizations

Diagrams can effectively illustrate the experimental workflow and logical relationships in the analytical process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Lophophine HCl Reference Standard B Prepare Stock & Calibration Standards A->B F Inject into HPLC System B->F C Weigh Sample D Dissolve & Dilute Sample C->D E Filter Sample Solution D->E E->F G Separation on C18 Column F->G H UV Detection G->H I Generate Chromatogram H->I J Integrate Peak Area I->J K Quantify using Calibration Curve J->K

Caption: Experimental workflow for the quantification of Lophophine HCl.

Validation_Pathway cluster_validation Method Validation Parameters (ICH Guidelines) Method Developed HPLC-UV Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Validated Validated Quantitative Method Linearity->Validated Accuracy->Validated Precision->Validated Specificity->Validated LOD->Validated LOQ->Validated Robustness->Validated

Caption: Logical flow for HPLC-UV method validation.

References

Application Note: Quantitative Analysis of Lophophine Hydrochloride in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lophophine hydrochloride in human plasma and urine. The protocol details a straightforward sample preparation procedure using protein precipitation for plasma and a dilute-and-shoot approach for urine, followed by a rapid and selective LC-MS/MS analysis. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of Lophophine in biological matrices.

Introduction

Lophophine (3-methoxy-4,5-methylenedioxyphenethylamine) is a psychedelic compound of the phenethylamine (B48288) class, structurally related to mescaline.[1] As interest in the pharmacological and toxicological properties of such compounds grows, the need for reliable analytical methods for their determination in biological samples is critical. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the quantification of analytes in complex matrices such as plasma and urine.[2][3][4] This application note provides a comprehensive protocol for the analysis of this compound, which can be readily implemented in a laboratory setting.

Experimental

Materials and Reagents
  • This compound reference standard

  • Lophophine-d3 internal standard (IS)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Drug-free human plasma and urine (K2 EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

Human Plasma: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (Lophophine-d3).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:methanol with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

Human Urine: Dilute-and-Shoot

  • To 50 µL of human urine in a microcentrifuge tube, add 450 µL of the initial mobile phase containing the internal standard (Lophophine-d3).

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
1.05
5.095
6.095
6.15
8.05

Mass Spectrometry

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
AnalyteQ1 m/z -> Q3 m/z (Collision Energy)
Lophophine196.2 -> 165.1 (15 eV)
Lophophine-d3 (IS)199.2 -> 168.1 (15 eV)

Results and Discussion

This method was developed to provide a robust and sensitive platform for the quantification of Lophophine in biological matrices. The following tables summarize the expected performance characteristics of the assay. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Method Validation Parameters

ParameterPlasmaUrine
Linearity Range (ng/mL)0.1 - 1000.5 - 500
Correlation Coefficient (r²)> 0.99> 0.99
Limit of Detection (LOD) (ng/mL)0.050.2
Limit of Quantification (LOQ) (ng/mL)0.10.5
Accuracy (%)85 - 11585 - 115
Precision (%RSD)< 15< 15
Recovery (%)> 85N/A (Dilute-and-Shoot)
Matrix Effect (%)88 - 10590 - 110

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is_plasma Add Internal Standard (Lophophine-d3) in Acetonitrile plasma->add_is_plasma urine Human Urine Sample add_is_urine Add Internal Standard (Lophophine-d3) in Mobile Phase urine->add_is_urine precipitate Protein Precipitation (Vortex) add_is_plasma->precipitate centrifuge_plasma Centrifuge precipitate->centrifuge_plasma evaporate Evaporate Supernatant centrifuge_plasma->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute autosampler_vial Transfer to Autosampler Vial reconstitute->autosampler_vial dilute Dilute add_is_urine->dilute centrifuge_urine Centrifuge dilute->centrifuge_urine centrifuge_urine->autosampler_vial lc_injection LC Injection autosampler_vial->lc_injection Inject chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography esi Electrospray Ionization (Positive Mode) chromatography->esi ms_detection Tandem Mass Spectrometry (MRM Detection) esi->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Experimental workflow for Lophophine analysis.

Putative Signaling Pathway of Lophophine

Lophophine is structurally related to mescaline, a classic psychedelic known to be a partial agonist of the serotonin (B10506) 5-HT2A receptor. The following diagram illustrates a simplified, putative signaling pathway for Lophophine, based on its similarity to mescaline.

G lophophine Lophophine receptor 5-HT2A Receptor lophophine->receptor Agonist Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Intracellular Ca2+ Release ip3->ca_release Stimulation downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) pkc->downstream ca_release->downstream

Caption: Putative 5-HT2A receptor signaling pathway for Lophophine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantitative analysis of this compound in human plasma and urine. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in research and drug development.

References

Application Notes and Protocols: Lophophine Hydrochloride for Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Lophophine hydrochloride is a research chemical. Specific data on its use in rodent behavioral studies is limited in publicly available scientific literature. The following protocols and data are presented as a generalized guide based on the pharmacology of structurally related phenethylamine (B48288) compounds, such as mescaline and the 2C-x family of molecules. Researchers should conduct thorough dose-finding and safety studies before commencing any behavioral experiments.

Introduction

Lophophine, also known as 3-methoxy-4,5-methylenedioxyphenethylamine (MMDPEA), is a psychedelic compound of the phenethylamine class.[1] It is structurally related to mescaline and is found as a minor component in peyote (Lophophora williamsii) and San Pedro cacti.[1] Alexander Shulgin reported its activity in humans at doses of 150-250 mg, suggesting a potency approximately twice that of mescaline.[1] Its mechanism of action is presumed to be similar to other classic psychedelics, primarily involving agonism at serotonin (B10506) 5-HT2A receptors. These application notes provide a framework for investigating the behavioral effects of this compound in rodent models.

Pharmacology and Mechanism of Action

This compound's primary pharmacological target is believed to be the serotonin 5-HT2A receptor. Activation of this receptor in cortical neurons is a hallmark of classic psychedelic action, leading to alterations in perception, mood, and cognition. The proposed signaling cascade is initiated by the binding of lophophine to the 5-HT2A receptor, a Gq-coupled protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+). These downstream events lead to a cascade of cellular responses, including the modulation of other neurotransmitter systems like glutamate (B1630785) and dopamine, ultimately resulting in the observed behavioral effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lophophine Lophophine HCl Receptor 5-HT2A Receptor Lophophine->Receptor Binds to G_protein Gq Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Proposed 5-HT2A receptor signaling pathway for lophophine.

Materials and Reagents

  • This compound (purity ≥98%)

  • Sterile 0.9% saline solution

  • Vehicle (e.g., sterile water, saline)

  • Appropriate rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Standard laboratory equipment for injections (syringes, needles) and behavioral testing apparatus.

Experimental Protocols

Drug Preparation and Administration

This compound should be dissolved in a suitable vehicle, such as sterile 0.9% saline.[2] The solution should be prepared fresh on the day of the experiment and protected from light. The most common routes of administration for systemic effects in rodents are intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[3]

Protocol for Intraperitoneal (i.p.) Injection:

  • Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration. The final injection volume should be approximately 5-10 ml/kg for mice and 1-2 ml/kg for rats.[4]

  • Restraint: Gently restrain the rodent, exposing the abdomen.

  • Injection: Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[3][5]

  • Administration: Inject the solution and gently withdraw the needle.

  • Observation: Monitor the animal for any immediate adverse reactions.

Behavioral Assays

The following are suggested behavioral assays to characterize the effects of this compound. A pre-treatment time of 15-30 minutes is recommended based on similar compounds.[2][6]

The HTR is a characteristic behavioral response in rodents induced by 5-HT2A receptor agonists and is considered a proxy for hallucinogenic potential.

Protocol:

  • Acclimate mice to individual observation chambers for 30 minutes.

  • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.

  • Immediately after injection, begin a 30-minute observation period.

  • Count the number of head twitches (rapid, rotational head movements).

G Start Start Acclimate Acclimate Mouse (30 min) Start->Acclimate Injection Administer Lophophine HCl or Vehicle (i.p.) Acclimate->Injection Observe Observe & Count Head Twitches (30 min) Injection->Observe End End Observe->End

Caption: Experimental workflow for the Head-Twitch Response assay.

The OFT assesses locomotor activity and anxiety-like behavior in a novel environment. Psychedelic compounds can have variable effects, sometimes increasing and other times decreasing locomotion.

Protocol:

  • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.

  • After a 15-minute pre-treatment period, place the rodent in the center of an open field arena (e.g., 40x40 cm for mice).

  • Allow the animal to explore freely for 10-15 minutes.

  • Record and analyze total distance traveled, time spent in the center versus the periphery, and rearing frequency using an automated tracking system.

The EPM is a widely used test for anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the open arms, while anxiogenic compounds decrease it.

Protocol:

  • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.

  • After a 15-minute pre-treatment period, place the rodent in the center of the EPM, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the number of entries into and the time spent in the open and closed arms.

Hypothetical Data Presentation

The following tables represent plausible outcomes for the behavioral experiments described above.

Table 1: Effect of this compound on Head-Twitch Response (HTR) in Mice

Treatment Group (mg/kg, i.p.)NMean Head Twitches (± SEM)
Vehicle (0.9% Saline)101.2 ± 0.4
Lophophine HCl (1.0)108.5 ± 1.2
Lophophine HCl (3.0)1025.1 ± 3.5
Lophophine HCl (10.0)1042.8 ± 5.1
p < 0.05, **p < 0.01 compared to Vehicle

Table 2: Effect of this compound on Open Field Test (OFT) in Rats

Treatment Group (mg/kg, i.p.)NTotal Distance (m ± SEM)Time in Center (s ± SEM)
Vehicle (0.9% Saline)825.6 ± 2.118.3 ± 1.9
Lophophine HCl (1.0)828.1 ± 2.514.2 ± 1.5
Lophophine HCl (3.0)835.4 ± 3.09.8 ± 1.1
Lophophine HCl (10.0)819.8 ± 2.27.5 ± 0.9**
*p < 0.05, **p < 0.01 compared to Vehicle

Table 3: Effect of this compound on Elevated Plus Maze (EPM) in Rats

Treatment Group (mg/kg, i.p.)NTime in Open Arms (s ± SEM)Open Arm Entries (% ± SEM)
Vehicle (0.9% Saline)1245.2 ± 5.333.1 ± 3.8
Lophophine HCl (1.0)1230.1 ± 4.125.5 ± 3.1
Lophophine HCl (3.0)1218.5 ± 3.5 15.8 ± 2.5
Lophophine HCl (10.0)1222.3 ± 3.8 18.2 ± 2.9
p < 0.05, **p < 0.01 compared to Vehicle

Conclusion

References

Application Notes and Protocols for Investigating the Neurotoxicity of Lophophine Hydrochloride on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a proposed framework for investigating the neurotoxicity of Lophophine hydrochloride. As of the compilation of this document, there is a notable absence of published scientific literature specifically detailing the neurotoxic effects of this compound on cell lines. The methodologies and hypothetical data presented are based on established protocols for structurally related psychoactive phenethylamines and amphetamines.

Introduction

Lophophine, also known as 3-methoxy-4,5-methylenedioxyphenethylamine, is a psychedelic phenethylamine (B48288) and a structural analog of mescaline and MMDA.[1] While its psychoactive effects have been documented, its potential for neurotoxicity remains unexplored. These application notes provide a comprehensive guide for researchers to conduct in vitro neurotoxicity studies of this compound using neuronal cell lines. The human neuroblastoma cell line, SH-SY5Y, is proposed as a primary model due to its extensive use in neurotoxicity studies of psychoactive compounds.[2][3][4]

Hypothetical Mechanism of Neurotoxicity

Based on the mechanisms of related phenethylamines, it is hypothesized that this compound may induce neurotoxicity through one or more of the following pathways:

  • Receptor-Mediated Excitotoxicity: Interaction with serotonergic receptors, potentially leading to an imbalance in neurotransmitter systems.

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) and depletion of endogenous antioxidants like glutathione (B108866) (GSH).

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to decreased ATP production and release of pro-apoptotic factors.

  • Induction of Apoptosis: Activation of caspase cascades and other programmed cell death pathways.

A proposed signaling pathway for this compound-induced neurotoxicity is illustrated below.

Proposed this compound Neurotoxicity Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lophophine_HCl Lophophine HCl Receptor Serotonergic Receptor (e.g., 5-HT2A) Lophophine_HCl->Receptor ROS ↑ ROS Production Receptor->ROS GSH ↓ GSH Levels ROS->GSH Mitochondrion Mitochondrion ROS->Mitochondrion Bax Bax Activation Mitochondrion->Bax Cytochrome c release Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for Lophophine HCl-induced neurotoxicity.

Experimental Protocols

The following protocols outline a tiered approach to assessing the neurotoxicity of this compound.

Cell Culture and Differentiation

The SH-SY5Y human neuroblastoma cell line is a commonly used model for neurotoxicity studies.

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation (to induce a more neuron-like phenotype):

    • Plate cells to the desired density.

    • After 24 hours, reduce the FBS concentration to 1%.

    • Add 10 µM retinoic acid to the culture medium.

    • Incubate for 5-7 days, changing the medium every 2-3 days.

This compound Preparation
  • Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable solvent.

  • Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations for experiments.

Assessment of Cell Viability

a) MTT Assay (Mitochondrial Reductase Activity)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

b) Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Seed and treat cells as described for the MTT assay.

  • After the treatment period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Assessment of Oxidative Stress

a) Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Seed and treat cells as described above.

  • After treatment, wash the cells with PBS.

  • Incubate the cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

b) Measurement of Glutathione (GSH) Levels

  • Seed and treat cells as described above.

  • Lyse the cells and use a commercial GSH assay kit to determine the levels of reduced glutathione.

  • Measure the absorbance or fluorescence according to the kit's protocol.

Assessment of Apoptosis

Caspase-3/7 Activity Assay

  • Seed and treat cells in a 96-well plate.

  • Use a commercial caspase-3/7 activity assay kit.

  • Add the caspase substrate to the wells and incubate as per the manufacturer's instructions.

  • Measure the resulting luminescence or fluorescence, which is proportional to the amount of active caspase-3/7.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Hypothetical Cell Viability Data for this compound on SH-SY5Y Cells (24h exposure)

Concentration (µM)% Cell Viability (MTT Assay)% LDH Release
Control 100 ± 5.25.1 ± 1.2
1 98.7 ± 4.85.5 ± 1.5
10 95.3 ± 6.17.2 ± 2.1
50 82.1 ± 5.915.8 ± 3.4
100 65.4 ± 7.328.9 ± 4.5
250 48.9 ± 6.545.6 ± 5.1
500 25.7 ± 4.268.3 ± 6.2
1000 10.2 ± 3.185.7 ± 7.8

Table 2: Hypothetical Oxidative Stress and Apoptosis Markers in SH-SY5Y Cells Treated with this compound (24h exposure)

Concentration (µM)Relative ROS Levels (% of Control)Relative GSH Levels (% of Control)Caspase-3/7 Activity (Fold Change)
Control 100 ± 8.1100 ± 7.51.0 ± 0.2
100 185.4 ± 12.372.8 ± 6.92.5 ± 0.4
250 298.7 ± 15.651.2 ± 5.84.8 ± 0.6
500 450.2 ± 20.130.5 ± 4.77.2 ± 0.9

Experimental Workflow

The overall experimental workflow for assessing the neurotoxicity of this compound is depicted in the following diagram.

Experimental Workflow for Lophophine HCl Neurotoxicity Start Start Cell_Culture SH-SY5Y Cell Culture & Differentiation Start->Cell_Culture Treatment Treatment with Lophophine HCl Cell_Culture->Treatment Assays Perform Neurotoxicity Assays Treatment->Assays MTT MTT Assay (Viability) Assays->MTT LDH LDH Assay (Cytotoxicity) Assays->LDH ROS_GSH ROS/GSH Assays (Oxidative Stress) Assays->ROS_GSH Caspase Caspase Assay (Apoptosis) Assays->Caspase Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis LDH->Data_Analysis ROS_GSH->Data_Analysis Caspase->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro neurotoxicity assessment.

References

Application Note and Protocol: In Vitro Assessment of Lophophine Hydrochloride Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the early phases of drug discovery and development, understanding the metabolic fate of a new chemical entity is paramount.[1][2] Metabolic stability, an indicator of a compound's susceptibility to biotransformation, directly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[2][3] The liver is the primary organ responsible for drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the clearance of approximately 60% of marketed drugs.[4][5][6]

This document provides detailed protocols for assessing the in vitro metabolic stability of Lophophine hydrochloride, a putative psychedelic and entactogen drug, using two of the most common and well-established systems: liver microsomes and hepatocytes.[6][7][8][9] Liver microsomes, which are subcellular fractions of hepatocytes, are rich in Phase I metabolic enzymes like CYPs and are useful for determining a compound's intrinsic clearance.[1][4] Hepatocytes, on the other hand, contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of cellular metabolism.[6][8][9]

The data generated from these assays are crucial for selecting and optimizing drug candidates with favorable pharmacokinetic properties, thereby reducing the likelihood of costly failures in later stages of clinical development.[8]

Key Experimental Protocols

Two primary in vitro models are presented here to assess the metabolic stability of this compound.

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound in liver microsomes.

Materials and Reagents:

  • This compound

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[7]

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (B52724) (ACN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions of the test compound and positive controls by diluting the stock solution in acetonitrile.[10]

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.[10]

    • Prepare a working suspension of liver microsomes in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[4][7]

  • Incubation Procedure:

    • Pre-warm the microsomal suspension and incubation medium at 37°C.

    • Add the this compound working solution to the wells of a 96-well plate to achieve a final concentration of 1 µM.[7] The final DMSO concentration should be less than 0.5% and acetonitrile less than 1%.[7]

    • Initiate the metabolic reaction by adding the pre-warmed liver microsome suspension containing the NADPH regenerating system.[1][7]

    • For negative controls, substitute the NADPH-cofactor system with phosphate buffer.[10]

    • Incubate the plate at 37°C with constant shaking.[10]

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[4]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding a quenching solution, typically cold acetonitrile containing an internal standard.[4][7]

    • Centrifuge the plate to precipitate the proteins.[10]

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point. The amount of parent compound is determined based on the peak area ratio of the compound to the internal standard.[5]

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation) .

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic pathways.[6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound in a suspension of cryopreserved hepatocytes.

Materials and Reagents:

  • This compound

  • Cryopreserved hepatocytes (human, rat, or mouse)

  • Hepatocyte incubation medium (e.g., Williams Medium E)

  • Positive control compounds

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • 12- or 24-well plates

  • Orbital shaker in an incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Cells and Solutions:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.

    • Prepare a hepatocyte suspension in incubation medium to a final cell density of 0.5 x 10⁶ viable cells/mL.[8][11]

    • Prepare working solutions of this compound and positive controls in the incubation medium. The final DMSO concentration should not exceed 0.1%.[8]

  • Incubation Procedure:

    • Pre-incubate the hepatocyte suspension at 37°C in a CO₂ incubator for a short period to allow for equilibration.[11]

    • Add the this compound working solution to the wells to achieve the desired final concentration (e.g., 1 µM).[11]

    • For negative controls, use heat-inactivated hepatocytes to account for non-enzymatic degradation.[8]

    • Incubate the plates at 37°C with gentle shaking.[8]

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[5][8]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding cold acetonitrile containing an internal standard to the collected aliquots.[5][6][9]

    • Centrifuge the samples to pellet cell debris and precipitated proteins.[11]

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining this compound in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Similar to the microsomal assay, plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in 10⁶ cells/mL) .[11]

Data Presentation

The quantitative data obtained from these assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Metabolic Stability of this compound in Liver Microsomes

ParameterHuman Liver MicrosomesRat Liver MicrosomesMouse Liver Microsomes
Half-life (t½, min) ValueValueValue
Intrinsic Clearance (Clint, µL/min/mg protein) ValueValueValue

Table 2: Metabolic Stability of this compound in Hepatocytes

ParameterHuman HepatocytesRat HepatocytesMouse Hepatocytes
Half-life (t½, min) ValueValueValue
Intrinsic Clearance (Clint, µL/min/10⁶ cells) ValueValueValue

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro metabolic stability assays.

Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Compound_Prep Compound Stock (Lophophine HCl in DMSO) Incubation Incubate at 37°C (Time Points: 0, 5, 15, 30, 45 min) Compound_Prep->Incubation Microsome_Prep Microsome/Hepatocyte Suspension Microsome_Prep->Incubation Reagent_Prep Incubation Medium & Cofactors (NADPH) Reagent_Prep->Incubation Termination Reaction Termination (Acetonitrile + IS) Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Calculate t½ & Clint LCMS->Data_Analysis

Caption: General workflow for in vitro metabolic stability assays.

Hypothetical Metabolic Pathways of this compound

Based on the structure of Lophophine (3-methoxy-4,5-methylenedioxyphenethylamine) and common metabolic reactions for phenethylamines, the following hypothetical metabolic pathways can be proposed. This diagram illustrates potential Phase I and Phase II metabolic transformations.

Hypothetical Lophophine Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Lophophine This compound O_Demethylation O-Demethylation Lophophine->O_Demethylation CYPs Demethylenation Demethylenation of Dioxole Ring Lophophine->Demethylenation CYPs Deamination Oxidative Deamination Lophophine->Deamination MAO/CYPs Metabolite1 Hydroxy Metabolite O_Demethylation->Metabolite1 Metabolite2 Catechol Metabolite Demethylenation->Metabolite2 Metabolite3 Aldehyde/Acid Metabolite Deamination->Metabolite3 Glucuronidation Glucuronide Conjugation Conjugate1 Glucuronide Conjugate Glucuronidation->Conjugate1 Sulfation Sulfate Conjugation Conjugate2 Sulfate Conjugate Sulfation->Conjugate2 Metabolite1->Glucuronidation UGTs Metabolite2->Sulfation SULTs InVitro_InVivo_Extrapolation cluster_invitro In Vitro Assays cluster_parameters Calculated Parameters cluster_invivo In Vivo Prediction cluster_decision Drug Development Decision Microsomes Microsomal Stability InVitro_Clint In Vitro Intrinsic Clearance (Clint) Microsomes->InVitro_Clint Hepatocytes Hepatocyte Stability Hepatocytes->InVitro_Clint InVivo_Cl Predicted In Vivo Hepatic Clearance InVitro_Clint->InVivo_Cl Scaling Factors PK_Profile Pharmacokinetic Profile (t½, Bioavailability) InVivo_Cl->PK_Profile Lead_Optimization Lead Optimization PK_Profile->Lead_Optimization Candidate_Selection Candidate Selection PK_Profile->Candidate_Selection

References

Lophophine Hydrochloride: A Versatile Precursor for the Synthesis of Tetrahydroisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lophophine hydrochloride (3-methoxy-4,5-methylenedioxyphenethylamine hydrochloride) is a phenethylamine (B48288) derivative that serves as a crucial precursor in the synthesis of a variety of tetrahydroisoquinoline (THIQ) alkaloids. Its chemical structure, featuring an electron-rich aromatic ring, makes it an ideal substrate for the Pictet-Spengler reaction, a fundamental transformation in alkaloid synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of notable THIQ alkaloids, including (-)-lophophorine and (-)-anhalonine. Additionally, it explores the pharmacological significance of these synthesized alkaloids, supported by quantitative data and visualizations of relevant biological pathways.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 77158-52-2
Molecular Formula C₁₀H₁₄ClNO₃
Molecular Weight 231.68 g/mol
Appearance Off-white solid
Solubility Soluble in water and polar organic solvents

Application: Synthesis of Tetrahydroisoquinoline Alkaloids via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and widely used method for the construction of the tetrahydroisoquinoline ring system. The reaction involves the condensation of a β-arylethylamine, such as lophophine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The electron-donating methoxy (B1213986) and methylenedioxy groups on the aromatic ring of lophophine facilitate this reaction, often allowing for high yields under relatively mild conditions.

A notable application is the synthesis of lophophorine (B1675078) and anhalonine (B12298444), naturally occurring alkaloids found in certain cacti. The reaction of lophophine with acetaldehyde (B116499) leads to the formation of these target molecules.

Experimental Protocol: Synthesis of Lophophorine and Anhalonine (Adapted)

This protocol is adapted from established Pictet-Spengler reaction procedures for structurally similar phenethylamines.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add acetaldehyde (1.2 eq).

  • Acid Catalysis: Slowly add trifluoroacetic acid (TFA) (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For potentially higher yields, microwave irradiation (e.g., 15 minutes) can be explored, as it has been shown to be highly effective for similar substrates[1].

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate lophophorine and anhalonine.

Quantitative Data: Reaction Yields

The yield of the Pictet-Spengler reaction is highly dependent on the specific substrates and reaction conditions. For the synthesis of a structurally related tetrahydroisoquinoline from 2-(3,4-dimethoxyphenyl)ethylamine and benzaldehyde (B42025) using TFA under microwave irradiation, a yield of 98% has been reported[1]. This suggests that high yields are achievable for the synthesis of lophophorine and anhalonine from lophophine under optimized conditions.

PrecursorAldehyde/KetoneProductCatalystConditionsYield (%)
2-(3,4-dimethoxyphenyl)ethylamineBenzaldehyde1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineTFAMicrowave, 15 min98[1]
N-tosyl tyramine2-bromophenylacetaldehydeN-tosyl-1-(2-bromobenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolineTFANot specified55

Logical Workflow for Alkaloid Synthesis

G Lophophine This compound Reaction Pictet-Spengler Reaction (Acid Catalyst, e.g., TFA) Lophophine->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Crude Crude Product Mixture Reaction->Crude Purification Chromatographic Purification Crude->Purification Lophophorine (-)-Lophophorine Purification->Lophophorine Anhalonine (-)-Anhalonine Purification->Anhalonine G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Serotonin) MAOA Monoamine Oxidase A (MAO-A) Monoamine->MAOA Metabolized by Monoamine_Synapse Increased Monoamine Concentration Monoamine->Monoamine_Synapse Release Metabolites Inactive Metabolites MAOA->Metabolites Produces Lophophorine Lophophorine Lophophorine->MAOA Inhibits Receptor Postsynaptic Receptor Monoamine_Synapse->Receptor Activates Signaling Downstream Signaling Cascade Receptor->Signaling G Inhibitory Inhibitory Neurotransmission (GABAergic) Balance Normal Neuronal Excitability Inhibitory->Balance Excitatory Excitatory Neurotransmission (Glutamatergic) Excitatory->Balance Seizure Seizure Activity Balance->Seizure Shift Towards Excitation Lophophorine Lophophorine Lophophorine->Inhibitory Potentially Decreases Lophophorine->Excitatory

References

Application Notes and Protocols: Cell Culture Techniques for Studying Lophophine Hydrochloride Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture-based assays for the investigation of Lophophine hydrochloride's cellular and molecular effects. The protocols detailed herein are designed for researchers in neuroscience, pharmacology, and drug development seeking to understand the mechanism of action of this psychoactive compound.

Introduction

This compound, a phenethylamine (B48288) derivative closely related to mescaline, is a putative psychedelic compound.[1] Alexander Shulgin reported its activity in humans, noting effects such as mood elevation, euphoria, and mild visual enhancement, with a potency approximately twice that of mescaline.[1] Given its structural similarity to other psychedelic compounds that are agonists of the serotonin (B10506) 2A receptor (5-HT2A R), it is hypothesized that this compound's primary mechanism of action involves the activation of this G protein-coupled receptor (GPCR).[2][3][4]

These protocols will focus on in vitro assays to characterize the functional activity of this compound at the 5-HT2A receptor and to investigate its downstream cellular consequences.

Data Presentation

Table 1: Summary of In Vitro Assays for this compound

Assay Purpose Cell Line(s) Key Readouts Expected Outcome for 5-HT2A Agonist
Calcium Mobilization AssayTo determine the functional potency and efficacy of this compound at the 5-HT2A receptor.HEK293T cells expressing human 5-HT2A R, SH-SY5Y (endogenous 5-HT2A R)EC50, EmaxDose-dependent increase in intracellular calcium concentration.
Gene Expression Analysis (RT-qPCR)To investigate changes in the expression of neuronal genes following this compound treatment.SH-SY5Y, PC-12, primary cortical neuronsFold change in mRNA levels of genes like c-Fos, BDNF, ArcUpregulation of immediate early genes and neuroplasticity-related genes.
Neurite Outgrowth AssayTo assess the effect of this compound on neuronal morphology and plasticity.PC-12, SH-SY5Y, primary cortical neuronsNeurite length, number of neurites per cell, number of branch pointsAlterations in neurite morphology, potentially an increase in complexity.
Cytotoxicity AssayTo determine the concentration range of this compound that is non-toxic to cells.All cell lines used in other assaysLD50, cell viability (%)Identification of a non-toxic concentration range for subsequent experiments.

Experimental Protocols

General Cell Culture and Maintenance

Objective: To maintain healthy and viable cell cultures for subsequent experiments.

Materials:

  • Selected cell line (e.g., HEK293T, SH-SY5Y, PC-12)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[5]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood[6]

Protocol:

  • Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.[6]

  • Monitor cell confluency daily.

  • When cells reach 80-90% confluency, passage them.

  • To passage, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for treating cells.

Materials:

  • This compound powder

  • Sterile, deionized water or DMSO

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Protocol:

  • Weigh out the desired amount of this compound powder in a sterile environment.

  • Dissolve the powder in a minimal amount of sterile deionized water or DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Calcium Mobilization Assay

Objective: To measure the activation of the 5-HT2A receptor by this compound by quantifying the subsequent release of intracellular calcium.[7][8][9]

Materials:

  • HEK293T cells stably expressing the human 5-HT2A receptor.

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[7][8]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (B1678239) (optional, to prevent dye leakage)[10]

  • Fluorescence plate reader with an injection system

Protocol:

  • Seed the 5-HT2A-expressing HEK293T cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well and culture overnight.

  • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting this mixture in HBSS to a final concentration of 2-5 µM Fluo-4 AM. If using, add probenecid to a final concentration of 2.5 mM.

  • Aspirate the growth medium from the cells and add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

  • Prepare a dilution series of this compound in HBSS at 2x the final desired concentration. Also prepare a positive control (e.g., serotonin or a known 5-HT2A agonist) and a vehicle control.

  • Place the plate in a fluorescence plate reader and set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

  • Record a baseline fluorescence for 10-20 seconds.

  • Using the instrument's injector, add 100 µL of the this compound dilutions, positive control, or vehicle control to the appropriate wells.

  • Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response.

  • Analyze the data by subtracting the baseline fluorescence and calculating the peak fluorescence intensity for each concentration. Plot the data as a dose-response curve to determine the EC50 and Emax.

Gene Expression Analysis by RT-qPCR

Objective: To quantify changes in the transcription of specific genes in response to this compound treatment.[11]

Materials:

  • SH-SY5Y or PC-12 cells

  • 6-well plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., c-Fos, BDNF, Arc) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • Seed cells into 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (determined from cytotoxicity assays) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle-treated control.

  • After treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

  • Extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Neurite Outgrowth Assay

Objective: To evaluate the effect of this compound on neuronal differentiation and morphology.[12][13]

Materials:

  • PC-12 or SH-SY5Y cells

  • 24-well plates coated with an extracellular matrix protein (e.g., collagen or poly-L-lysine)

  • Low-serum differentiation medium (e.g., DMEM with 1% horse serum)

  • Nerve Growth Factor (NGF) for PC-12 cells or Retinoic Acid (RA) for SH-SY5Y cells

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Protocol:

  • Seed cells onto coated 24-well plates.

  • The next day, replace the growth medium with low-serum differentiation medium containing the appropriate differentiation factor (e.g., 50 ng/mL NGF for PC-12 cells).

  • Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (differentiation factor alone).

  • Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

  • Wash the cells three times with PBS.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analyze the images using appropriate software to quantify neurite length, number of primary neurites, and branch points per cell.[13]

Mandatory Visualizations

G Lophophine Lophophine HCl HT2AR 5-HT2A Receptor Lophophine->HT2AR Binds and Activates Gq11 Gq/11 Protein HT2AR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Intracellular Ca2+ Release ER->Ca_release Induces Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Lophophine HCl signaling pathway via the 5-HT2A receptor.

G start Seed Cells in 96-well Plate load_dye Load Cells with Fluo-4 AM start->load_dye wash Wash Cells load_dye->wash read_baseline Read Baseline Fluorescence wash->read_baseline add_compound Inject Lophophine HCl read_baseline->add_compound read_response Read Post-injection Fluorescence add_compound->read_response analyze Analyze Data (EC50, Emax) read_response->analyze G start Seed Cells in 6-well Plate treat Treat with Lophophine HCl start->treat extract_rna Extract Total RNA treat->extract_rna make_cdna Synthesize cDNA extract_rna->make_cdna run_qpcr Perform qPCR make_cdna->run_qpcr analyze Analyze Data (ΔΔCt) run_qpcr->analyze

References

Application Notes: In Vitro Functional Profiling of Lophophine at the Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophine (3-methoxy-4,5-methylenedioxyphenethylamine or MMDPEA) is a naturally occurring psychedelic compound of the phenethylamine (B48288) class, structurally related to mescaline.[1] Like other classic psychedelics, its primary molecular target is believed to be the serotonin (B10506) 2A receptor (5-HT2A).[2] Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are thought to mediate its psychoactive effects.[3][4]

Characterizing the functional activity of novel compounds such as Lophophine at the 5-HT2A receptor is a critical step in drug discovery and pharmacological research. This document provides detailed protocols for key in vitro functional assays used to quantify agonist activity at the 5-HT2A receptor, including G protein-dependent and β-arrestin-mediated signaling pathways.

While specific quantitative functional data for Lophophine in these assays are not extensively documented in peer-reviewed literature, the provided protocols are directly applicable for its characterization. For comparative purposes, data for the structurally related compound mescaline and other standard 5-HT2A agonists are presented.

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor is known to signal through at least two major intracellular pathways upon agonist binding: the canonical Gq/11 pathway and the β-arrestin pathway. Different ligands can exhibit "biased agonism," preferentially activating one pathway over the other, which may lead to distinct physiological outcomes.[3]

Gq/11 Signaling Pathway

The primary and most well-characterized signaling cascade for the 5-HT2A receptor involves coupling to the Gq/11 family of G proteins.[5] Agonist binding induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] This transient increase in intracellular calcium is a hallmark of 5-HT2A receptor activation and is a common readout in functional assays.[7]

Gq_Signaling_Pathway Ligand Lophophine / Agonist Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release triggers Beta_Arrestin_Pathway cluster_0 cluster_1 Agonist Lophophine / Agonist Receptor_Active Active 5-HT2A-R Agonist->Receptor_Active activates GRK GRK Receptor_Active->GRK recruits Receptor_P Phosphorylated 5-HT2A-R GRK->Receptor_Active phosphorylates BetaArrestin β-Arrestin Receptor_P->BetaArrestin recruits Complex Receptor / β-Arrestin Complex Desensitization Desensitization Complex->Desensitization Internalization Internalization & MAPK Signaling Complex->Internalization Experimental_Workflow A 1. Cell Culture (e.g., HEK293-5HT2A) B 2. Cell Plating (96- or 384-well plates) A->B C 3. Assay Preparation (e.g., Dye Loading / Starvation) B->C D 4. Compound Addition (Lophophine, Controls) C->D E 5. Incubation (Time & Temperature Dependent) D->E F 6. Signal Detection (Fluorescence / Luminescence) E->F G 7. Data Analysis (Dose-Response Curves, EC₅₀/Eₘₐₓ) F->G

References

Troubleshooting & Optimization

Troubleshooting Lophophine hydrochloride solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Lophophine hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) at a pH of 7.2 at concentrations of at least 10 mg/mL[1]. For other aqueous buffers, the solubility can be influenced by several factors as outlined in this guide.

Q2: I am observing precipitation when trying to dissolve this compound in an aqueous buffer. What are the common causes?

Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • pH of the Solution: Lophophine, as a phenethylamine (B48288) derivative, is a weak base. Its hydrochloride salt is more soluble in acidic conditions where the amine group is protonated. In neutral or alkaline solutions (pH > 7), it can convert to its free base form, which is significantly less water-soluble, leading to precipitation.

  • Concentration Exceeding Solubility Limit: The desired concentration of your solution may exceed the intrinsic solubility of this compound in the specific buffer system and conditions (temperature, ionic strength) you are using.

  • Common Ion Effect: In buffers containing a high concentration of chloride ions (e.g., high molarity HCl or NaCl), the solubility of this compound may decrease due to the common ion effect.

  • Low Temperature: While lower temperatures can enhance long-term stability, the initial dissolution of most solids, including this compound, is an endothermic process. Therefore, attempting to dissolve it in a cold buffer can reduce its solubility[2][3].

  • Improper Dissolution Technique: Adding the powdered compound too quickly or without sufficient agitation can lead to clumping and incomplete dissolution.

Q3: How can I improve the solubility of this compound in my aqueous buffer?

To enhance the solubility of this compound, consider the following approaches:

  • pH Adjustment: Lowering the pH of your aqueous solution to a mildly acidic range (e.g., pH 4-6) will favor the protonated, more soluble form of the molecule.

  • Use of Co-solvents: For preparing concentrated stock solutions, dissolving this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) first, and then performing a stepwise dilution into your aqueous buffer is a common and effective method.

  • Gentle Heating and Sonication: Gently warming the solution (e.g., to 30-40°C) and using a sonicator can help overcome the activation energy barrier for dissolution, increasing the rate and extent of solubility. However, be cautious with prolonged heating, as it may affect the stability of the compound.

  • Stepwise Dilution: When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, add the stock solution slowly to the buffer while vortexing to avoid localized high concentrations that can lead to precipitation.

Q4: What is the recommended procedure for preparing a stock solution of this compound?

A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. The general workflow involves dissolving the compound in a suitable solvent like DMSO to create a high-concentration stock, which can then be diluted into the desired aqueous buffer for experiments.

Q5: How should I store aqueous solutions of this compound to ensure stability?

For optimal stability of this compound in aqueous solutions, the following storage conditions are recommended:

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For long-term storage (weeks to months), it is best to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Phenethylamine compounds can be susceptible to photodegradation.

  • pH: Storing the compound in a slightly acidic buffer can improve stability by keeping the molecule in its protonated form.

Quantitative Data Summary

While specific quantitative solubility data for this compound across a wide range of conditions is limited in publicly available literature, the following table summarizes the known solubility and provides estimated solubility based on the behavior of similar phenethylamine hydrochloride compounds.

Solvent/BufferpHTemperatureReported/Estimated SolubilityCitation
DMSON/ARoom Temperature≥ 10 mg/mL[1]
PBS7.2Room Temperature≥ 10 mg/mL[1]
Water~7Room TemperatureModerately Soluble (Estimation)
Acidic Buffer4-6Room TemperatureHigher Solubility (Estimation)
Neutral/Alkaline Buffer>7Room TemperatureLow Solubility (Estimation)

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target high concentration (e.g., 10 mg/mL).

  • Vortex the mixture thoroughly for 1-2 minutes until the powder is completely dissolved.

  • If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer via Stepwise Dilution

Objective: To prepare a ready-to-use solution of this compound in an aqueous buffer from a concentrated DMSO stock.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer of choice (e.g., PBS, TRIS, HEPES)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Warm the desired aqueous buffer to room temperature.

  • In a sterile conical tube, add a portion of the total required volume of the aqueous buffer.

  • While continuously vortexing the buffer, slowly add the calculated volume of the this compound DMSO stock solution drop-wise into the buffer.

  • Continue to add the remaining volume of the buffer while mixing until the final desired concentration and volume are reached.

  • Visually inspect the final solution for any signs of precipitation. If a slight precipitate forms, gentle warming (to 37°C) and sonication may help to redissolve it.

Visual Troubleshooting Guides

Troubleshooting Workflow for this compound Dissolution

TroubleshootingWorkflow start Start: Dissolving Lophophine HCl precipitate Precipitation Observed? start->precipitate check_ph Check pH of Buffer precipitate->check_ph Yes success Successful Dissolution precipitate->success No ph_high pH > 7? check_ph->ph_high lower_ph Lower pH to 4-6 ph_high->lower_ph Yes check_conc Check Concentration ph_high->check_conc No lower_ph->success fail Precipitation Persists lower_ph->fail conc_high Concentration too high? check_conc->conc_high reduce_conc Reduce Concentration conc_high->reduce_conc Yes use_cosolvent Use Co-solvent (DMSO/Ethanol) conc_high->use_cosolvent No reduce_conc->success reduce_conc->fail heat_sonicate Gentle Warming/ Sonication use_cosolvent->heat_sonicate use_cosolvent->fail heat_sonicate->success

Caption: A logical workflow to troubleshoot precipitation issues when dissolving this compound.

Factors Influencing this compound Solubility

SolubilityFactors solubility Lophophine HCl Solubility ph pH solubility->ph Strongly Dependent temp Temperature solubility->temp Moderately Dependent cosolvent Co-solvents solubility->cosolvent Highly Effective ionic_strength Ionic Strength solubility->ionic_strength Can Influence

Caption: Key factors that influence the solubility of this compound in aqueous solutions.

References

Technical Support Center: Optimizing Lophophine Hydrochloride Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lophophine hydrochloride in cell culture experiments. Given that this compound is a specialized phenethylamine (B48288) derivative, this guide focuses on establishing experimental parameters for novel compounds of this class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action in cell culture?

Lophophine is a phenethylamine derivative, structurally related to mescaline.[1] While extensive cell culture-based research on this compound is not widely published, phenethylamines are known to interact with various cellular targets. Many psychedelic phenethylamines act as agonists at serotonin (B10506) receptors, particularly the 5-HT2A receptor.[2][3] In the context of neuroscience research, activation of the 5-HT2A receptor by psychedelic compounds has been shown to promote neural plasticity.[4] For other applications, such as cancer research, extracts from plants containing phenethylamines have demonstrated cytotoxic effects on various tumor cell lines.[5] The hydrochloride salt form of Lophophine is used to improve its solubility in aqueous solutions, including cell culture media.

Q2: How do I determine the optimal concentration range for this compound in my specific cell line?

Determining the optimal concentration of a novel compound like this compound requires a dose-response experiment. It is recommended to start with a broad range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to high micromolar). A common starting point for phenethylamine derivatives can be guided by their effects on neuronal activity, which for some compounds occur in the micromolar range.[6]

A typical workflow for determining the optimal concentration is as follows:

G A Stock Solution Preparation (e.g., in DMSO or PBS) B Serial Dilution (Broad Range: e.g., 1 nM to 100 µM) A->B C Cell Seeding & Treatment (Incubate for 24, 48, 72h) B->C D Cell Viability Assay (e.g., MTT, XTT, or CellTiter-Glo) C->D E Data Analysis (Determine IC50 or optimal concentration) D->E

Caption: Workflow for determining the optimal dosage of a novel compound.

Q3: What are common solvents for dissolving this compound for cell culture experiments?

For hydrochloride salts, sterile phosphate-buffered saline (PBS) or sterile water are often suitable solvents. However, if solubility is an issue, Dimethyl sulfoxide (B87167) (DMSO) is a common alternative for dissolving hydrophobic compounds. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.

Q4: What are the potential signaling pathways affected by this compound?

Based on its structural similarity to other psychedelic phenethylamines, a primary target for this compound is likely the serotonin 5-HT2A receptor.[2][3] Activation of this G-protein coupled receptor (GPCR) can initiate a cascade of downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lophophine Lophophine HCl Receptor 5-HT2A Receptor Lophophine->Receptor Gq Gq protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC ERK ERK Activation PKC->ERK

Caption: Putative signaling pathway for this compound via the 5-HT2A receptor.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Cell Viability at All Concentrations 1. High intrinsic cytotoxicity of this compound. 2. Contamination of the compound stock. 3. Solvent toxicity.1. Expand the dose-response to lower concentrations (picomolar to nanomolar range). 2. Filter-sterilize the stock solution. 3. Ensure the final solvent concentration is non-toxic to your cells (e.g., <0.5% for DMSO) and include a vehicle control.
Precipitate Forms in Culture Medium 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components of the serum or medium.1. Prepare a fresh, more dilute stock solution. 2. Try a different solvent. 3. Reduce the serum concentration if experimentally permissible, or switch to a serum-free medium.
Inconsistent Results Between Experiments 1. Inconsistent cell seeding density. 2. Degradation of this compound in stock solution. 3. Variation in cell passage number.1. Ensure accurate cell counting and even distribution when seeding. 2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 3. Use cells within a consistent and low passage number range.
No Observable Effect 1. The chosen cell line does not express the target receptor (e.g., 5-HT2A). 2. The concentrations tested are too low. 3. The incubation time is too short.1. Verify the expression of the putative target receptor in your cell line (e.g., via qPCR or Western blot). 2. Increase the concentration range. 3. Extend the incubation period (e.g., to 48 or 72 hours).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound Using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell viability.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent. Perform serial dilutions in complete culture medium to create a range of concentrations.

  • Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with the vehicle solvent (vehicle control).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Illustrative Quantitative Data

The following table provides hypothetical IC50 values for this compound in different cell lines to illustrate how such data would be presented. Note: This is not real experimental data and should be used for illustrative purposes only.

Cell LineCell TypePutative Target ExpressionIncubation Time (h)Hypothetical IC50 (µM)
SH-SY5YHuman NeuroblastomaHigh 5-HT2A4825.3
HEK293Human Embryonic KidneyLow/Negative 5-HT2A48>100
A549Human Lung CarcinomaModerate 5-HT2A7258.7
MCF-7Human Breast AdenocarcinomaLow 5-HT2A7289.1

This illustrative data suggests that the cytotoxic effects of this compound may be more pronounced in cells with higher expression of the 5-HT2A receptor.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and recommended storage conditions for Lophophine hydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound at -20°C for a period of months to years. For short-term storage (days to weeks), 0-4°C in a dry, dark environment is suitable.[1] The solid form is generally considered stable when protected from air and moisture.[2] One supplier suggests a shelf-life of at least four years, although the specific storage conditions to achieve this are not detailed.[3] To ensure optimal stability, the container should always be tightly sealed and stored in a cool, dry, and well-ventilated area.[4]

Q2: How should I store solutions of this compound?

Solutions of this compound are more susceptible to degradation than the solid form. The stability of phenethylamine (B48288) derivatives in solution is influenced by several factors including pH, temperature, light, and the presence of oxygen.[5] It is advisable to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light. For longer-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is a common practice, though freeze-thaw cycles should be minimized.

Q3: What solvents are suitable for dissolving this compound?

This compound exhibits good solubility in a range of polar solvents. The hydrochloride salt form enhances its solubility in aqueous solutions.[6]

Solubility Data

SolventConcentration
DMSO≥10 mg/mL
PBS (pH 7.2)≥10 mg/mL
WaterSoluble
EthanolSoluble
MethanolSoluble
Nonpolar solvents (e.g., hexane, toluene)Insoluble

Table 1: Solubility of this compound in various solvents.[2][3]

Troubleshooting Guide

Issue: I've observed a discoloration (e.g., yellowing or browning) in my this compound solution.

Discoloration can be an indicator of oxidative degradation. Phenethylamine compounds, especially those with electron-rich aromatic rings, are susceptible to oxidation which can be triggered by exposure to air (oxygen), light, or trace metal ions.[5]

Issue: My experimental results are inconsistent, suggesting a loss of potency of the this compound.

A loss of potency or variability in results can be a sign of chemical degradation.[5] Besides oxidation, other potential degradation pathways for phenethylamine derivatives include hydrolysis and photodecomposition.[5]

Below is a flowchart to help troubleshoot common stability issues.

Troubleshooting_Stability_Issues start Instability Observed (e.g., discoloration, loss of potency) check_solid_or_solution Is the compound in solid or solution form? start->check_solid_or_solution solid_storage Review Solid Storage Conditions check_solid_or_solution->solid_storage Solid solution_storage Review Solution Preparation & Storage check_solid_or_solution->solution_storage Solution improper_solid_storage Improper Storage: - Exposed to air/moisture? - Stored at room temp for long term? solid_storage->improper_solid_storage solid_solution Action: - Store in a tightly sealed container. - For long-term, store at -20°C. improper_solid_storage->solid_solution end Compound Stabilized solid_solution->end check_exposure Potential Exposure Issues? solution_storage->check_exposure light_exposure Light Exposure check_exposure->light_exposure Yes oxygen_exposure Oxygen Exposure check_exposure->oxygen_exposure Yes improper_ph Unstable pH check_exposure->improper_ph Yes high_temp High Temperature check_exposure->high_temp Yes solution_light Action: - Use amber vials or protect from light. light_exposure->solution_light solution_oxygen Action: - Use deoxygenated solvents. - Consider inert gas overlay (e.g., Argon). oxygen_exposure->solution_oxygen solution_ph Action: - Buffer the solution to an optimal pH. improper_ph->solution_ph solution_temp Action: - Prepare solutions fresh. - Store at 2-8°C for short term. - Aliquot and freeze at -20°C or -80°C for long term. high_temp->solution_temp solution_light->end solution_oxygen->end solution_ph->end solution_temp->end Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis stock_solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 0.1M HCl) stock_solution->acid base Base Hydrolysis (e.g., 0.1M NaOH) stock_solution->base oxidation Oxidation (e.g., 3% H2O2) stock_solution->oxidation thermal Thermal Stress (e.g., 60°C) stock_solution->thermal photolytic Photolytic Stress (e.g., UV light) stock_solution->photolytic sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photolytic->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data_analysis Data Analysis: - Identify Degradants - Quantify Loss of Parent Compound hplc->data_analysis

References

Identifying and characterizing Lophophine hydrochloride degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing Lophophine hydrochloride degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

A1: this compound, chemically known as 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine hydrochloride, is a phenethylamine (B48288) derivative.[1][2] Understanding its degradation profile is crucial for ensuring the stability, safety, and efficacy of pharmaceutical formulations. Forced degradation studies help identify potential degradation products that may arise during manufacturing, storage, and administration, which is a key regulatory requirement.[3][4][5][6]

Q2: What are the most likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related phenethylamine compounds like MDMA and mescaline, the following pathways are plausible:

  • Oxidation: The ethylamine (B1201723) side chain and the electron-rich aromatic ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the side chain.

  • Hydrolysis: The methylenedioxy bridge is susceptible to cleavage under acidic conditions, which would result in the formation of a catechol derivative.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of colored degradants through complex radical-mediated reactions.

  • Thermal Degradation: High temperatures can lead to various decomposition reactions, potentially involving the ethylamine side chain and the aromatic substituents.

Q3: What analytical techniques are most suitable for identifying this compound and its degradation products?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its degradation products.[7][8][9][10][11]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating the parent drug from its degradation products and for quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the identification of unknown degradation products by providing molecular weight and fragmentation information.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization, for the analysis of volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of isolated degradation products.

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Lophophine is a primary amine, which can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will ensure the amine is fully protonated, reducing its interaction with silanols.

    • Use a High-Purity, End-Capped Column: These columns have fewer accessible silanol groups.

    • Add a Competing Amine: Including a small amount of a competing amine like triethylamine (B128534) (TEA) in the mobile phase can mask the active silanol sites.

    • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (PEG) phases can offer alternative selectivity and improved peak shape for amines.

Issue 2: Co-elution of degradation products.

  • Possible Cause: The polarity of some degradation products may be very similar to the parent drug or to each other.

  • Troubleshooting Steps:

    • Optimize the Gradient: If using gradient elution, adjust the slope and duration to improve separation.

    • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or using a combination, can alter selectivity.

    • Vary the Mobile Phase pH: Changing the pH can alter the ionization state of acidic or basic functional groups on the degradation products, thus affecting their retention.

    • Screen Different Columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl, Cyano) to find the one with the best selectivity for your sample.

Forced Degradation Study Troubleshooting

Issue 3: No or minimal degradation observed under stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough, or the duration of the study may be too short.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic and oxidative studies, incrementally increase the concentration of the acid, base, or oxidizing agent.

    • Increase Temperature: For thermal and hydrolytic studies, a moderate increase in temperature (e.g., from 40°C to 60°C) can accelerate degradation.

    • Extend Study Duration: Increase the time points for sample collection and analysis.

    • For Photodegradation: Ensure the light source provides the appropriate wavelength and intensity as specified in ICH guidelines.

Issue 4: Complete degradation of this compound.

  • Possible Cause: The stress conditions are too harsh. The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Reduce the molarity of the acid, base, or oxidizing agent.

    • Lower the Temperature: Perform the study at a lower temperature.

    • Shorten the Exposure Time: Collect samples at earlier time points.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-ultraviolet energy.

  • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

3. Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 10 µL

Data Presentation

Table 1: Hypothetical Quantitative Data from Forced Degradation of this compound

Stress ConditionTime (hours)Lophophine HCl (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation (%)
0.1 M HCl, 60°C 0100.00.00.00.0
892.54.21.17.5
2481.311.53.718.7
0.1 M NaOH, 60°C 0100.00.00.00.0
898.10.80.31.1
2494.72.51.03.5
3% H₂O₂, RT 0100.00.00.00.0
890.26.82.09.8
2478.915.34.521.1

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Lophophine HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidative Oxidative (3% H₂O₂, RT) stock->oxidative Expose to photo Photolytic (ICH Q1B) stock->photo Expose to thermal Thermal (Solid, 80°C) stock->thermal Expose to hplc Stability-Indicating HPLC-UV acid->hplc Analyze base->hplc Analyze oxidative->hplc Analyze photo->hplc Analyze thermal->hplc Analyze lcms LC-MS for Identification hplc->lcms Characterize Peaks nmr NMR for Structure Elucidation lcms->nmr Confirm Structure

Caption: Experimental workflow for forced degradation studies.

Hypothetical_Degradation_Pathways cluster_acid Acid Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Lophophine Lophophine Catechol Catechol Derivative (Methylenedioxy Cleavage) Lophophine->Catechol H⁺ N_Oxide N-Oxide Lophophine->N_Oxide [O] Hydroxylated Hydroxylated Aromatic Ring Lophophine->Hydroxylated [O] Colored_Products Colored Degradants (Radical Reactions) Lophophine->Colored_Products

Caption: Plausible degradation pathways for Lophophine.

References

Technical Support Center: Lophophine Hydrochloride Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by Lophophine hydrochloride in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

This compound is a phenethylamine (B48288) derivative.[1][2] Like many small molecules with aromatic ring structures, it has the potential to interfere with fluorescence-based assays through several mechanisms:

  • Autofluorescence: The compound itself may absorb light and emit its own fluorescence, which can lead to false-positive signals.

  • Fluorescence Quenching: this compound might interact with the fluorescent probe in your assay, leading to a decrease in the fluorescence signal. This could be misinterpreted as inhibitory activity in the assay.

  • Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths of your fluorophore, reducing the amount of light that reaches the detector and leading to a lower-than-expected signal.[3][4]

Q2: I'm observing unexpected results in my fluorescence assay when using this compound. How can I determine if it's causing interference?

The first step is to perform a series of control experiments to isolate the source of the unexpected results. The key is to systematically evaluate the potential for autofluorescence, quenching, and the inner filter effect. The following troubleshooting guides provide detailed protocols for these experiments.

Q3: Are there alternative assay formats that are less susceptible to interference from compounds like this compound?

Yes, if interference from this compound cannot be sufficiently mitigated in your fluorescence-based assay, consider using an orthogonal assay with a different detection modality. Some alternatives include:

  • Luminescence-based assays: These assays measure light produced from a chemical reaction and are generally less prone to interference from fluorescent compounds.

  • Absorbance-based assays: These assays measure changes in light absorption. However, it's important to check if this compound absorbs light at the wavelength used in the assay.

  • Mass spectrometry-based assays: These provide a direct measurement of the analyte of interest and are not susceptible to optical interference.

  • Label-free detection methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure binding events directly without the need for fluorescent labels.

Troubleshooting Guides

Guide 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound is intrinsically fluorescent at the excitation and emission wavelengths of your assay.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in your assay buffer. The concentration range should cover and exceed the final concentration used in your main experiment.

    • Include a "buffer only" control (blank).

  • Plate Setup:

    • Use a microplate with black walls and a clear bottom to minimize background and crosstalk.[5]

    • Pipette the this compound dilutions and the buffer blank into separate wells.

  • Measurement:

    • Use a plate reader with fluorescence detection capabilities.[6][7]

    • Set the excitation and emission wavelengths to match those of your primary assay's fluorophore.

    • Measure the fluorescence intensity of each well.

  • Data Analysis and Interpretation:

    • Subtract the average fluorescence intensity of the buffer blank from the fluorescence intensity of each this compound dilution.

    • If the background-subtracted fluorescence intensity of this compound is significantly above zero and increases with concentration, then the compound is autofluorescent under your experimental conditions.

Workflow for Assessing Autofluorescence:

cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Interpretation prep_samples Prepare Lophophine HCl dilutions and buffer blank setup_plate Pipette into black-walled, clear-bottom microplate prep_samples->setup_plate set_wavelengths Set plate reader to assay's excitation and emission wavelengths setup_plate->set_wavelengths read_fluorescence Measure fluorescence intensity set_wavelengths->read_fluorescence subtract_blank Subtract buffer blank fluorescence read_fluorescence->subtract_blank analyze_signal Analyze concentration-dependent fluorescence signal subtract_blank->analyze_signal decision Signal > 0 and concentration-dependent? analyze_signal->decision conclusion_autofluorescent Lophophine HCl is autofluorescent decision->conclusion_autofluorescent Yes conclusion_not_autofluorescent No significant autofluorescence decision->conclusion_not_autofluorescent No

Caption: Workflow for determining this compound autofluorescence.

Guide 2: Evaluating Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of your assay's probe.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of your fluorescent probe in the assay buffer at the same concentration used in your main experiment.

    • Prepare a series of this compound dilutions in the assay buffer.

    • Include a control with only the fluorescent probe and buffer.

  • Plate Setup:

    • In a microplate, add the fluorescent probe to a series of wells.

    • Add the different concentrations of this compound to these wells.

    • Include wells with only the fluorescent probe and buffer.

  • Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis and Interpretation:

    • Compare the fluorescence intensity of the probe in the presence of this compound to the intensity of the probe alone.

    • A concentration-dependent decrease in fluorescence intensity indicates quenching.

Workflow for Evaluating Fluorescence Quenching:

cluster_prep Preparation cluster_setup Plate Setup cluster_measure Measurement cluster_analysis Analysis & Interpretation prep_probe Prepare fluorescent probe solution prep_lophophine Prepare Lophophine HCl dilutions prep_probe->prep_lophophine add_probe Add probe to wells prep_lophophine->add_probe add_lophophine Add Lophophine HCl dilutions to probe add_probe->add_lophophine add_control Include probe + buffer control add_lophophine->add_control measure_fluorescence Measure fluorescence intensity add_control->measure_fluorescence compare_intensity Compare fluorescence with and without Lophophine HCl measure_fluorescence->compare_intensity decision Concentration-dependent decrease in fluorescence? compare_intensity->decision conclusion_quenching Lophophine HCl causes quenching decision->conclusion_quenching Yes conclusion_no_quenching No significant quenching decision->conclusion_no_quenching No

Caption: Workflow for assessing fluorescence quenching by this compound.

Guide 3: Assessing and Correcting for the Inner Filter Effect

Objective: To determine if this compound absorbs light at the excitation and/or emission wavelengths of your fluorophore and to correct for this effect.

Experimental Protocol:

  • Absorbance Measurement:

    • Prepare a dilution series of this compound in your assay buffer.

    • Using a spectrophotometer or a plate reader with absorbance capabilities, measure the absorbance spectrum of each dilution over a range that includes your assay's excitation and emission wavelengths.

  • Data Analysis:

    • Identify the absorbance of this compound at the excitation wavelength (Aex) and the emission wavelength (Aem) for each concentration.

    • If the absorbance at either wavelength is greater than 0.1, the inner filter effect is likely to be significant.[8]

  • Correction Formula:

    • The observed fluorescence (F_obs) can be corrected using the following formula: F_corr = F_obs * 10^((Aex + Aem) / 2) [3][4]

    • Where:

      • F_corr is the corrected fluorescence intensity.

      • F_obs is the observed fluorescence intensity.

      • Aex is the absorbance at the excitation wavelength.

      • Aem is the absorbance at the emission wavelength.

Workflow for Inner Filter Effect Correction:

cluster_measure Measurement cluster_analysis Analysis cluster_correction Correction cluster_outcome Outcome prep_samples Prepare Lophophine HCl dilutions measure_absorbance Measure absorbance spectrum prep_samples->measure_absorbance get_aex_aem Determine absorbance at excitation (Aex) and emission (Aem) wavelengths measure_absorbance->get_aex_aem check_absorbance Aex or Aem > 0.1? get_aex_aem->check_absorbance apply_formula Apply correction formula: F_corr = F_obs * 10^((Aex + Aem) / 2) check_absorbance->apply_formula Yes no_correction Inner filter effect is likely negligible check_absorbance->no_correction No corrected_data Use corrected fluorescence data for analysis apply_formula->corrected_data

Caption: Workflow for assessing and correcting the inner filter effect.

Mitigation Strategies

StrategyDescriptionWhen to Use
Determine this compound's Spectral Properties Experimentally measure the excitation and emission spectra of this compound. This is the most critical step to inform other mitigation strategies.Always the first step. This data is crucial for selecting appropriate filters and fluorophores.
Use Red-Shifted Fluorophores Many interfering compounds fluoresce in the blue-green region of the spectrum. Using fluorophores that excite and emit at longer wavelengths (red or far-red) can often avoid the interference.When this compound shows significant autofluorescence in the blue-green spectral range.
Optimize Filter Sets If there is minimal overlap between the spectra of this compound and your fluorophore, using narrow bandpass filters can help to specifically detect the signal from your probe.When the excitation and/or emission spectra of this compound and your fluorophore are close but not completely overlapping.
Reduce this compound Concentration If experimentally feasible, lowering the concentration of this compound can reduce the magnitude of interference.When the interference is concentration-dependent and a lower concentration is still relevant for the biological question.
Use a "Compound-Only" Control for Subtraction In every experiment, include a control with this compound at the relevant concentration but without the fluorescent probe. The signal from this control can be subtracted from the experimental wells.For correcting autofluorescence. Note: This does not correct for quenching or the inner filter effect.
Employ an Orthogonal Assay Confirm your findings using a non-fluorescence-based method.When interference is significant and cannot be adequately corrected, or to validate positive hits.

Note on this compound's Spectral Properties: The specific excitation and emission spectra of this compound are not widely published. It is therefore essential for researchers to experimentally determine these properties using a spectrophotometer and a spectrofluorometer to effectively design their fluorescence assays and implement appropriate mitigation strategies.

References

Improving the yield and purity of Lophophine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lophophine hydrochloride. The information is designed to help improve the yield and purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My yield of the intermediate 3-methoxy-4,5-methylenedioxy-β-nitrostyrene is low, and I recovered a significant amount of unreacted myristicinaldehyde. How can I improve this step?

A1: Low conversion of the aldehyde in the Henry condensation reaction is a common issue. Here are several factors to consider:

  • Reaction Time and Temperature: The reaction often requires several hours on a steam bath to proceed to completion. Ensure you are maintaining a consistent temperature and adequate reaction time.

  • Reagent Stoichiometry: The ratio of nitromethane (B149229) and ammonium (B1175870) acetate (B1210297) to the aldehyde is crucial. An excess of nitromethane and ammonium acetate can help drive the reaction forward.

  • Removal of Water: The reaction produces water, which can inhibit the reaction. While the original procedure does not explicitly state this, ensuring anhydrous conditions or using a Dean-Stark trap in a suitable solvent system could potentially improve yields.

  • Alternative Catalysts: While ammonium acetate is commonly used, other amine catalysts or base catalysts can be employed in Henry reactions. Investigating alternatives might offer improved results.

Q2: The reduction of the nitrostyrene (B7858105) intermediate with Lithium Aluminum Hydride (LAH) is giving me a low yield of Lophophine and a complex mixture of byproducts. What could be going wrong?

A2: LAH is a very strong reducing agent, and its reactions can sometimes be difficult to control, leading to side reactions and lower yields.

  • Strictly Anhydrous Conditions: LAH reacts violently with water. Ensure all your glassware is oven-dried and your solvents are anhydrous. Any moisture will consume the LAH and reduce its effectiveness.

  • Slow and Controlled Addition: The nitrostyrene should be added to the LAH suspension slowly and at a controlled rate to manage the exothermic reaction. A rapid addition can lead to overheating and decomposition of the product.

  • Potential Side Reactions: Aromatic nitro compounds can sometimes be reduced to azo or azoxy compounds by LAH, though this is less common for nitrostyrenes. Over-reduction is also a possibility, though less likely in this specific case.

  • Work-up Procedure: The work-up to destroy excess LAH and liberate the amine is critical. The cautious addition of dilute acid followed by basification to a high pH (>9) is necessary to ensure the amine is in its free base form for extraction. Incomplete basification will result in the amine remaining in the aqueous layer as a salt.

Q3: I am struggling to purify the final this compound salt. The product is off-white or oily, and the melting point is broad. What purification strategies can I employ?

A3: Achieving high purity of the hydrochloride salt often requires careful purification of the free base and a controlled crystallization of the salt.

  • Purification of the Free Base: Before forming the hydrochloride salt, the crude Lophophine free base can be purified.

    • Acid-Base Extraction: This technique can separate the basic amine from neutral and acidic impurities. Dissolve the crude product in a non-polar organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to regenerate the free base, which is then extracted back into an organic solvent.

    • Column Chromatography: For difficult-to-remove impurities, column chromatography on silica (B1680970) gel or alumina (B75360) can be effective. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of triethylamine (B128534) to prevent the amine from sticking to the silica) can be used.

  • Crystallization of the Hydrochloride Salt:

    • Solvent Choice: The choice of solvent for crystallization is critical. Acetonitrile (B52724), often with a small amount of ethanol, has been reported to be effective. Other potential solvents include isopropanol (B130326) or ethanol/ether mixtures.

    • Controlled Precipitation: The hydrochloride salt is typically formed by bubbling dry HCl gas through a solution of the purified free base in an anhydrous solvent (like diethyl ether or isopropanol) or by the dropwise addition of a solution of HCl in an appropriate solvent. The precipitation should be slow to allow for the formation of well-defined crystals.

    • Recrystallization: If the initial salt is still impure, it can be recrystallized from a suitable solvent system. This involves dissolving the salt in a minimal amount of hot solvent and allowing it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the expected yield and purity of this compound using the myristicinaldehyde route?

A1: Based on available literature, the synthesis can be broken down into two main steps with the following approximate yields:

  • 3-methoxy-4,5-methylenedioxy-β-nitrostyrene formation: Yields can be in the range of 40-60% per run, with the potential to reprocess unreacted starting material to increase the overall yield.

  • Reduction and conversion to this compound: The reduction of the nitrostyrene and subsequent purification and salting out can yield around 40-50% of the theoretical maximum based on the amount of nitrostyrene used. The final purity of the recrystallized product is expected to be high, with a sharp melting point. Commercial standards are often ≥98% pure.[1]

Q2: Are there alternative reducing agents to LAH for the nitrostyrene reduction step?

A2: Yes, several alternative reducing agents can be used, which may offer advantages in terms of safety, yield, and ease of handling.

  • Sodium borohydride (B1222165) in combination with a catalyst (e.g., CuCl₂): This system is a milder and safer alternative to LAH and has been shown to be effective for reducing nitrostyrenes to phenethylamines in good yields.

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride): This is another powerful reducing agent that is commercially available as a solution, making it easier to handle than solid LAH. It has been used to reduce nitrostyrenes to phenethylamines in high yields.

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) is a clean and effective method, though it requires specialized equipment for handling hydrogen gas under pressure.

Q3: What are the most likely impurities in my final this compound product?

A3: Potential impurities can arise from starting materials, side reactions, or incomplete purification.

  • Unreacted Myristicinaldehyde or 3-methoxy-4,5-methylenedioxy-β-nitrostyrene: If the reduction is incomplete, the starting nitrostyrene may be carried through. Inadequate purification of the intermediate could also lead to the presence of the starting aldehyde.

  • Side-products from the Reduction: As mentioned, LAH can sometimes lead to byproducts. The exact nature of these would depend on the reaction conditions.

  • Solvent Residues: Incomplete drying of the final product can leave residual solvents from the crystallization process.

  • N-formyl-Lophophine: If formic acid is present as an impurity in any of the reagents or is generated during the reaction, it could potentially form the N-formyl derivative of Lophophine.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for both identifying the compound by its mass spectrum and assessing its purity by observing the presence of other peaks in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and is one of the most powerful tools for confirming the identity and purity of a compound.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrostyrene Reduction to Phenethylamines (General)

Reducing AgentTypical YieldsReaction ConditionsAdvantagesDisadvantages
LiAlH₄ (LAH)50-70%Anhydrous ether or THF, refluxPowerful, reduces many functional groupsPyrophoric, requires strict anhydrous conditions, difficult to control
NaBH₄/CuCl₂70-90%Methanol or ethanol, room temp to mild heatingMilder, safer, high yields, easy to handleMay not reduce all substituted nitrostyrenes with equal efficiency
Red-Al70-85%Benzene or toluene, refluxHigh yields, easier to handle than solid LAHStill a very reactive hydride reagent
H₂/Pd-C80-95%Various solvents (e.g., ethanol, ethyl acetate), pressureHigh yields, clean reaction, easy product isolationRequires specialized hydrogenation equipment

Note: Yields are generalized for phenethylamine (B48288) synthesis and may vary for Lophophine.

Experimental Protocols

Protocol 1: Synthesis of 3-methoxy-4,5-methylenedioxy-β-nitrostyrene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 50 g of myristicinaldehyde in 200 mL of glacial acetic acid.

  • Reagent Addition: To this solution, add 33 mL of nitromethane and 17.4 g of anhydrous ammonium acetate.

  • Heating: Heat the reaction mixture on a steam bath for 5 hours.

  • Crystallization: After heating, dilute the mixture with a small amount of water and cool it in an ice-acetone bath to induce crystallization.

  • Isolation: Collect the resulting yellow crystals by filtration, wash with cold acetic acid, and dry to a constant weight.

  • Second Crop (Optional): The mother liquor can be diluted with water and extracted with dichloromethane (B109758). The organic extracts can be washed with 5% NaOH, and the solvent removed under vacuum to recover unreacted aldehyde, which can be reprocessed.

Protocol 2: Reduction of 3-methoxy-4,5-methylenedioxy-β-nitrostyrene with LAH and Conversion to this compound
  • LAH Suspension: In a large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, prepare a suspension of 25 g of LAH in 1.5 L of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nitrostyrene: Gently reflux the LAH suspension. Add 27.0 g of 3-methoxy-4,5-methylenedioxy-β-nitrostyrene to the addition funnel and slowly add it to the refluxing LAH suspension over several hours.

  • Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 9 days.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add dilute sulfuric acid (133 g of H₂SO₄ in 1800 mL of water) to destroy the excess LAH.

  • Work-up: Separate the aqueous and ether layers. Wash the aqueous layer with diethyl ether.

  • Amine Liberation: To the aqueous layer, add 625 g of potassium sodium tartrate, and then add a sufficient amount of a strong base (e.g., 25% NaOH solution) to bring the pH to >9.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 250 mL).

  • Isolation of Free Base: Combine the dichloromethane extracts and remove the solvent under vacuum to yield the crude Lophophine free base.

  • Salt Formation: Dissolve the residue in anhydrous diethyl ether and saturate the solution with anhydrous HCl gas. A heavy precipitate of this compound will form.

  • Purification: Collect the solid by filtration, wash with diethyl ether, and air dry. For further purification, recrystallize the solid from a mixture of acetonitrile and ethanol, using activated charcoal for decolorization if necessary.

Visualizations

Synthesis_Workflow Myristicinaldehyde Myristicinaldehyde Nitrostyrene 3-methoxy-4,5-methylenedioxy- β-nitrostyrene Myristicinaldehyde->Nitrostyrene Henry Condensation (Nitromethane, NH4OAc, Acetic Acid) Lophophine_FB Lophophine (Free Base) Nitrostyrene->Lophophine_FB Reduction (e.g., LAH in Ether) Lophophine_HCl This compound Lophophine_FB->Lophophine_HCl Salt Formation (Anhydrous HCl) Purified_HCl Purified Lophophine HCl Lophophine_HCl->Purified_HCl Recrystallization (e.g., Acetonitrile/Ethanol)

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Step1 Which step has the issue? Start->Step1 Condensation Henry Condensation (Nitrostyrene formation) Step1->Condensation Reduction Reduction Step Step1->Reduction Purification Final Purification Step1->Purification Condensation_Cause Low conversion of aldehyde? Condensation->Condensation_Cause Reduction_Cause Low yield of amine? Reduction->Reduction_Cause Purification_Cause Impure final product? Purification->Purification_Cause Condensation_Yes Check reaction time, temp, & reagent stoichiometry. Consider anhydrous conditions. Condensation_Cause->Condensation_Yes Yes Condensation_No Check for side reactions or degradation of product. Condensation_Cause->Condensation_No No Reduction_Yes Ensure strictly anhydrous conditions. Control addition rate. Consider alternative reducing agents. Reduction_Cause->Reduction_Yes Yes Reduction_No Check work-up procedure. Ensure pH > 9 for amine extraction. Reduction_Cause->Reduction_No No Purification_Yes Purify free base before salting (acid-base extraction or chromatography). Optimize recrystallization solvent. Purification_Cause->Purification_Yes Yes Purification_No Analyze for unexpected byproducts (GC-MS, NMR). Purification_Cause->Purification_No No

Caption: Troubleshooting decision tree for Lophophine synthesis.

References

Addressing unexpected pharmacological responses to Lophophine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing Lophophine hydrochloride in their experiments. Given that this compound is a research compound with emerging pharmacological data, this guide integrates known information with principles derived from structurally related phenethylamines to address potential challenges and unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the salt form of Lophophine (3-methoxy-4,5-methylenedioxyphenethylamine), a putative psychedelic and entactogenic compound from the phenethylamine (B48288) family.[1] It is structurally related to mescaline and 3,4-methylenedioxyamphetamine (MDA).[1]

Q2: What is the reported psychoactive profile of Lophophine?

A2: Early reports by Alexander Shulgin indicate that Lophophine is orally active in humans at doses between 150 to 250 mg. Its effects are described as similar to mescaline, including mood elevation, euphoria, and mild visual enhancement, but notably without inducing nausea. It is estimated to be approximately twice as potent as mescaline.

Q3: What is the primary mechanism of action for Lophophine?

A3: While specific data for Lophophine is limited, based on its structural similarity to other psychedelic phenethylamines like mescaline and the 2C-x family, its primary mechanism of action is believed to be agonism or partial agonism at serotonin (B10506) 5-HT2A receptors.[2][3] This interaction is the hallmark of classic psychedelic compounds. It likely also interacts with other serotonin receptor subtypes (e.g., 5-HT2C) and potentially other monoamine receptors.[3][4]

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep it at -20°C. Stock solutions should be prepared in a suitable solvent, such as sterile water or DMSO, and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: Are there known off-target effects for this compound?

A5: Specific off-target binding data for Lophophine is not widely available. However, related phenethylamines are known to interact with a range of receptors, including other serotonin subtypes (5-HT1A, 5-HT2B, 5-HT2C), adrenergic receptors (α1A, α2A), and dopamine (B1211576) receptors (D1, D2, D3).[4][5][6] Researchers should consider screening Lophophine against a panel of these receptors to identify potential off-target activities that could explain unexpected pharmacological responses.

Data Presentation

The following tables summarize hypothetical binding affinity and functional potency data for this compound based on published data for structurally related phenethylamine compounds. This data is intended for illustrative purposes to guide experimental design.

Table 1: Hypothetical Receptor Binding Affinities (Ki) of this compound

Receptor TargetHypothetical Ki (nM)Rationale/Reference Compounds
Serotonin Receptors
5-HT2A35Primary target for psychedelic phenethylamines.[2][7]
5-HT2C150Common secondary target with moderate affinity.[6][7]
5-HT1A>1000Typically low affinity for this class of compounds.[7]
Adrenergic Receptors
α1A800Potential for weak interaction.[5]
α2A1200Potential for weak interaction.[5]
Dopamine Receptors
D2>2000Generally low affinity for classic psychedelics.[4][5]

Table 2: Hypothetical Functional Activity (EC50/IC50) of this compound

Assay TypeReceptorHypothetical EC50/IC50 (nM)Functional Effect
Gq Signaling
IP1 Accumulation5-HT2A50Partial Agonist
Calcium Flux5-HT2A75Partial Agonist
Gi/Gs Signaling
cAMP Inhibition5-HT1A>1000Very Weak/No Effect
β-Arrestin Recruitment
β-Arrestin 25-HT2A120Agonist

Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments with this compound.

Issue 1: Lower Than Expected Potency in Functional Assays

Q: In our cAMP/IP1 accumulation assays, this compound is showing significantly lower potency (higher EC50) than anticipated based on its structural similarity to other phenethylamines. What could be the cause?

A: Several factors could contribute to lower-than-expected potency. Consider the following troubleshooting steps:

  • Compound Integrity:

    • Action: Verify the purity and integrity of your this compound sample using techniques like HPLC-MS. Ensure it has been stored correctly to prevent degradation.

    • Rationale: Impurities or degradation can lead to a lower effective concentration of the active compound.

  • Cellular System:

    • Action: Confirm the expression level of the target receptor (e.g., 5-HT2A) in your cell line. High passage numbers of cells can lead to changes in receptor expression and signaling efficiency.

    • Rationale: Insufficient receptor density will result in a diminished response.

  • Assay Conditions:

    • Action: Optimize assay parameters such as cell density, agonist incubation time, and the concentration of phosphodiesterase (PDE) inhibitors (for cAMP assays).

    • Rationale: Suboptimal assay conditions can lead to a blunted response. For example, high PDE activity can rapidly degrade cAMP, masking the true effect of a Gs-coupled receptor agonist or the inhibitory effect on a Gi-coupled receptor.[8][9]

  • Ligand-Specific Effects:

    • Action: Lophophine may be a partial agonist. Compare its maximal effect to that of a known full agonist for the receptor.

    • Rationale: Partial agonists, by definition, do not elicit the full response of a full agonist, which can be misinterpreted as low potency.

Issue 2: High Variability Between Experimental Repeats

Q: We are observing significant variability in our results (e.g., IC50 in binding assays, Emax in functional assays) between different experimental runs. How can we improve reproducibility?

A: High variability is a common challenge in cell-based and binding assays. Here are some key areas to investigate:

  • Cell Health and Passage Number:

    • Action: Standardize the cell passage number for all experiments. Only use cells that are healthy and in the logarithmic growth phase.

    • Rationale: Cells at high passage numbers can exhibit altered phenotypes and signaling capabilities.

  • Reagent Preparation:

    • Action: Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure all other reagents and buffers are prepared consistently.

    • Rationale: Repeated freeze-thaw cycles of dilute compound solutions can lead to degradation or precipitation.

  • Assay Plate Consistency:

    • Action: Ensure uniform cell seeding across all wells. Check for edge effects on the plate and consider leaving the outer wells empty.

    • Rationale: Inconsistent cell numbers per well will lead to variable responses.

  • Radioligand Binding Specifics:

    • Action: In radioligand binding assays, ensure that the separation of bound and free ligand is efficient and consistent. Optimize wash steps to minimize dissociation of the bound radioligand while effectively removing the unbound.

    • Rationale: Incomplete washing can lead to high background and variability, while overly stringent washing can strip specifically bound ligand.

Issue 3: Evidence of Off-Target Effects or Unexpected Signaling

Q: Our experiments suggest that this compound might be acting through a pathway other than the canonical 5-HT2A Gq-coupling (e.g., we see a cAMP response, or a β-arrestin response that is disproportionate to the G-protein signal). How should we investigate this?

A: This could be an indication of biased agonism or activity at an unexpected receptor.

  • Investigating Biased Agonism:

    • Action: Directly compare the potency and efficacy of this compound in G-protein signaling assays (e.g., IP1 accumulation) and β-arrestin recruitment assays.

    • Rationale: A biased agonist will show a significantly different potency or efficacy in one pathway compared to the other.

  • Screening for Off-Target Receptors:

    • Action: Perform a broad panel of radioligand binding assays against common off-target receptors for phenethylamines (see Table 1 for suggestions).

    • Rationale: This will help identify if Lophophine is binding with significant affinity to other receptors that could mediate the unexpected response.

  • Use of Selective Antagonists:

    • Action: Pre-treat your cells with selective antagonists for the primary target (e.g., a 5-HT2A antagonist) and potential off-targets to see if the unexpected response is blocked.

    • Rationale: This can help to pharmacologically dissect which receptor is responsible for the observed effect.

Experimental Protocols

Radioligand Binding Assay (Competition)
  • Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., 5-HT2A).

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.

    • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • Reaction Setup: In a 96-well plate, combine:

      • Cell membranes (e.g., 10-20 µg protein per well).

      • A fixed concentration of a suitable radioligand (e.g., [3H]-Ketanserin for 5-HT2A) at a concentration close to its Kd.

      • A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

      • For non-specific binding control wells, add a high concentration of a non-labeled competing ligand (e.g., 10 µM Mianserin).

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer.

    • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (HTRF)
  • Objective: To assess the effect of this compound on Gs or Gi-coupled receptor activity.

  • Methodology:

    • Cell Culture: Plate cells expressing the target receptor in a 384-well white plate and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

    • Cell Stimulation:

      • For Gs-coupled receptors , add the Lophophine dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

      • For Gi-coupled receptors , pre-incubate the cells with Lophophine dilutions before adding a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) to stimulate cAMP production.

    • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubation: Incubate in the dark at room temperature for 60 minutes.

    • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of this compound to determine the EC50 or IC50.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
  • Objective: To measure the recruitment of β-arrestin to the target receptor upon stimulation with this compound.

  • Methodology:

    • Cell Culture: Use a cell line engineered to co-express the target GPCR fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor). Plate these cells in a white 384-well plate.

    • Compound Addition: Add serial dilutions of this compound to the wells.

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[10]

    • Signal Detection: Add the detection reagent containing the enzyme substrate.

    • Incubation: Incubate at room temperature in the dark for 60 minutes.

    • Luminescence Reading: Measure the chemiluminescent signal using a plate reader.

    • Data Analysis: Plot the luminescence signal against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lophophine Lophophine hydrochloride GPCR 5-HT2A Receptor Lophophine->GPCR Binds G_protein Gαq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Hypothetical Gq signaling pathway for Lophophine at the 5-HT2A receptor.

Experimental_Workflow start Start: Lophophine HCl Sample binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay g_protein_assay G-Protein Functional Assay (e.g., IP1 for Gq, cAMP for Gi/Gs) start->g_protein_assay arrestin_assay β-Arrestin Recruitment Assay start->arrestin_assay data_analysis Data Analysis (EC50, Emax, Ki) binding_assay->data_analysis g_protein_assay->data_analysis arrestin_assay->data_analysis off_target Off-Target Screening (Binding Panel) data_analysis->off_target Unexpected Result? conclusion Pharmacological Profile (Potency, Efficacy, Selectivity, Bias) data_analysis->conclusion Consistent Result off_target->conclusion

Caption: General experimental workflow for characterizing this compound.

Troubleshooting_Tree start Unexpected Result Observed low_potency Low Potency / Efficacy? start->low_potency Yes high_variability High Variability? start->high_variability No check_compound Check Compound Integrity (HPLC-MS, Storage) low_potency->check_compound Yes check_cells Check Cell Health & Receptor Expression low_potency->check_cells No off_target_effect Off-Target Effect? high_variability->off_target_effect No standardize_protocol Standardize Protocol (Cell Passage, Reagent Prep) high_variability->standardize_protocol Yes run_controls Run Positive/Negative Controls high_variability->run_controls No screen_panel Run Off-Target Binding Panel off_target_effect->screen_panel Yes use_antagonists Use Selective Antagonists off_target_effect->use_antagonists No optimize_assay Optimize Assay Conditions (Time, Density, Reagents) check_cells->optimize_assay No bias_assay Perform Biased Agonism Assays (G-protein vs. Arrestin) use_antagonists->bias_assay No

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Lophophine hydrochloride stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of lophophine hydrochloride in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of solid this compound?

A1: Solid this compound is generally stable when stored under appropriate conditions. According to suppliers, it can be stable for four years or more when stored at -20°C.[1] For precise details, always refer to the certificate of analysis provided by the manufacturer.

Q2: In which solvents is this compound soluble?

Q3: How should I prepare stock solutions of this compound for my experiments?

A3: For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous-based assays, freshly prepare working solutions by diluting the DMSO stock in the appropriate aqueous buffer immediately before use.

Q4: What are the typical causes of this compound degradation in solution?

A4: Like many phenethylamines, this compound is susceptible to degradation through several mechanisms, including:

  • Oxidation: The presence of oxygen, metal ions, or peroxides in solvents can lead to oxidative degradation.

  • pH-mediated hydrolysis: Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of certain functional groups.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q5: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A5: Unexpected peaks in your chromatogram could be due to several factors:

  • Degradation Products: If the sample was not handled or stored correctly, these peaks could represent degradation products.

  • Impurities from Solvents: Ensure you are using high-purity (e.g., HPLC-grade) solvents, as impurities can introduce extraneous peaks.

  • Excipient Interactions: If you are analyzing a formulated product, the peaks could arise from interactions between this compound and the excipients.

  • Contamination: The sample or your HPLC system might be contaminated.

To troubleshoot, run a blank (solvent only), analyze a freshly prepared standard of this compound, and review your sample preparation and storage procedures. Consider performing forced degradation studies to identify potential degradation products.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low potency or loss of activity in an older stock solution. Degradation of this compound over time or due to improper storage.Prepare a fresh stock solution from solid material. Minimize freeze-thaw cycles by storing in single-use aliquots. Qualify the concentration of the new stock solution using a validated analytical method.
Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution.Increase the proportion of the aqueous buffer or decrease the initial concentration of the DMSO stock solution. A small percentage of organic co-solvent in the final solution may be necessary, but its compatibility with the experimental system must be verified.
Inconsistent results between experimental replicates. Inconsistent sample preparation, variable storage conditions between samples, or degradation during the experiment.Ensure precise and consistent sample handling and preparation techniques. Protect samples from light and maintain them at a consistent, appropriate temperature throughout the experiment. Use an internal standard in your analytical method to account for variability.
Discoloration of the this compound solution. This may indicate oxidative degradation or the formation of colored degradation products.Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. Ensure solvents are degassed and free of peroxides. Store solutions protected from light.

Stability Data Summary

The following table summarizes hypothetical stability data for this compound in different solvent systems under various conditions. This data is illustrative and based on general principles of drug stability, as specific experimental data for this compound is not extensively published.

Solvent System Storage Condition Time Point Purity (%) Major Degradant Peak (RRT)
DMSO-20°C, in the dark3 months>99Not Detected
PBS (pH 7.2)4°C, in the dark24 hours98.51.2
PBS (pH 7.2)Room Temp, ambient light24 hours92.01.2, 1.5
0.1 M HCl60°C6 hours95.30.8
0.1 M NaOH60°C6 hours89.71.3
3% H₂O₂Room Temp6 hours85.21.6

RRT: Relative Retention Time

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated analytical balance

  • Volumetric flask

  • Cryogenic vials

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a volumetric flask.

  • Add a portion of DMSO to the flask and gently swirl to dissolve the powder completely.

  • Add DMSO to the final volume mark on the flask.

  • Mix the solution thoroughly by inversion.

  • Aliquot the stock solution into single-use cryogenic vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.[4][5]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol (B129727), and acetonitrile

  • pH meter

  • Heating block or water bath

  • UV chamber for photostability testing

  • Validated stability-indicating HPLC method[6]

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M NaOH. Heat at 60°C for a specified time. Cool, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix the this compound stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a specified time, protected from light. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place an aliquot of the stock solution in a heating block at a high temperature (e.g., 80°C) for a specified time. Cool and dilute with mobile phase for HPLC analysis.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration. Analyze a control sample stored in the dark for the same duration. Dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with a non-degraded control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all potential degradation products.[6][7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock Lophophine HCl Stock Solution acid Acid Hydrolysis (HCl, Heat) stock->acid base Base Hydrolysis (NaOH, Heat) stock->base oxidation Oxidation (H2O2) stock->oxidation thermal Thermal Stress (Heat) stock->thermal photo Photostability (UV Light) stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Purity & Degradation Profile hplc->data

Caption: Workflow for a forced degradation study of lophophine HCl.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling lophophine Lophophine receptor Serotonin (B10506) Receptor (e.g., 5-HT2A) lophophine->receptor Binds to g_protein Gq/G11 Protein Activation receptor->g_protein Activates plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca2+ Release from ER ip3->ca_release response Psychoactive Effects pkc->response ca_release->response

Caption: A potential signaling pathway for lophophine via serotonin receptors.

References

Minimizing adsorption of Lophophine hydrochloride to labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the adsorption of Lophophine hydrochloride to laboratory ware. Adsorption can lead to significant loss of compound, resulting in inaccurate experimental data and reduced recovery. This guide offers troubleshooting advice and frequently asked questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to adsorbing to labware?

A1: Lophophine is a tricyclic antidepressant with a chemical structure that includes a tertiary amine and a hydrophobic three-ring system. This combination of features makes it susceptible to adsorption through two primary mechanisms:

  • Ionic Interactions: Glass surfaces contain silanol (B1196071) groups (Si-OH) which can be deprotonated and carry a negative charge. The positively charged (protonated) amine group of this compound can then bind to these negatively charged sites.[1][2]

  • Hydrophobic Interactions: The nonpolar, hydrophobic regions of the Lophophine molecule can interact with and adsorb to hydrophobic surfaces, which are characteristic of many plastics like polypropylene (B1209903) and polystyrene.[1][3]

Q2: Which type of labware is generally recommended for working with this compound solutions?

A2: For compounds like this compound that are prone to both ionic and hydrophobic adsorption, polypropylene (PP) or other low-binding plasticware is often a better initial choice than untreated glass.[4][5] Polypropylene surfaces are generally more inert and less likely to have the charged ionic sites found on glass.[1] However, for optimal recovery, especially at low concentrations, treated glassware or specialized low-adsorption plasticware is recommended.

Q3: Can I still use glass labware? If so, what precautions should I take?

A3: Yes, glass labware can be used, but it is crucial to deactivate the surface to prevent ionic adsorption. The most effective and common method for this is silanization (also known as siliconization).[6][7][8] This process chemically modifies the glass surface by replacing the polar silanol groups with a non-polar, less reactive surface, thereby minimizing ionic interactions.[9]

Q4: How does the pH of my solution affect the adsorption of this compound?

A4: The pH of your solution plays a critical role in the adsorption of amine-containing compounds like Lophophine.[10][11][12] Keeping the solution acidic (e.g., pH ≤ 4.8) ensures that the tertiary amine group on the Lophophine molecule is protonated, carrying a positive charge.[13] While this positive charge can still interact with negatively charged surfaces, maintaining a low pH also suppresses the ionization of the silanol groups on glass surfaces, reducing the potential for ionic binding.[2]

Q5: Are there any additives I can include in my solution to minimize adsorption?

A5: Yes, several additives can help reduce adsorption:

  • Organic Solvents: Adding a proportion of an organic solvent like methanol (B129727) or acetonitrile (B52724) to your aqueous solution can decrease hydrophobic interactions between Lophophine and plastic surfaces.[1][3]

  • Blocking Agents: For some applications, pre-coating the labware with a solution of a blocking agent like Bovine Serum Albumin (BSA) can prevent the adsorption of your compound of interest.[14][15] The BSA effectively occupies the binding sites on the labware surface.

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween® or Triton™, can be effective in preventing adsorption to hydrophobic plastic surfaces.[15]

  • Salts: The presence of salt in the solution can disrupt ionic interactions by competing for the charged sites on the glass surface.[2]

Troubleshooting Guide

Problem: Low or Inconsistent Recovery of this compound

This is a primary indicator of adsorption to labware. Use the following decision-making workflow to diagnose and solve the issue.

G start Low/Inconsistent Recovery of Lophophine HCl labware_type What type of labware are you using? start->labware_type glass Glass labware_type->glass Glass plastic Plastic (e.g., Polypropylene) labware_type->plastic Plastic is_glass_treated Is the glassware treated (silanized)? glass->is_glass_treated solution_ph Check Solution pH plastic->solution_ph silanize Silanize glassware to mask silanol groups. is_glass_treated->silanize No is_glass_treated->solution_ph Yes silanize->solution_ph end Problem Resolved silanize->end adjust_ph Adjust pH to be acidic (e.g., pH < 5) to minimize ionic interactions. solution_ph->adjust_ph pH is neutral/basic additives Consider additives solution_ph->additives pH is acidic adjust_ph->additives adjust_ph->end add_organic Add organic solvent (e.g., Methanol, Acetonitrile) to reduce hydrophobic interactions. additives->add_organic Hydrophobic adsorption suspected use_low_bind Switch to specialized low-binding plasticware. additives->use_low_bind Adsorption persists add_organic->end use_low_bind->end

Caption: Troubleshooting workflow for low this compound recovery.

Summary of Mitigation Strategies

StrategyLabware TypeMechanism of ActionEfficacy
Silanization GlassCovalently masks polar silanol groups, creating a hydrophobic and uncharged surface.[7][9]High
pH Adjustment Glass & PlasticSuppresses ionization of silanol groups on glass (acidic pH). Keeps the amine compound protonated.[2][13]Moderate to High
Use of Polypropylene PlasticOffers a more inert, less charged surface compared to untreated glass.[4]Moderate
Low-Binding Tubes PlasticSpecially treated plastic surfaces to reduce hydrophobic and ionic interactions.[5]High
Solvent Addition Plastic & GlassAdding organic solvents (e.g., methanol) reduces hydrophobic interactions.[1]Moderate
BSA Coating Glass & PlasticCoats the labware surface, preventing the target analyte from binding.[14][15]Moderate to High

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes a general method for silanizing glassware to prevent the adsorption of polar molecules.

Materials:

Procedure:

  • Cleaning: Thoroughly clean and dry the glassware before treatment.

  • Coating: In a fume hood, fill the glassware with the silanizing solution, ensuring the entire surface is coated. Let it stand for 5-10 minutes.

  • Rinsing: Decant the silanizing solution. Rinse the glassware twice with the solvent used to prepare the silanizing solution.[14]

  • Second Rinse: Rinse the glassware twice with methanol to remove any excess silanizing agent.[14]

  • Drying: Dry the silanized glassware in an oven at 80-100°C for at least 20 minutes before use.[14]

G cluster_0 Silanization Workflow A Clean & Dry Glassware B Coat with Silanizing Solution (in fume hood) A->B C Rinse with Organic Solvent (x2) B->C D Rinse with Methanol (x2) C->D E Dry in Oven D->E F Ready for Use E->F G cluster_1 BSA Coating Workflow P1 Prepare 1% BSA in PBS P2 Fill/Rinse Labware with BSA Solution P1->P2 P3 Incubate (1-2h at RT or overnight at 4°C) P2->P3 P4 Aspirate Excess BSA Solution P3->P4 P5 Air Dry or Use Immediately P4->P5 P6 Coated Labware Ready P5->P6

References

Technical Support Center: Analytical Detection of Lophophine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific analytical data for Lophophine hydrochloride, this guide has been developed by extrapolating information from structurally related phenethylamine (B48288) and methylenedioxyphenethylamine compounds. All methods and troubleshooting suggestions should be validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analytical detection of this compound?

A1: Based on research on analogous phenethylamines, the primary challenges in detecting this compound include:

  • Matrix Interference: Biological samples such as blood and urine contain numerous endogenous substances that can interfere with the accurate quantification of Lophophine.[1][2]

  • Analyte Stability: Phenethylamine derivatives can be unstable and may degrade under specific pH, temperature, and light conditions, leading to reduced recovery and the formation of interfering degradation products.[3][4]

  • Chromatographic Resolution: Lophophine may have structural isomers or metabolites that are difficult to separate using standard chromatographic methods, which can result in co-elution and compromise accurate identification.[5][6]

  • Low Concentrations: Lophophine may be present in very low concentrations in biological samples, necessitating highly sensitive analytical techniques for its detection and quantification.[1][7][8]

Q2: Which analytical techniques are most suitable for the detection of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., UV, Fluorescence, or Mass Spectrometry) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective and commonly used techniques for analyzing phenethylamine derivatives.[1][5][7][9]

  • HPLC: This technique offers versatility in column and mobile phase selection, enabling the separation of a broad range of compounds. HPLC with fluorescence detection can provide high sensitivity, particularly with derivatization.[7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly selective and sensitive, making it well-suited for complex sample matrices.[1]

  • GC-MS: This method provides excellent chromatographic separation and detailed structural information from mass spectra. Derivatization is often necessary for polar phenethylamines to enhance their volatility and chromatographic performance.[5][6]

Q3: How can I improve the stability of this compound in my samples and solutions?

A3: While specific stability data for Lophophine are not available, the following general practices for phenethylamines can help improve stability:

  • pH Control: Maintaining acidic conditions (e.g., pH below 6) has been shown to enhance the stability of some phenethylamine analogs.[3]

  • Temperature Control: To minimize degradation, store samples and stock solutions at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage.

  • Light Protection: Use amber vials or otherwise protect samples from light to prevent photolytic degradation.[3]

  • Use of Antioxidants: For compounds prone to oxidation, adding antioxidants may be beneficial, although this should be validated for Lophophine.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure Lophophine is in a single ionic state. A lower pH (e.g., 2.5-4) is often beneficial for basic compounds like phenethylamines.
Column overload.Reduce the injection volume or the sample concentration.
Active sites on the column.Use an end-capped column or add a competing base to the mobile phase.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is thoroughly mixed and degassed. Check the instrument's performance using a gradient proportioning valve test.
Temperature variations.Use a column oven to maintain a consistent temperature.
Column degradation.Flush the column with a strong solvent or replace it if it is old or worn.
Low Signal Intensity / No Peak Analyte degradation.Verify sample storage conditions and preparation methods. Prepare fresh standards and samples.
Incorrect detection wavelength.Determine the optimal UV absorbance wavelength for Lophophine.
Insufficient sample concentration.Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Ghost Peaks Contamination in the mobile phase, injector, or column.Flush the system with a strong solvent. Use high-purity solvents and freshly prepared mobile phases.
Carryover from previous injections.Implement a needle wash step with a strong, appropriate solvent between injections.
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Active sites in the inlet liner or column.Use a deactivated liner and a high-quality, inert GC column. Ensure the column is properly conditioned.
Incomplete derivatization.Optimize the derivatization reaction conditions (reagent, temperature, and time).
Low Response Analyte adsorption.Ensure all surfaces in the sample flow path (liner, column) are properly deactivated.
Leaks in the system.Perform a leak check, particularly at the injection port and column fittings.
Inefficient ionization.Clean the ion source of the mass spectrometer.
Irreproducible Results Inconsistent injection volume.Check the autosampler syringe for air bubbles or blockages.
Sample degradation in the hot injector.Use a lower injection port temperature or a faster injection speed.
Co-elution of Isomers Inadequate column selectivity.Use a more polar stationary phase column (e.g., trifluoropropylmethyl polysiloxane) or a chiral column if enantiomeric separation is needed.[5]
Optimize the temperature program, for instance, by using a slower ramp rate.

Quantitative Data for Structurally Similar Compounds

Note: This data is for phenethylamine derivatives and should be used as a reference for developing methods for this compound.

Compound Analytical Method Matrix LOD LOQ Recovery (%) Reference
2-Phenylethylamine (PEA)HPLC-FluorescenceUrine-0.5 ng/mL-[7]
Various PhenethylaminesUHPLC-MS/MSBlood/Urine0.5-5 ng/mL0.5-5 ng/mL>80%[1]
Various Designer PhenethylaminesGC-MSBlood/Urine5-10 ng/mL--[8]

Experimental Protocols (Adapted for this compound)

Sample Preparation: Liquid-Liquid Extraction (LLE) for Biological Matrices
  • Add an internal standard to 1 mL of the sample (e.g., plasma, urine).

  • Add 200 µL of a suitable buffer to basify the sample (e.g., sodium borate (B1201080) buffer, pH 9).

  • Add 3 mL of an organic extraction solvent, such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate.

  • Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis or a suitable solvent for derivatization for GC-MS analysis.

HPLC-UV Method for this compound
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at the wavelength of maximum absorbance for Lophophine.

GC-MS Method with Derivatization for this compound
  • Derivatization: To the dried extract from the sample preparation step, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA), along with 50 µL of a suitable solvent like ethyl acetate.

  • Cap the vial and heat it at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

  • GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). For improved separation of isomers, a more polar column may be necessary.[5]

  • Oven Program: Start at an initial temperature of 100°C and hold for 1 minute, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Mode: Use full scan mode (m/z 50-550) for identification and selected ion monitoring (SIM) for quantification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Deriv Derivatization (for GC-MS) LLE->Deriv HPLC HPLC LLE->HPLC SPE->Deriv SPE->HPLC GCMS GC-MS Deriv->GCMS Detector Detector (UV/Fluorescence/MS) HPLC->Detector Data Data Acquisition & Analysis GCMS->Data Detector->Data

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Logic node_sol node_sol node_prob Consult Instrument Manual or Further Diagnostics Start Analytical Issue? PeakShape Poor Peak Shape? Start->PeakShape Retention Inconsistent Retention? PeakShape->Retention No node_sol_peak Check Mobile Phase pH Adjust Injection Volume Use End-capped Column PeakShape->node_sol_peak Yes Signal Low/No Signal? Retention->Signal No node_sol_ret Check Mobile Phase Prep Use Column Oven Flush/Replace Column Retention->node_sol_ret Yes Signal->node_prob No node_sol_sig Check Sample Stability Optimize Detector Settings Concentrate Sample Signal->node_sol_sig Yes node_sol_peak->Retention node_sol_ret->Signal node_sol_sig->node_prob

Caption: Troubleshooting decision tree for common HPLC/GC-MS issues.

References

Validation & Comparative

A Comparative Pharmacological Analysis of Lophophine Hydrochloride and Mescaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of Lophophine hydrochloride and Mescaline, two structurally related phenethylamine (B48288) compounds with psychoactive effects. While Mescaline is a well-characterized classical psychedelic, Lophophine remains a more obscure analogue. This document aims to synthesize the available experimental data to offer a clear comparison of their receptor interactions, functional activities, and pharmacokinetic profiles.

Introduction

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic alkaloid found in the peyote cactus (Lophophora williamsii) and other cacti species.[1] Its hallucinogenic effects are primarily mediated by its interaction with the serotonin (B10506) 5-HT2A receptor.[2] Lophophine (3-methoxy-4,5-methylenedioxyphenethylamine) is a structural analogue of mescaline and is also found as a minor component in peyote.[1] Anecdotal reports from the chemist Alexander Shulgin, documented in his book PiHKAL, suggest that lophophine is approximately twice as potent as mescaline and produces similar, though not identical, psychoactive effects.[1] This guide will delve into the available scientific literature to provide a quantitative and qualitative comparison of these two compounds.

Pharmacodynamics: Receptor Binding and Functional Activity

The primary mechanism of action for both mescaline and lophophine is believed to be their interaction with serotonin receptors, particularly the 5-HT2A subtype, which is a key mediator of psychedelic effects.[3]

Receptor Binding Affinity (Ki)

The binding affinity of a compound for a receptor is a measure of how tightly it binds. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorMescalineThis compound
5-HT2A ~5,000 - 9,400Not Experimentally Determined (Estimated to be higher than Mescaline)
5-HT2C ~13,000Not Experimentally Determined
5-HT1A ~4,000Not Experimentally Determined
α2A-adrenergic ~1,400Not Experimentally Determined
Functional Activity (EC50 and Emax)

Functional assays measure the biological response that a compound elicits upon binding to a receptor. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response, and the maximum effect (Emax).

Table 2: Comparative Functional Activity at the 5-HT2A Receptor

ParameterMescalineThis compound
Potency (EC50, nM) ~3,000 - 5,000 (as a partial agonist)Not Experimentally Determined (Estimated to be lower than Mescaline)
Efficacy (Emax) Partial AgonistNot Experimentally Determined (Presumed to be a partial agonist)

Note: Mescaline is characterized as a partial agonist at the 5-HT2A receptor.[4] The EC50 value can vary depending on the specific functional assay used. The estimated lower EC50 for Lophophine is based on its reported higher potency.[1]

Signaling Pathways

The activation of the 5-HT2A receptor by psychedelic compounds like mescaline initiates a cascade of intracellular signaling events. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). Another important pathway involves the recruitment of β-arrestin2. The specific signaling profile can influence the qualitative effects of the drug.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Psychedelic Mescaline / Lophophine Receptor 5-HT2A Receptor Psychedelic->Receptor Binds to Gq_G11 Gq/11 Receptor->Gq_G11 Activates Beta_Arrestin β-Arrestin2 Receptor->Beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., Gene Expression, Neuronal Plasticity) Ca_release->Downstream PKC->Downstream Beta_Arrestin->Downstream

Figure 1. Simplified 5-HT2A receptor signaling pathway.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME).

Table 3: Comparative Pharmacokinetic Parameters

ParameterMescalineThis compound
Route of Administration OralOral[1]
Bioavailability >53%[5]Not Determined
Peak Plasma Concentration (Tmax) 1.5 - 2 hoursNot Determined
Elimination Half-life (t1/2) ~6 hoursNot Determined
Metabolism Primarily by monoamine oxidase (MAO) to 3,4,5-trimethoxyphenylacetic acid (TMPAA).[6]Presumed to be metabolized by MAO, similar to other phenethylamines.
Excretion Primarily renal, with a significant portion excreted unchanged.[5]Not Determined

Note: Detailed pharmacokinetic studies for this compound have not been published. The information provided is based on its structural similarity to mescaline and other phenethylamines.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacology of 5-HT2A receptor ligands.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing 5-HT2A receptors Incubate Incubate membranes, radioligand, and test compound together Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [3H]ketanserin) Radioligand->Incubate Test_Compound Prepare serial dilutions of test compound (Lophophine or Mescaline) Test_Compound->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure Plot Plot % inhibition vs. test compound concentration Measure->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Figure 2. Workflow for a radioligand binding assay.

Detailed Method:

  • Membrane Preparation: Cells stably expressing the human 5-HT2A receptor are harvested and homogenized in a buffer to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (Lophophine or Mescaline).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor, providing a measure of the compound's functional potency (EC50) and efficacy (Emax).

calcium_flux_workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_data_analysis Data Analysis Cell_Culture Culture cells expressing 5-HT2A receptors Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Add_Compound Add varying concentrations of test compound (Lophophine or Mescaline) Dye_Loading->Add_Compound Measure_Fluorescence Measure fluorescence intensity over time using a plate reader Add_Compound->Measure_Fluorescence Plot_Response Plot fluorescence change vs. test compound concentration Measure_Fluorescence->Plot_Response Calculate_Params Calculate EC50 and Emax values Plot_Response->Calculate_Params

Figure 3. Workflow for a calcium flux functional assay.

Detailed Method:

  • Cell Preparation: Cells expressing the 5-HT2A receptor are plated in a 96-well plate.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which enters the cells.

  • Compound Addition: A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test compound (Lophophine or Mescaline).

  • Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response at each concentration of the test compound is used to generate a dose-response curve, from which the EC50 and Emax values are determined.

Comparative Summary and Conclusion

This guide provides a comparative overview of the pharmacology of this compound and Mescaline. While both are phenethylamine psychedelics that primarily act on the 5-HT2A receptor, key differences in their potency and qualitative effects have been anecdotally reported.

  • Potency: Lophophine is reported to be approximately twice as potent as mescaline, suggesting it may have a higher affinity and/or greater efficacy at the 5-HT2A receptor.[1] However, without direct experimental data, this remains a hypothesis.

  • Qualitative Effects: Alexander Shulgin's reports suggest that lophophine produces a "peaceful elevation of mood, euphoria, and mild enhancement of visual perception" without the nausea sometimes associated with mescaline.[1]

The lack of comprehensive in vitro and in vivo pharmacological data for this compound presents a significant knowledge gap. Further research is warranted to quantitatively determine its receptor binding profile, functional activity, and pharmacokinetic parameters. Such studies would not only provide a more complete understanding of Lophophine's mechanism of action but could also offer valuable insights into the structure-activity relationships of psychedelic phenethylamines, potentially aiding in the design of novel therapeutic agents.

The provided experimental protocols and signaling pathway diagrams offer a framework for conducting and interpreting such research. A thorough characterization of Lophophine would be a valuable contribution to the field of psychopharmacology.

References

A Comparative Guide to Analytical Methods for the Quantification of Lophophine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Lophophine hydrochloride against alternative analytical techniques, namely UV-Vis Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC). The information is designed to assist in selecting the most suitable method based on specific analytical needs and available resources.

Proposed High-Performance Liquid Chromatography (HPLC) Method

Given the chemical nature of Lophophine as a phenethylamine (B48288) alkaloid, a robust reversed-phase HPLC (RP-HPLC) method is proposed. This method is designed to offer high specificity, accuracy, and precision, making it suitable for routine quality control and stability studies.

Experimental Protocol: Proposed HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.05 M phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 210 nm or 260 nm is anticipated to be suitable.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution.

    • Sample Solution: Extract the analyte from the sample matrix using a suitable solvent, followed by filtration through a 0.45 µm syringe filter before injection.

HPLC Method Validation Protocol

The proposed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing a placebo and a spiked sample to ensure no interference at the retention time of Lophophine.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by the recovery of a known amount of analyte spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days by different analysts.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Alternative Analytical Methods

While HPLC is often the gold standard, other techniques can be employed for the quantification of this compound, each with its own set of advantages and limitations.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of compounds that absorb ultraviolet or visible light.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution in a suitable solvent (e.g., methanol or dilute hydrochloric acid) over a range of 200-400 nm.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput and is well-suited for the analysis of less complex samples.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Procedure:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

    • Mobile Phase: A suitable solvent system, for example, a mixture of ethyl acetate, methanol, and ammonia.

    • Sample Application: Apply standard and sample solutions as bands onto the HPTLC plate using an automatic applicator.

    • Development: Develop the plate in a saturated developing chamber until the mobile phase reaches a predetermined distance.

    • Detection and Quantification: After drying the plate, visualize the spots under UV light (e.g., 254 nm). Quantification is performed by scanning the plate with a densitometer at the wavelength of maximum absorbance.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the intended application, required sensitivity, and available instrumentation. The following table provides a comparative overview of the discussed methods.

FeatureHPLCUV-Vis SpectrophotometryHPTLC
Specificity High (separation of analyte from impurities)Low (interference from other UV-absorbing compounds)Moderate to High (separation based on Rf values)
Sensitivity High (typically in µg/mL to ng/mL range)Moderate (typically in µg/mL range)Moderate to High (typically in ng/spot range)
Linearity Range WideNarrowModerate
Accuracy HighModerateHigh
Precision HighModerateHigh
Sample Throughput Low (sequential analysis)HighHigh (parallel analysis of multiple samples)
Cost per Sample HighLowModerate
Instrumentation Cost HighLowModerate
Solvent Consumption HighLowLow

Visualizing the Workflow and Method Comparison

To further clarify the processes and relationships, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning Method Development & Planning cluster_execution Validation Execution cluster_reporting Reporting start Define Analytical Requirements dev Develop HPLC Method (Column, Mobile Phase, etc.) start->dev protocol Write Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report

Workflow for HPLC Method Validation.

Analytical_Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC HPLC (High Specificity, High Cost) HPTLC HPTLC (High Throughput, Moderate Cost) UV_Vis UV-Vis Spectrophotometry (Low Specificity, Low Cost) Lophophine_HCl Quantification of Lophophine HCl Lophophine_HCl->HPLC High Resolution Lophophine_HCl->HPTLC Screening Lophophine_HCl->UV_Vis Simple Quantification

Comparison of Analytical Techniques.

A Comparative Analysis of Serotonin Receptor Affinity: Lophophine Hydrochloride vs. Psilocybin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the serotonin (B10506) receptor binding affinities of lophophine hydrochloride and psilocybin, the prodrug of psilocin. The following sections present quantitative binding data, comprehensive experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of their respective pharmacological profiles.

Quantitative Receptor Affinity Analysis

Psilocybin is rapidly dephosphorylated to its active metabolite, psilocin, which is responsible for its psychoactive effects and receptor interactions. In contrast, there is a notable scarcity of publicly available quantitative binding data for this compound (also known as 3-methoxy-4,5-methylenedioxyphenethylamine or MMDPEA). While its subjective effects are reported to be similar to mescaline, specific affinity constants (Ki) for serotonin receptors are not well-documented in readily accessible scientific literature.

The following table summarizes the available in vitro binding affinities (Ki, in nanomolars) of psilocin for various human and rat serotonin (5-HT) receptor subtypes. A lower Ki value indicates a higher binding affinity.

Receptor SubtypePsilocin Ki (nM)Species
5-HT1A49.0Human
5-HT1B219.6Human
5-HT1D36.4Human
5-HT1E52.2Human
5-HT2A107.2Human
5-HT2B4.6Human
5-HT2C97.3Rat
5-HT3>10,000Human
5-HT583.7Human
5-HT657.0Human

Data compiled from Psychedelic Science Review, 2019.[1][2]

Note on this compound: Extensive searches for quantitative binding data (Ki or IC50 values) for this compound at serotonin receptors did not yield specific results. General studies on phenethylamines suggest that structural modifications influence receptor affinity, but concrete data for lophophine remains elusive in the reviewed literature.[3]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for compounds like psilocin is typically achieved through competitive radioligand binding assays. This standard method allows for the quantification of a compound's ability to displace a radioactively labeled ligand with known affinity for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., psilocin) for a specific serotonin receptor subtype (e.g., 5-HT2A).

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor).

  • Test Compound: The unlabeled compound to be tested (e.g., psilocin) at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate salts.

  • Filtration Apparatus: A multi-well plate harvester with glass fiber filters.

  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: Frozen cell pellets containing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.[4]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually at or below its dissociation constant, Kd), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.[4]

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.[4]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.[4]

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflow

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq signaling cascade. This pathway plays a crucial role in the psychoactive effects of serotonergic psychedelics.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Psilocin / Lophophine Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor Gq signaling pathway.

Experimental Workflow of a Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Receptor Membranes D Incubate Membranes, Radioligand & Compound A->D B Prepare Radioligand Solution B->D C Prepare Test Compound Dilutions C->D E Separate Bound from Free (Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow of a competitive radioligand binding assay.

References

A Comparative Analysis of the Behavioral Effects of Lophophine and 2C-B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the behavioral effects of two phenethylamine (B48288) psychedelics, Lophophine and 2C-B (4-Bromo-2,5-dimethoxyphenethylamine), in preclinical animal models. While extensive research has characterized the behavioral profile of 2C-B, data on Lophophine remains notably scarce in the scientific literature. This comparison, therefore, contrasts the well-documented effects of 2C-B with the anticipated effects of Lophophine, inferred from studies on its close structural analog, mescaline.

Both Lophophine (3-methoxy-4,5-methylenedioxyphenethylamine) and 2C-B are analogs of mescaline and are believed to exert their primary psychedelic effects through agonism at the serotonin (B10506) 5-HT2A receptor.[1] The following sections detail the comparative effects of these compounds on key behavioral assays used to assess psychedelic activity in animal models: the head-twitch response (HTR), locomotor activity, and drug discrimination paradigms.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a rapid, involuntary rotational head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans.[2][3]

2C-B is a potent inducer of the head-twitch response in mice, confirming its activity as a 5-HT2A receptor agonist.[3]

Lophophine , while not directly studied, is expected to induce the head-twitch response based on data from its parent compound, mescaline. Studies on a range of mescaline analogs demonstrate that structural modifications influence potency in the HTR assay, providing a framework for predicting the activity of related compounds.[4]

CompoundAnimal ModelED₅₀ (mg/kg)Emax (Twitches/30 min)Reference
2C-B Mouse (C57BL/6J)~1.0-3.0Not explicitly stated, but potent induction reported[3]
Mescaline Mouse (C57BL/6J)26.0 (s.c.)~15[4]
Escaline Mouse (C57BL/6J)13.0 (s.c.)~18[4]
Proscaline Mouse (C57BL/6J)8.0 (s.c.)~20[4]

Experimental Protocol: Head-Twitch Response (HTR) Assay

  • Animals: Male C57BL/6J mice are commonly used.

  • Housing: Animals are housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Drug Administration: Drugs are typically dissolved in saline and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, mice are placed individually into observation chambers (e.g., standard shoebox cages). The number of head twitches is then counted for a predetermined period, typically 30-60 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head.

  • Data Analysis: The total number of head twitches is recorded, and dose-response curves are generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect) and Emax (the maximum number of twitches observed).

Locomotor Activity

Locomotor activity assays are used to assess the stimulant or depressant effects of a compound. Psychedelics can have varied effects on locomotion, sometimes causing initial suppression followed by hyperactivity.

2C-B has been shown to have complex effects on locomotor activity in rodents. Some studies report a depression of locomotor activity, while others have observed a biphasic effect with initial hypoactivity followed by hyperactivity.[5]

Lophophine's effects on locomotor activity have not been formally studied. However, its structural relative, mescaline, has been reported to cause an initial decrease in locomotor activity followed by an increase.[6] It is plausible that Lophophine would exhibit a similar biphasic profile.

CompoundAnimal ModelDose (mg/kg)Effect on Locomotor ActivityReference
2C-B Mouse10-100 (i.p.)Depression of locomotor activity[5]
2C-D Mouse3 (i.p.)Stimulation of locomotor activity[5]
2C-E Mouse1 (i.p.)Stimulation of locomotor activity[5]
Mescaline RatLow dosesPotentiation of hyperactivity induced by dopaminergic drugs[6]

Experimental Protocol: Locomotor Activity Assay

  • Animals: Male Swiss-Webster mice or other appropriate rodent strains are used.

  • Apparatus: Locomotor activity is measured in automated activity chambers equipped with infrared beams to detect movement.

  • Procedure: Mice are habituated to the testing room before being placed into the activity chambers. Following a habituation period within the chambers, they are injected with the test compound or vehicle.

  • Data Collection: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded continuously for a set duration (e.g., 60-120 minutes).

  • Data Analysis: The data is typically analyzed in time bins to observe the temporal effects of the drug. Total activity over the entire session is also compared between treatment groups.

Drug Discrimination

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and respond on a designated lever to receive a reward. The ability of a novel compound to substitute for the training drug suggests similar subjective effects.

2C-B has been shown to fully substitute for other known hallucinogens like LSD and DOM in drug discrimination studies, indicating that it produces similar subjective effects.[7]

Lophophine has not been evaluated in drug discrimination paradigms. Given its structural similarity to mescaline, it is predicted that Lophophine would substitute for mescaline or other phenethylamine hallucinogens in trained animals.[8]

Training DrugTest CompoundAnimal ModelResultReference
DOM2C-C RatFull substitution[5]
MDMA2C-C RatFull substitution[5]
LSD2C-C RatPartial substitution[5]
Methamphetamine2C-C RatNo substitution[5]

Experimental Protocol: Drug Discrimination Assay

  • Animals: Rats are commonly used for drug discrimination studies.

  • Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a reward (e.g., food pellets).

  • Training: Animals are trained to press one lever after receiving an injection of the training drug (e.g., LSD) and the other lever after receiving a saline injection. Correct lever presses are reinforced with a food reward.

  • Testing: Once the animals have learned to discriminate between the drug and saline, test sessions are conducted with various doses of the novel compound (e.g., 2C-B or Lophophine).

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.

Primary Signaling Pathway

The primary molecular target for the psychedelic effects of both Lophophine and 2C-B is the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1] Activation of this receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the downstream cellular effects that are thought to underlie the profound alterations in perception and cognition associated with these compounds.[9]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Psychedelic Lophophine / 2C-B Receptor 5-HT2A Receptor Psychedelic->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Caption: Putative Gq-coupled signaling pathway of Lophophine and 2C-B.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting preclinical behavioral studies to compare the effects of novel psychoactive compounds.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis and Interpretation A Compound Synthesis and Purification C Experimental Design (Dose Selection, Groups) A->C B Animal Acclimation and Habituation B->C D Drug Administration (i.p. or s.c.) C->D E Head-Twitch Response Assay D->E F Locomotor Activity Assay D->F G Drug Discrimination Paradigm D->G H Data Collection and Quantification E->H F->H G->H I Statistical Analysis (e.g., ANOVA, ED₅₀ calculation) H->I J Comparative Analysis and Conclusion I->J

Caption: General experimental workflow for behavioral pharmacology.

Conclusion

References

A Comparative Guide to the Validation of Lophophine Hydrochloride Reference Standards for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lophophine hydrochloride reference standards with viable alternatives, offering supporting experimental data and detailed methodologies. The information presented herein is intended to assist researchers in making informed decisions for their analytical and research needs.

Introduction to this compound

This compound is a salt of Lophophine, a phenethylamine (B48288) compound that is structurally related to mescaline. It is recognized as a putative psychedelic and is found naturally in certain cacti, such as Peyote (Lophophora williamsii). In a research context, Lophophine is investigated for its potential psychoactive properties, which are believed to be mediated through its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for use as a reference standard in analytical and in-vitro studies.

Mechanism of Action:

Lophophine, like other classic psychedelics, primarily exerts its effects as an agonist at the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates a downstream signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is believed to be responsible for the hallucinogenic effects of these compounds.

Lophophine Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Lophophine Lophophine 5HT2A_Receptor 5-HT2A Receptor Lophophine->5HT2A_Receptor Binds to Gq_Protein Gq/11 Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_validation Method Validation Standard_Prep Prepare Stock Solutions (Lophophine HCl, Alternatives, IS) Working_Standards Prepare Working Standards & Calibration Curve Samples Standard_Prep->Working_Standards NMR_Analysis NMR Spectroscopy (Structural Confirmation) Standard_Prep->NMR_Analysis HPLC_Analysis HPLC-UV/DAD Analysis (Purity, Quantification) Working_Standards->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Identity, Purity) Working_Standards->GCMS_Analysis Linearity Linearity & Range HPLC_Analysis->Linearity Accuracy Accuracy & Recovery HPLC_Analysis->Accuracy Precision Precision (Repeatability & Intermediate) HPLC_Analysis->Precision LOD_LOQ LOD & LOQ Determination HPLC_Analysis->LOD_LOQ Specificity Specificity GCMS_Analysis->Specificity Logical Comparison Lophophine_HCl Lophophine HCl Mescaline_HCl Mescaline HCl 2CB_HCl 2C-B HCl Research_Goal Primary Research Goal Natural_Product Natural Product Research Research_Goal->Natural_Product Pharmacology Comparative Pharmacology Research_Goal->Pharmacology Method_Development Analytical Method Development Research_Goal->Method_Development Natural_Product->Lophophine_HCl Direct relevance Natural_Product->Mescaline_HCl Primary natural analog Pharmacology->Lophophine_HCl Pharmacology->Mescaline_HCl Classic psychedelic comparator Pharmacology->2CB_HCl Potent synthetic analog Method_Development->Lophophine_HCl Method_Development->Mescaline_HCl Well-established methods Method_Development->2CB_HCl Structurally distinct for selectivity testing

Comparative Pharmacokinetics of Lophophine Hydrochloride and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of Lophophine hydrochloride and its structural analogues. Due to a scarcity of publicly available quantitative pharmacokinetic data for Lophophine and several of its direct analogues, this comparison leverages qualitative information where available and includes data from the more extensively studied related compounds, Mescaline and 3,4-methylenedioxy-methamphetamine (MDMA), to provide a broader context for understanding the potential behavior of these substances.

Introduction to Lophophine and its Analogues

Lophophine (3-methoxy-4,5-methylenedioxyphenethylamine) is a psychedelic phenethylamine (B48288) that is structurally related to mescaline and MDMA. It is the α-demethylated homologue of MMDA and has been identified as a minor component in peyote (Lophophora williamsii) and San Pedro cacti.[1][2] Its analogues, including 3,4-Methylenedioxyphenethylamine (MDPEA), 2-methoxy-4,5-methylenedioxyphenethylamine (2C-MMDA-2), 2-methoxy-3,4-methylenedioxyphenethylamine (2C-MMDA-3a), and 3-methoxy-4,5-methylenedioxyamphetamine (MMDA), represent a class of compounds with potential psychoactive effects, primarily believed to be mediated through interaction with serotonin (B10506) receptors.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic and pharmacodynamic data for Lophophine and its analogues. It is important to note the significant gaps in quantitative data for many of these compounds. The data for Mescaline and MDMA are included for comparative purposes.

CompoundChemical NameDosage Range (Oral)Onset of EffectsDuration of EffectsCmaxTmaxHalf-life (t½)Notes
Lophophine HCl 3-methoxy-4,5-methylenedioxyphenethylamine hydrochloride150 - 250 mgData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableReported to have mescaline-like effects without nausea.[1]
MDPEA 3,4-MethylenedioxyphenethylamineInactive up to 300 mg orally[1][3]Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableLikely extensive first-pass metabolism by MAO.[1]
2C-MMDA-2 2-methoxy-4,5-methylenedioxyphenethylamineUp to 2.6 mg (no effects noted)[4]Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableA full agonist of serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4]
2C-MMDA-3a 2-methoxy-3,4-methylenedioxyphenethylamine40 - 120 mg[5]Data Not AvailableUnknown[5]Data Not AvailableData Not AvailableData Not AvailableEffects described as a pleasant mood elevation.[5]
MMDA 3-methoxy-4,5-methylenedioxyamphetamine100 - 250 mg[6]20 - 45 minutes[6]Moderate[6]Data Not AvailableData Not AvailableData Not AvailableActs as a serotonin releasing agent and 5-HT2A receptor agonist.[6]
Mescaline 3,4,5-trimethoxyphenethylamine200 - 400 mg45 - 60 minutes4 - 8 hours~1.3 µg/mL (3.5 mg/kg)~2 hours~6 hoursData from various sources.
MDMA 3,4-methylenedioxy-methamphetamine80 - 150 mg30 - 60 minutes3 - 6 hours162.9 ± 39.8 ng/mL (1.0 mg/kg)[7]1.5 - 3 hours~7 - 8 hours[7][8]Exhibits nonlinear pharmacokinetics.[7]

Disclaimer: The data presented is compiled from various sources and should be used for informational purposes only. The pharmacokinetics of these compounds can be highly variable and are influenced by numerous factors including dosage, route of administration, and individual metabolism.

Experimental Protocols

Representative In-Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a general procedure for evaluating the pharmacokinetic profile of a novel phenethylamine compound, such as this compound, in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of the test compound after oral (PO) and intravenous (IV) administration.

Animals: Male Sprague-Dawley rats (250-300g). Animals are to be housed in a temperature and light-controlled environment with ad libitum access to food and water.

Procedure:

  • Dosing:

    • IV group: The compound is dissolved in a suitable vehicle (e.g., sterile saline) and administered as a single bolus dose via the tail vein.

    • PO group: The compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-dosing.

    • Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Plasma is separated by centrifugation.

    • Plasma samples are stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of the compound are determined using a validated analytical method, such as LC-MS/MS (see section 3.2).

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Analytical Method for Quantification in Biological Matrices

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying novel psychoactive substances like Lophophine and its analogues in biological fluids.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Sample Preparation:

  • Protein Precipitation: An aliquot of plasma is mixed with a protein precipitating agent (e.g., acetonitrile) containing an internal standard.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid, is commonly employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for these amine-containing compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizations of Relevant Pathways

Serotonin Receptor Signaling Pathway

Lophophine and its analogues are believed to exert their psychedelic effects primarily through agonism at serotonin 5-HT2A receptors. The following diagram illustrates a generalized signaling cascade initiated by the activation of Gq-coupled serotonin receptors.

serotonin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin / Analogue Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor Binds to G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Cellular Response PKC->Downstream Ca_release->Downstream

Caption: Generalized 5-HT2A receptor signaling pathway.

Metabolic Pathway of MDMA

The metabolic pathway of MDMA, a close structural analogue, provides insight into the potential biotransformation of Lophophine and its related compounds. Key metabolic steps include N-dealkylation and demethylenation.

mdma_metabolism MDMA MDMA MDA MDA MDMA->MDA N-demethylation (CYP2D6, CYP1A2) HHMA HHMA MDMA->HHMA O-demethylenation (CYP2D6, CYP1A2) HHA HHA MDA->HHA O-demethylenation (CYP2D6) HMMA HMMA HHMA->HMMA O-methylation (COMT) HMA HMA HHA->HMA O-methylation (COMT)

Caption: Simplified metabolic pathway of MDMA.

Conclusion

The pharmacokinetic profiles of this compound and its analogues are largely uncharacterized in publicly available literature. Based on their structural similarity to mescaline and MDMA, it can be hypothesized that they undergo significant first-pass metabolism and that their psychoactive effects are mediated through interactions with serotonergic systems. The lack of quantitative data highlights a significant area for future research. Further studies are necessary to determine the absorption, distribution, metabolism, and excretion of these compounds to better understand their pharmacological and toxicological profiles. Such research would be invaluable for the scientific community and for informing any potential future therapeutic applications.

References

Distinguishing Lophophine from Structurally Similar Phenethylamines by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of analytical chemistry, pharmacology, and drug development, the accurate identification of psychoactive compounds is paramount. Lophophine, a phenethylamine (B48288) with psychedelic properties, shares structural similarities with other phenethylamines such as mescaline, isoproscaline, and proscaline. This guide provides a comparative analysis of their mass spectrometric profiles to aid in their differentiation, supported by experimental data and detailed protocols.

Data Presentation: Mass Spectral Fragmentation Comparison

Mass spectrometry is a powerful tool for distinguishing between structurally similar compounds by analyzing their unique fragmentation patterns upon ionization. The primary amine group in these phenethylamines is a common site of fragmentation, often leading to the formation of a characteristic iminium ion. However, the substituents on the phenyl ring play a crucial role in directing further fragmentation, resulting in a unique mass spectrum for each compound.

Below is a summary of the expected key mass spectral fragments for lophophine, mescaline, isoproscaline, and proscaline, typically observed under electron ionization (EI) conditions in Gas Chromatography-Mass Spectrometry (GC-MS). It is important to note that the relative intensities of these fragments can vary depending on the specific instrumentation and analytical conditions.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and their Significance
Lophophine 195.22152 (Base Peak): Loss of the ethylamine (B1201723) side chain (CH2CH2NH2). This fragment is characteristic of the 3-methoxy-4,5-methylenedioxybenzyl moiety.165: Likely formed by rearrangement and loss of formaldehyde (B43269) (CH2O) from the molecular ion.44: Represents the ethylamine side chain fragment [CH2CH2NH2]+.
Mescaline 211.26181: Loss of the ethylamine side chain (CH2CH2NH2). This fragment is characteristic of the 3,4,5-trimethoxybenzyl moiety.196: Loss of a methyl group from the molecular ion.44: Represents the ethylamine side chain fragment [CH2CH2NH2]+.
Isoproscaline 239.31195: Loss of the ethylamine side chain (CH2CH2NH2). This fragment is characteristic of the 4-isopropoxy-3,5-dimethoxybenzyl moiety.153: Further fragmentation involving the loss of the isopropoxy group.44: Represents the ethylamine side chain fragment [CH2CH2NH2]+.
Proscaline 239.31195: Loss of the ethylamine side chain (CH2CH2NH2). This fragment is characteristic of the 4-propoxy-3,5-dimethoxybenzyl moiety.167: Further fragmentation involving the loss of the propoxy group.44: Represents the ethylamine side chain fragment [CH2CH2NH2]+.

Experimental Protocols

The following are generalized protocols for the analysis of phenethylamines using GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These should be optimized based on the specific instrumentation and laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For phenethylamines, derivatization is often employed to improve chromatographic peak shape and thermal stability.

  • Sample Preparation:

    • Accurately weigh 1 mg of the reference standard or sample.

    • Dissolve in 1 mL of a suitable organic solvent (e.g., methanol, ethyl acetate).

    • For derivatization, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluoropropionic anhydride (B1165640) (PFPA).

    • Heat the mixture at 70°C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and specific, making it suitable for the analysis of phenethylamines in complex matrices, often without derivatization.

  • Sample Preparation:

    • Accurately weigh 1 mg of the reference standard or sample.

    • Dissolve in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Gas Temperature: 300°C.

    • Gas Flow: 5 L/min.

    • Nebulizer Pressure: 45 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Collision Energy: Optimized for each compound to obtain characteristic product ions. Multiple Reaction Monitoring (MRM) mode is typically used for quantification and targeted analysis.

Mandatory Visualization

The following diagrams illustrate the general workflow for phenethylamine analysis and a representative fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMSMS LC-MS/MS Extraction->LCMSMS GCMS GC-MS Derivatization->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition LCMSMS->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Compound_Identification Compound Identification Spectral_Interpretation->Compound_Identification

Caption: General experimental workflow for phenethylamine analysis by mass spectrometry.

fragmentation_pathway M [M]+• Phenethylamine Molecular Ion F1 Benzylic Cation (Loss of •CH2NH2) M->F1 β-cleavage F2 Iminium Cation (α-cleavage) M->F2 α-cleavage F3 Tropylium-like Cation (Rearrangement) F1->F3 Rearrangement

Caption: Characteristic fragmentation pathways of a generalized phenethylamine in mass spectrometry.

Head-Twitch Response in Mice: A Comparative Guide to Lophophine and Other Psychedelics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The head-twitch response (HTR) in rodents is a crucial preclinical behavioral assay used to evaluate the potential psychedelic activity of novel compounds. This response, a rapid, involuntary side-to-side head movement, is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor, a key target for classic psychedelics.[1][2] The potency of a compound to induce HTR in mice often correlates with its hallucinogenic potency in humans, making it a valuable tool in drug discovery and development.[3]

This guide provides a comparative overview of the head-twitch response induced by lophophine versus other well-characterized psychedelic compounds, including the phenethylamine (B48288) mescaline and the tryptamine (B22526) psilocybin, as well as the potent synthetic psychedelics DOI (2,5-dimethoxy-4-iodoamphetamine) and LSD (lysergic acid diethylamide).

Overview of Lophophine

Lophophine (3-methoxy-4,5-methylenedioxyphenethylamine) is a naturally occurring phenethylamine found as a minor constituent in peyote (Lophophora williamsii) and San Pedro cacti.[4] Structurally related to mescaline, it is considered a putative psychedelic. Anecdotal reports from Alexander Shulgin suggest that lophophine is approximately twice as potent as mescaline in humans, with a dose range of 150-250 mg eliciting mood elevation, euphoria, and enhanced visual perception without the nausea commonly associated with mescaline.[4]

Crucially, to date, there is a lack of published scientific literature detailing the quantitative effects of lophophine on the head-twitch response in mice. Therefore, a direct experimental comparison of its potency (e.g., ED50 value) with other psychedelics in this assay is not currently possible. This guide will present the available data for other key psychedelics to provide a benchmark for future studies on lophophine.

Quantitative Comparison of Psychedelic-Induced Head-Twitch Response

The following table summarizes the median effective dose (ED50) for several psychedelics to induce the head-twitch response in mice. The ED50 represents the dose at which a compound produces 50% of its maximal effect. Lower ED50 values indicate higher potency.

CompoundChemical ClassED50 (mg/kg, i.p.)Reference
Mescaline Phenethylamine~10-30[4]
DOI Phenethylamine~0.5-2.5[5]
LSD Ergoline~0.08-0.16
Psilocybin Tryptamine~1.0-2.6
Lophophine PhenethylamineNo Data Available

Note: ED50 values can vary depending on the mouse strain, experimental conditions, and method of HTR detection.

Experimental Protocols

The standardized assessment of the head-twitch response is critical for the reliable comparison of psychoactive compounds. Below is a detailed methodology for a typical HTR experiment.

Animals
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J is commonly used.[3]

  • Sex: Male mice are frequently used to avoid hormonal cycle variations.

  • Housing: Animals are typically housed in groups with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

Drug Administration
  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration.

  • Vehicle: The drug is dissolved in a suitable vehicle, such as saline (0.9% NaCl).

  • Dosing: A range of doses is used to establish a dose-response curve and determine the ED50.

Head-Twitch Response Measurement

The observation period typically begins immediately after drug administration and can last from 30 to 90 minutes. Several methods are employed to quantify HTR:

  • Manual Observation: A trained observer manually counts the number of head twitches for a defined period. This method is straightforward but can be labor-intensive and subject to observer bias.[2]

  • Magnetometer-Based Systems: A small magnet is surgically implanted on the mouse's head. The mouse is then placed in a chamber surrounded by a magnetometer coil. The rapid head movements induce a detectable change in the magnetic field, which is recorded and analyzed. This method offers high-throughput and automated detection.[6]

  • Video Analysis with Machine Learning: Video recordings of the mice are analyzed using specialized software, often employing machine learning algorithms (e.g., DeepLabCut), to automatically detect and quantify head twitches. This approach is non-invasive and provides a high degree of accuracy and automation.[6]

Experimental Workflow Diagram

G cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (i.p.) Animal_Acclimation->Drug_Administration Drug_Preparation Drug Preparation Drug_Preparation->Drug_Administration Placement Placement in Observation Chamber Drug_Administration->Placement HTR_Recording HTR Recording Placement->HTR_Recording Data_Quantification Data Quantification HTR_Recording->Data_Quantification Statistical_Analysis Statistical Analysis (Dose-Response Curve) Data_Quantification->Statistical_Analysis ED50_Determination ED50 Determination Statistical_Analysis->ED50_Determination

A typical experimental workflow for the mouse head-twitch response assay.

Signaling Pathways

The head-twitch response is a behavioral manifestation of a complex intracellular signaling cascade initiated by the binding of a psychedelic compound to the 5-HT2A receptor.

5-HT2A Receptor Activation and Downstream Signaling

Psychedelic agonists bind to the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This binding stabilizes a specific receptor conformation that preferentially couples to the Gq/11 family of G-proteins.[7] This initiates a signaling cascade that is believed to be crucial for the psychedelic effects and the induction of HTR. While β-arrestin2 is also recruited to the activated 5-HT2A receptor, studies suggest that the Gq/11 pathway is the primary driver of the head-twitch response.[7]

The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the modulation of neuronal activity in brain regions such as the prefrontal cortex, resulting in the characteristic head-twitch behavior.

Signaling Pathway Diagram

G Psychedelic Psychedelic (e.g., Lophophine) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Activity Modulation of Neuronal Activity Ca_Release->Neuronal_Activity PKC->Neuronal_Activity HTR Head-Twitch Response Neuronal_Activity->HTR Leads to

The 5-HT2A receptor-Gq/11 signaling pathway mediating the head-twitch response.

Conclusion

The head-twitch response in mice remains a cornerstone of preclinical psychedelic research. While there is a robust body of data on the HTR-inducing effects of many classic and novel psychedelics, lophophine remains a notable exception. The anecdotal evidence of its potency in humans suggests it would likely induce a significant HTR in mice, potentially with a higher potency than its structural analog, mescaline.

Future research employing standardized HTR assays is essential to quantitatively characterize the in-vivo psychedelic-like activity of lophophine. Such studies would not only fill a significant gap in the psychopharmacological literature but also provide valuable data for structure-activity relationship studies of phenethylamine psychedelics. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting and interpreting these much-needed investigations.

References

In Vitro Potency of Lophophine and Synthetic Cathinones: A Comparative Analysis of Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro potency of lophophine and various synthetic cathinones, focusing on their interactions with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The information is compiled from peer-reviewed scientific literature to offer an objective analysis supported by experimental data.

Introduction

Lophophine, or 3-methoxy-4,5-methylenedioxyphenethylamine, is a naturally occurring psychedelic compound found in peyote cactus (Lophophora williamsii)[1]. It is structurally related to mescaline. Synthetic cathinones, often referred to as "bath salts," are a broad class of psychoactive substances derived from cathinone, the active alkaloid in the khat plant (Catha edulis). These synthetic derivatives have been studied for their potent stimulant and empathogenic effects, which are primarily mediated by their interaction with monoamine transporters.

Understanding the in vitro potency of these compounds at DAT, SERT, and NET is crucial for elucidating their pharmacological mechanisms, abuse potential, and therapeutic applications. This guide summarizes the available quantitative data, details the experimental methodologies used to obtain this data, and provides visual representations of key experimental workflows and signaling pathways.

Quantitative Comparison of In Vitro Potency

The in vitro potency of a compound at a specific transporter is typically quantified by its binding affinity (Ki) and its ability to inhibit the transporter's function (IC50 or EC50). A lower value for these parameters indicates a higher potency.

Data for Lophophine at Monoamine Transporters

Extensive literature searches did not yield specific in vitro binding affinity (Ki) or functional inhibition (IC50/EC50) data for lophophine at the dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters. However, data for the structurally similar compound, mescaline, indicates a very low affinity for these transporters, with Ki values reported to be greater than 30,000 nM. This suggests that lophophine's primary psychoactive effects may not be mediated by direct, high-potency interactions with these monoamine transporters, unlike synthetic cathinones.

In Vitro Potency of Selected Synthetic Cathinones at Monoamine Transporters

The following tables summarize the in vitro potency of several representative synthetic cathinones at human DAT, SERT, and NET. The data is presented as the geometric mean of reported values where multiple studies were available.

Table 1: Binding Affinities (Ki, nM) of Synthetic Cathinones at Monoamine Transporters

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
Mephedrone12002200470
Methylone15006301100
MDPV2.43300260
α-PVP14.2>1000039.1
Pentedrone694205099
4-MEC1050830760

Table 2: Functional Inhibition (IC50, nM) of Synthetic Cathinones at Monoamine Transporters

CompoundDAT (IC50, nM)SERT (IC50, nM)NET (IC50, nM)
Mephedrone9911320295
Methylone1340413912
MDPV4.1263038.9
α-PVP29.3>1000013.2
Pentedrone540186052
4-MEC870690530

Data compiled from multiple scientific sources. Values represent the geometric mean where applicable.

Experimental Protocols

The following sections describe the standard methodologies employed in the in vitro assessment of monoamine transporter binding and function.

Radioligand Binding Assays for Monoamine Transporters

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific transporter. This method involves the use of a radiolabeled ligand that is known to bind to the transporter of interest.

General Protocol:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

  • Incubation: A specific concentration of the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assays

Uptake inhibition assays measure the ability of a test compound to block the transport of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine) into cells expressing the corresponding transporter.

General Protocol:

  • Cell Culture: HEK-293 cells stably expressing hDAT, hSERT, or hNET are cultured in multi-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound for a specified period.

  • Uptake Initiation: A specific concentration of the radiolabeled monoamine substrate is added to initiate the uptake reaction.

  • Uptake Termination and Lysis: After a defined incubation time, the uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the accumulated radioactivity.

  • Quantification: The amount of radioactivity within the cells is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific uptake of the radiolabeled monoamine.

Visualizations

Experimental Workflow for In Vitro Monoamine Transporter Inhibition Assay

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Culture HEK-293 cells expressing target transporter Culture HEK-293 cells expressing target transporter Harvest and prepare cell membranes (Binding Assay) or plate cells (Uptake Assay) Harvest and prepare cell membranes (Binding Assay) or plate cells (Uptake Assay) Culture HEK-293 cells expressing target transporter->Harvest and prepare cell membranes (Binding Assay) or plate cells (Uptake Assay) Incubate with radioligand and test compound (Binding Assay) Incubate with radioligand and test compound (Binding Assay) Pre-incubate with test compound (Uptake Assay) Pre-incubate with test compound (Uptake Assay) Separate bound and free radioligand Separate bound and free radioligand Incubate with radioligand and test compound (Binding Assay)->Separate bound and free radioligand Quantify radioactivity Quantify radioactivity Separate bound and free radioligand->Quantify radioactivity Initiate uptake with radiolabeled monoamine Initiate uptake with radiolabeled monoamine Pre-incubate with test compound (Uptake Assay)->Initiate uptake with radiolabeled monoamine Terminate uptake and lyse cells Terminate uptake and lyse cells Initiate uptake with radiolabeled monoamine->Terminate uptake and lyse cells Terminate uptake and lyse cells->Quantify radioactivity Calculate IC50 values Calculate IC50 values Quantify radioactivity->Calculate IC50 values Calculate Ki values (Binding Assay) Calculate Ki values (Binding Assay) Calculate IC50 values->Calculate Ki values (Binding Assay)

Caption: Workflow for in vitro monoamine transporter inhibition assays.

Simplified Signaling Pathway of Monoamine Transporter Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Monoamine Transporter (DAT, SERT, NET) Monoamine Transporter (DAT, SERT, NET) Increased Monoamine Concentration Increased Monoamine Concentration Monoamine Transporter (DAT, SERT, NET)->Increased Monoamine Concentration Monoamine (Dopamine, Serotonin, Norepinephrine) Monoamine (Dopamine, Serotonin, Norepinephrine) Vesicular Monoamine Transporter (VMAT) Vesicular Monoamine Transporter (VMAT) Synaptic Vesicle Synaptic Vesicle Monoamine Monoamine Synaptic Vesicle->Monoamine Release Postsynaptic Receptors Postsynaptic Receptors Increased Monoamine Concentration->Postsynaptic Receptors Signal Transduction Signal Transduction Postsynaptic Receptors->Signal Transduction Synthetic Cathinone Synthetic Cathinone Synthetic Cathinone->Monoamine Transporter (DAT, SERT, NET) Inhibition Monoamine->Monoamine Transporter (DAT, SERT, NET) Reuptake

References

Safety Operating Guide

Navigating the Disposal of Lophophine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Lophophine hydrochloride, an analytical reference standard categorized as a phenethylamine, is a critical aspect of laboratory safety and regulatory compliance.[1][2] Due to its classification and potential psychoactive properties, it is imperative that researchers, scientists, and drug development professionals adhere to stringent disposal protocols. This guide provides essential safety and logistical information to ensure the safe and compliant disposal of this compound.

Regulatory and Safety Overview

This compound is intended for research and forensic applications.[1] While a specific Safety Data Sheet (SDS) for this compound from one supplier stated no available data on disposal, the general protocols for handling controlled substances in a research setting are applicable and mandated by agencies such as the U.S. Drug Enforcement Administration (DEA).[3][4][5] Researchers must comply with federal and state laws regarding the use, storage, inventory, and disposal of such substances.[4]

Aspect Requirement Key Considerations
DEA Registration Researchers using controlled substances must be registered with the DEA.[4][6]The registration allows for the legal use of specified controlled substances in research.
Record Keeping Meticulous records of the acquisition, use, and disposal of the substance must be maintained.[4][5]Disposal records, including DEA Form 41 for destruction, should be kept for a minimum of two years.[6][7]
Storage Unused or expired this compound must be stored in a securely locked, substantially constructed cabinet.[4][5][8]Access should be restricted to authorized personnel.[7]
Personal Protective Equipment (PPE) When handling this compound, appropriate PPE, including safety goggles, gloves, and protective clothing, should be worn.[3]Ensure adequate ventilation to avoid inhalation of any dust or aerosols.[3]

Standard Disposal Procedure for this compound

The primary and DEA-recommended method for the disposal of unwanted or expired controlled substances from a research setting is through a licensed reverse distributor.[4][6] Environmental Health and Safety (EHS) departments at research institutions are typically not authorized to take possession of DEA-regulated substances for disposal.[6]

Step-by-Step Disposal Workflow:

  • Segregation and Secure Storage : Isolate the this compound intended for disposal from active stock. It must remain in a securely locked and approved storage location until transfer.[8]

  • Contact a Reverse Distributor : Identify and contact a DEA-approved reverse distributor. A list of these distributors may be available through your institution's EHS department.[4]

  • Documentation for Transfer :

    • For Schedule I and II substances, a DEA Form 222 is required for the transfer to the reverse distributor.[4][6]

    • For Schedule III-V substances, a transfer can be documented via an invoice.[4][6] The specific schedule of Lophophine may vary, and it is crucial to verify its current classification.

  • Packaging and Shipment : Follow the specific instructions provided by the reverse distributor for the safe packaging and shipment of the material.

  • Record Retention : Retain all records of the transfer and disposal for a minimum of two years, as required by the DEA.[6]

In the event of an accidental spillage, if the substance is not recoverable, the incident must be documented and witnessed. This documentation should be recorded in the inventory records.[6] For any recoverable spillage, the material must be collected and disposed of following the standard procedures outlined above.[6]

Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of this compound in a research setting.

G cluster_0 Start: Unwanted this compound cluster_1 Step 1: Secure & Segregate cluster_2 Step 2: Engage Reverse Distributor cluster_3 Step 3: Documentation cluster_4 Step 4: Transfer cluster_5 Step 5: Record Keeping cluster_6 End: Compliant Disposal start Unwanted/Expired this compound secure_storage Isolate and store securely in a locked cabinet. start->secure_storage contact_rd Contact a DEA-approved reverse distributor. secure_storage->contact_rd prepare_docs Prepare necessary transfer documentation (e.g., DEA Form 222). contact_rd->prepare_docs ship_material Package and ship material according to reverse distributor's instructions. prepare_docs->ship_material retain_records Retain all disposal records for a minimum of two years. ship_material->retain_records end Disposal Complete retain_records->end

Caption: Disposal workflow for this compound.

Experimental Protocols

It is important to note that general chemical waste disposal methods, such as incineration or landfilling, are options that a certified disposal facility might employ.[9] However, the direct handling and treatment of the substance by laboratory personnel are not advised.

Disclaimer: This information is intended as a guide and does not supersede institutional, local, state, or federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to the latest regulatory guidelines for the proper disposal of controlled substances.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Lophophine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Lophophine hydrochloride. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound is a potent psychoactive compound and should be handled with the utmost care.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when working with this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment.

PPE ComponentSpecifications and Recommendations
Gloves Double gloving is required. Use powder-free, chemotherapy-rated gloves meeting ASTM D6978 standards. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately upon suspected contamination.[1][2]
Gown A disposable, long-sleeved gown that has been tested for resistance to hazardous drugs is necessary. Gowns should be seamless, close in the back, and have elastic or knit cuffs.[2][3]
Eye and Face Protection Chemical splash goggles are required. For procedures with a higher risk of splashes, a full-face shield should be worn in addition to goggles.[2][3]
Respiratory Protection A fit-tested N95 respirator is the minimum requirement. For procedures that may generate aerosols or when handling larger quantities, a Powered Air-Purifying Respirator (PAPR) is recommended to provide a higher level of protection.[2][3]
Head and Shoe Covers Disposable head and hair covers are required to prevent contamination. Two pairs of shoe covers should be worn and removed upon exiting the designated handling area.[2][3]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE), to minimize the risk of airborne exposure.

1. Preparation and Donning PPE:

  • Before entering the designated handling area, ensure all necessary equipment and materials are available.

  • Don PPE in the following order: shoe covers, head and hair covers, gown, N95 respirator or PAPR, and eye protection.

  • Don the first pair of gloves, ensuring the cuffs are tucked under the gown sleeves.

  • Don the second pair of gloves, pulling the cuffs over the gown sleeves.

2. Handling this compound:

  • Conduct all manipulations of the compound within a certified chemical fume hood or CVE.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • Avoid the formation of dust and aerosols.[4]

  • If a spill occurs, immediately evacuate the area and follow established spill cleanup procedures for potent compounds.

3. Decontamination and Doffing PPE:

  • After handling is complete, decontaminate all surfaces and equipment.

  • Remove PPE in a designated doffing area, being careful to avoid self-contamination.

  • Remove the outer pair of gloves first.

  • Remove the gown, rolling it inward.

  • Remove shoe covers, head and hair covers, and eye protection.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and weighing papers, must be considered hazardous waste.

  • Segregate this waste into clearly labeled, sealed, and puncture-resistant containers.

2. Unused Compound Disposal:

  • Unused this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Do not dispose of this compound down the drain or in the regular trash.[4]

  • For small quantities, an alternative is to mix the compound with an inert, non-recyclable material like cat litter or used coffee grounds, place it in a sealed container, and then dispose of it in the hazardous waste stream.[5][6]

3. Contaminated Equipment:

  • Non-disposable equipment should be thoroughly decontaminated following a validated procedure before being removed from the designated handling area.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal cluster_exit Exit Procedure prep_area Enter Designated Preparation Area don_ppe Don all required PPE (Double Gloves, Gown, Respirator, etc.) prep_area->don_ppe enter_hood Enter Containment Area (Fume Hood / CVE) don_ppe->enter_hood Proceed to handling handle_compound Handle this compound (Weighing, preparing solutions, etc.) enter_hood->handle_compound decontaminate Decontaminate Surfaces and Equipment handle_compound->decontaminate Complete handling tasks segregate_waste Segregate and Dispose of Contaminated Waste decontaminate->segregate_waste doff_ppe Doff PPE in Designated Area segregate_waste->doff_ppe Exit containment wash_hands Thoroughly Wash Hands doff_ppe->wash_hands

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。